CCG-63802
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(E)-2-(1,3-benzothiazol-2-yl)-3-[9-methyl-2-(3-methylphenoxy)-4-oxopyrido[1,2-a]pyrimidin-3-yl]prop-2-enenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H18N4O2S/c1-16-7-5-9-19(13-16)32-24-20(26(31)30-12-6-8-17(2)23(30)29-24)14-18(15-27)25-28-21-10-3-4-11-22(21)33-25/h3-14H,1-2H3/b18-14+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFSVKVQMZDJFQX-NBVRZTHBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OC2=C(C(=O)N3C=CC=C(C3=N2)C)C=C(C#N)C4=NC5=CC=CC=C5S4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)OC2=C(C(=O)N3C=CC=C(C3=N2)C)/C=C(\C#N)/C4=NC5=CC=CC=C5S4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H18N4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10211064 | |
| Record name | CCG-63802 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10211064 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
450.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
620112-78-9 | |
| Record name | CCG-63802 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0620112789 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | CCG-63802 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10211064 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 620112-78-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CCG-63802 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/339BU4Y35U | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
CCG-63802: A Technical Guide to its Mechanism of Action as a Selective RGS4 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
CCG-63802 is a small molecule inhibitor that has been identified as a selective, reversible, and allosteric antagonist of Regulator of G-protein Signaling 4 (RGS4). This technical guide provides an in-depth overview of the mechanism of action of this compound, presenting key quantitative data, detailed experimental protocols for its characterization, and visual representations of the relevant signaling pathways and experimental workflows. This compound serves as a valuable research tool for investigating the physiological and pathological roles of RGS4-mediated signaling.
Introduction to Regulator of G-protein Signaling (RGS) Proteins
Regulator of G-protein Signaling (RGS) proteins are a family of cellular signaling proteins that function as GTPase-activating proteins (GAPs) for the α-subunits of heterotrimeric G-proteins. By accelerating the intrinsic rate of GTP hydrolysis by Gα subunits, RGS proteins play a critical role in terminating G-protein-coupled receptor (GPCR) signaling, thereby controlling the duration and amplitude of a wide array of physiological processes. RGS4, the primary target of this compound, is predominantly expressed in the brain, heart, and skeletal muscle, and is implicated in the regulation of cardiovascular function and neurotransmission. The development of selective RGS inhibitors like this compound provides a means to modulate G-protein signaling for therapeutic and research purposes.
Core Mechanism of Action of this compound
This compound exerts its inhibitory effect on RGS4 through a selective, reversible, and allosteric mechanism. It specifically binds to RGS4 and disrupts its interaction with the Gαo subunit, a member of the Gi/o family of G-proteins.[1][2] This blockage of the RGS4-Gαo interaction prevents RGS4 from performing its GAP function, leading to a prolongation of the active, GTP-bound state of Gαo and enhanced downstream signaling.
Thermal stability studies have demonstrated that this compound directly binds to RGS4 and not to the Gαo subunit.[2] The inhibitory action is reversible, as its effects can be washed out, and it retains significant activity in the presence of reducing agents, distinguishing it from earlier irreversible RGS inhibitors.[2]
Quantitative Data
The inhibitory potency and selectivity of this compound have been quantified in various in vitro assays. The following tables summarize the key quantitative data for this compound.
Table 1: Inhibitory Activity of this compound against RGS4
| Assay Type | Parameter | Value (μM) | Reference |
| Time-Resolved FRET | IC50 | 1.9 | [1] |
| Flow Cytometry Protein Interaction Assay (FCPIA) | IC50 | ~10 | [2] |
| FCPIA with 2 mM Glutathione | IC50 | ~40 | [2] |
Table 2: Selectivity Profile of this compound against other RGS Proteins (FCPIA)
| RGS Protein | IC50 (μM) |
| RGS8 | 112 |
| RGS16 | 42 |
| RGS19 | 20 |
| RGS7 | No inhibition |
Signaling Pathway
The following diagram illustrates the canonical G-protein signaling cycle and the inhibitory role of this compound on RGS4.
Caption: G-protein signaling pathway and the inhibitory action of this compound.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the characterization of this compound.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This assay was utilized to identify and characterize inhibitors of the RGS4-Gαo interaction in a high-throughput format.
Materials:
-
Purified RGS4 protein labeled with an Alexa Fluor 488 acceptor fluorophore.
-
Purified Gαo protein labeled with a LanthaScreen Tb-chelate donor fluorophore.
-
Assay Buffer: 50 mM HEPES, 100 mM NaCl, 1% BSA, and 0.1% Lubrol, pH 8.0.
-
GDP and Aluminum Fluoride (AlF₄⁻) to activate Gαo.
-
This compound or other test compounds dissolved in DMSO.
-
384-well assay plates.
-
A microplate reader capable of TR-FRET measurements.
Protocol:
-
Prepare a solution of Tb-Gαo and Alexa Fluor 488-RGS4 in the assay buffer.
-
Add GDP and AlF₄⁻ to the protein solution to induce the active conformation of Gαo, allowing for its interaction with RGS4.
-
Dispense the protein mixture into the wells of a 384-well plate.
-
Add this compound or other test compounds at various concentrations to the wells. A DMSO control is run in parallel.
-
Incubate the plate at room temperature for a specified period to allow the binding reaction to reach equilibrium.
-
Measure the TR-FRET signal using a plate reader. The donor (Tb) is excited at a specific wavelength (e.g., 340 nm), and the emission from both the donor (e.g., 495 nm) and the acceptor (e.g., 520 nm) is measured over a time-delayed window.
-
The TR-FRET ratio (acceptor emission / donor emission) is calculated. A decrease in this ratio in the presence of the compound indicates inhibition of the RGS4-Gαo interaction.
-
IC50 values are determined by plotting the TR-FRET ratio against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Single-Turnover GTPase-Activating Protein (GAP) Assay
This assay directly measures the ability of this compound to inhibit the GTPase-activating protein activity of RGS4.
Materials:
-
Purified, myristoylated Gαo protein.
-
[γ-³²P]GTP.
-
Purified RGS4 protein.
-
Assay Buffer: 50 mM HEPES, pH 8.0, 100 mM NaCl, 5 mM MgCl₂, 1 mM DTT.
-
This compound or other test compounds dissolved in DMSO.
-
5% (w/v) activated charcoal solution in 50 mM NaH₂PO₄.
Protocol:
-
Prepare Gαo loaded with [γ-³²P]GTP by incubating the protein with the radiolabeled GTP in the absence of Mg²⁺.
-
Initiate the single-turnover reaction by adding Mg²⁺ and a solution of RGS4 pre-incubated with either DMSO (control) or this compound at the desired concentration.
-
At various time points, take aliquots of the reaction mixture and quench the reaction by adding the activated charcoal solution.
-
Centrifuge the samples to pellet the charcoal, which binds the unhydrolyzed [γ-³²P]GTP.
-
Measure the amount of released ³²Pi in the supernatant using a scintillation counter.
-
The rate of GTP hydrolysis is determined by plotting the amount of ³²Pi released over time.
-
The inhibitory effect of this compound is quantified by comparing the rate of RGS4-stimulated GTP hydrolysis in the presence and absence of the compound.
Experimental Workflow Visualization
The following diagram outlines the general workflow for the TR-FRET based screening for RGS4 inhibitors.
Caption: Workflow for TR-FRET based screening of RGS4 inhibitors.
Clinical Status
As of the latest available information, this compound is intended for research use only and has not been reported in clinical trials. Its utility lies in its application as a chemical probe to elucidate the roles of RGS4 in various biological systems.
Conclusion
This compound is a well-characterized, selective, and reversible allosteric inhibitor of RGS4. Its ability to specifically block the RGS4-Gαo interaction without affecting the intrinsic GTPase activity of Gαo makes it a precise tool for studying G-protein signaling pathways. The quantitative data and detailed experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals interested in the modulation of RGS4 activity. Further investigation using this compound will continue to shed light on the therapeutic potential of targeting RGS proteins.
References
The Function of CCG-63802: A Technical Guide for Researchers
An In-depth Technical Guide on the Core Function, Mechanism of Action, and Experimental Application of the RGS4 Inhibitor, CCG-63802.
Introduction
This compound is a selective, reversible, and allosteric inhibitor of Regulator of G-protein Signaling 4 (RGS4).[1][2][3] RGS proteins are critical negative regulators of G-protein coupled receptor (GPCR) signaling, functioning as GTPase-accelerating proteins (GAPs) for Gα subunits.[2][4] By inhibiting RGS4, this compound effectively prolongs the active, GTP-bound state of specific Gα subunits, thereby amplifying downstream signaling cascades. This makes this compound a valuable pharmacological tool for investigating the physiological and pathological roles of RGS4-mediated signaling pathways.
Core Mechanism of Action
This compound exerts its inhibitory effect by specifically binding to RGS4 and blocking its interaction with the Gαo subunit.[1][3] This allosteric inhibition prevents RGS4 from accelerating the intrinsic GTP hydrolysis of Gαo, thus maintaining the G-protein in its active signaling state. The inhibitory activity of this compound is dependent on the presence of cysteine residues within the RGS4 protein, with Cys-95 being identified as a particularly critical residue for its action.[2] Unlike some other RGS inhibitors, this compound is a reversible inhibitor, and its activity is retained under reducing conditions.[5][6]
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound based on various in vitro assays.
| Parameter | Value | Assay Method | RGS Protein Target | Reference |
| IC50 | 1.9 µM | Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) | RGS4 | [1][5][6] |
| IC50 | ~10 µM | Flow Cytometry Protein Interaction Assay (FCPIA) | RGS4 | [5] |
| Selectivity | More potent for RGS4 | Flow Cytometry Protein Interaction Assay (FCPIA) | RGS4 vs. RGS7, RGS8, RGS16, RGS19 | [2] |
Signaling Pathways
Primary Signaling Pathway: Inhibition of RGS4-Mediated Gαo Deactivation
This compound directly modulates GPCR signaling by preventing the RGS4-mediated inactivation of Gαo. This leads to a sustained signal transduction from Gαo-coupled GPCRs.
Indirect Modulation of the RhoA Pathway
While not a direct inhibitor of the RhoA pathway, this compound can indirectly influence RhoA activity. Some G-protein coupled receptors, such as Protease-Activated Receptor 4 (PAR4), can signal through Gαq and Gα12/13 to activate RhoA.[7] RGS4 has been shown to attenuate this PAR4-mediated RhoA activation.[7] Therefore, by inhibiting RGS4, this compound can potentially enhance RhoA signaling downstream of specific GPCRs.
Experimental Protocols
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for RGS4-Gαo Interaction
This assay is used to determine the IC50 of compounds that inhibit the interaction between RGS4 and Gαo.
-
Principle: The assay measures the proximity of terbium (Tb)-labeled Gαo (donor fluorophore) and Alexa Fluor 488 (AF488)-labeled RGS4 (acceptor fluorophore). When in close proximity, excitation of Tb results in energy transfer to AF488, producing a FRET signal. Inhibitors of the RGS4-Gαo interaction will disrupt this proximity, leading to a decrease in the FRET signal.
-
Methodology:
-
Purified Tb-Gαo and RGS4-AF488 are incubated together in an appropriate assay buffer.
-
This compound is added in a dose-dependent manner to the protein mixture.
-
The reaction is allowed to reach equilibrium.
-
The TR-FRET signal is measured using a plate reader capable of time-resolved fluorescence detection.
-
IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.[6]
-
[³²P]GTP Single-Turnover GAP Assay
This assay measures the ability of this compound to inhibit the GTPase-accelerating protein (GAP) activity of RGS4.
-
Principle: The assay quantifies the rate of [γ-³²P]GTP hydrolysis by Gαo in the presence and absence of RGS4 and the inhibitor. A decrease in the rate of hydrolysis in the presence of RGS4 and the inhibitor indicates GAP inhibition.
-
Methodology:
-
Gαo is loaded with [γ-³²P]GTP.
-
The Gαo-[γ-³²P]GTP complex is incubated with RGS4 in the presence of varying concentrations of this compound.
-
The reaction is allowed to proceed for a defined period.
-
The reaction is terminated, and the amount of free [³²P]Pi is separated from the unhydrolyzed [γ-³²P]GTP, typically using a charcoal binding method.
-
The amount of released [³²P]Pi is quantified by scintillation counting.
-
The rate of GTP hydrolysis is calculated and used to determine the inhibitory effect of this compound on RGS4's GAP activity.[6]
-
Flow Cytometry Protein Interaction Assay (FCPIA)
This high-throughput screening method is used to identify and characterize inhibitors of RGS protein-Gα subunit interactions.
-
Principle: RGS proteins are coupled to fluorescently labeled beads. The beads are then incubated with a fluorescently tagged Gα subunit. The binding of the Gα subunit to the RGS-coated beads is detected by flow cytometry. Inhibitors will reduce the fluorescence intensity of the beads.
-
Methodology:
-
RGS4 is coupled to spectrally distinct beads.
-
The RGS4-coated beads are incubated with the test compound (this compound).
-
Fluorescently labeled Gαo (e.g., AF532-Gαo) is added to the mixture.
-
After incubation, the fluorescence of the beads is analyzed using a flow cytometer.
-
A decrease in bead fluorescence indicates inhibition of the RGS4-Gαo interaction.[5]
-
Experimental Workflow
The following diagram illustrates a typical workflow for characterizing a putative RGS4 inhibitor like this compound.
Conclusion
This compound is a well-characterized small molecule inhibitor of RGS4 that serves as an indispensable tool for researchers in the fields of GPCR signaling, pharmacology, and drug discovery. Its selective and reversible nature allows for the precise modulation of RGS4 activity, enabling a deeper understanding of the roles of this important regulatory protein in health and disease. The detailed experimental protocols and established quantitative data provide a solid foundation for its application in a wide range of research settings.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Regulator of G-protein signaling (RGS) proteins as drug targets: Progress and future potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. apexbt.com [apexbt.com]
- 5. researchgate.net [researchgate.net]
- 6. Redirecting [linkinghub.elsevier.com]
- 7. Regulators of G-protein signaling, RGS2 and RGS4, inhibit protease-activated receptor 4-mediated signaling by forming a complex with the receptor and Gα in live cells - PMC [pmc.ncbi.nlm.nih.gov]
CCG-63802: A Technical Guide to a Selective RGS4 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of CCG-63802, a selective, reversible, and allosteric inhibitor of Regulator of G protein Signaling 4 (RGS4). It details the compound's mechanism of action, quantitative data, relevant experimental protocols, and the signaling pathways it modulates.
Introduction: The Role of RGS4 in G-Protein Signaling
Regulator of G protein Signaling (RGS) proteins are crucial modulators of G protein-coupled receptor (GPCR) signaling pathways.[1][2] Specifically, they function as GTPase-activating proteins (GAPs), accelerating the intrinsic GTP hydrolysis rate of G protein α-subunits (Gα).[1][2][3][4] This action drives the Gα subunit back to its inactive, GDP-bound state, thus terminating the signal initiated by the GPCR.[3][5]
RGS4 is a widely expressed member of this family, particularly in the brain, and is known to act on Gα subunits of the Gαi/o and Gαq subtypes.[4][6] By attenuating the duration and intensity of signals from numerous neurotransmitters and neuromodulators, RGS4 plays a significant role in cellular physiology.[6] Its dysregulation has been implicated in various disorders, including schizophrenia and bipolar disorder, making it a compelling target for therapeutic intervention.[3][4][6]
This compound: A Potent and Selective RGS4 Inhibitor
This compound is a small-molecule compound identified as a selective, reversible, and allosteric inhibitor of RGS4.[7][8] Its primary mechanism of action is to block the protein-protein interaction between RGS4 and the Gαo subunit.[7][8] Unlike earlier irreversible inhibitors, this compound's reversible nature makes it a more refined tool for studying RGS4 function and a more promising scaffold for drug development.[9]
Quantitative Data and Specificity
The inhibitory potency and selectivity of this compound have been characterized using various biochemical assays. The compound shows a clear preference for RGS4 over other closely related RGS proteins.
| Parameter | Value | Description | Reference |
| IC50 vs. RGS4 | 1.9 µM | Concentration required to inhibit 50% of the RGS4-Gαo interaction. | [7][8][10] |
| Selectivity | 2- to 10-fold | More potent against RGS4 compared to other R4 family members like RGS8 and RGS16. | [10] |
| Mechanism | Reversible, Allosteric | Binds to RGS4 at a site distinct from the Gα interaction surface and does not form a permanent covalent bond. | [7][8][9] |
| Activity | Cysteine-dependent | While its mechanism involves cysteine residues, it retains activity under reducing conditions. | [11] |
RGS4 Signaling Pathways and Inhibition by this compound
RGS4 modulates signaling cascades initiated by GPCRs coupled to Gαi/o and Gαq proteins. This compound restores and prolongs this signaling by inhibiting the GAP activity of RGS4.
4.1. Gαq Signaling Pathway
GPCR activation leads to Gαq-GTP formation, which activates Phospholipase Cβ (PLCβ). PLCβ then cleaves PIP2 into IP3 and DAG, leading to calcium mobilization and Protein Kinase C (PKC) activation. RGS4 terminates this signal by accelerating GTP hydrolysis on Gαq. This compound prevents this termination.
Caption: Gαq signaling pathway and RGS4 inhibition by this compound.
4.2. Gαi Signaling Pathway
Upon GPCR activation, Gαi-GTP inhibits Adenylyl Cyclase (AC), reducing cAMP production and subsequent Protein Kinase A (PKA) activity. RGS4 enhances the inactivation of Gαi. By inhibiting RGS4, this compound prolongs the inhibition of Adenylyl Cyclase.
References
- 1. Identification of small-molecule inhibitors of RGS4 using a high-throughput flow cytometry protein interaction assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Redirecting [linkinghub.elsevier.com]
- 3. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]
- 4. RGS4 - Wikipedia [en.wikipedia.org]
- 5. uniprot.org [uniprot.org]
- 6. Mapping the Regulator of G Protein Signaling 4 (RGS4): Presynaptic and Postsynaptic Substrates for Neuroregulation in Prefrontal Cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
- 9. researchgate.net [researchgate.net]
- 10. This compound | RGS inhibitor | Probechem Biochemicals [probechem.com]
- 11. Regulator of G-protein signaling (RGS) proteins as drug targets: Progress and future potentials - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Development of CCG-63802: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of the discovery and development of CCG-63802, a selective, reversible, and allosteric inhibitor of Regulator of G protein Signaling 4 (RGS4). RGS proteins are critical negative regulators of G protein-coupled receptor (GPCR) signaling, making them attractive therapeutic targets. This compound emerged from a high-throughput screening campaign and represents a significant advancement in the development of chemical probes to study RGS4 physiology. This document details the discovery process, mechanism of action, and key experimental data related to this compound, offering a comprehensive resource for researchers in the field of GPCR signaling and drug discovery.
Introduction
Regulator of G protein Signaling (RGS) proteins accelerate the intrinsic GTPase activity of Gα subunits, thereby attenuating the duration and intensity of G protein-coupled receptor (GPCR) signaling. The RGS4 protein, in particular, is a promising therapeutic target due to its role in various physiological processes. The discovery of small molecule inhibitors of RGS proteins has been a significant challenge, primarily due to the large and relatively featureless protein-protein interaction surface between RGS proteins and Gα subunits.
This compound was identified as a novel, reversible, and allosteric inhibitor of RGS4. Unlike earlier inhibitors which were often irreversible and reactive, this compound provided a valuable tool for studying the dynamic regulation of RGS4. This guide will explore the key milestones in the discovery and characterization of this important molecule.
Discovery of this compound
This compound was discovered through a high-throughput time-resolved fluorescence resonance energy transfer (TR-FRET) screen designed to identify inhibitors of the RGS4-Gαo interaction. This screening effort was a crucial step in moving beyond the limitations of previous irreversible inhibitors.
High-Throughput Screening
The TR-FRET assay utilized purified RGS4 and Gαo proteins labeled with a donor and acceptor fluorophore, respectively. An interaction between the two proteins results in a high FRET signal. Small molecules that disrupt this interaction lead to a decrease in the FRET signal, allowing for the identification of potential inhibitors. This robust and sensitive assay format enabled the screening of a large chemical library, ultimately leading to the identification of the pyrido[1,2-a]pyrimidin-4-one scaffold, to which this compound belongs.
Mechanism of Action
This compound acts as a selective, reversible, and allosteric inhibitor of RGS4.[1][2] Its mechanism of action is distinct from earlier covalent inhibitors.
-
Allosteric Inhibition: this compound does not bind to the direct interaction site of Gαo on RGS4. Instead, it binds to a distinct, allosteric pocket on the RGS4 protein. This binding event induces a conformational change in RGS4 that prevents its interaction with Gαo.
-
Reversibility: Unlike covalent inhibitors, the binding of this compound to RGS4 is reversible. This allows for a more dynamic and controlled modulation of RGS4 activity.
-
Cysteine Dependence: The inhibitory activity of this compound is dependent on the presence of cysteine residues within the allosteric binding pocket of RGS4.
References
The Biological Role of RGS4 Inhibition by CCG-63802: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Regulator of G protein Signaling 4 (RGS4) is a critical negative modulator of G protein-coupled receptor (GPCR) signaling, primarily acting as a GTPase-accelerating protein (GAP) for Gα subunits of the Gαi/o and Gαq families. By accelerating the hydrolysis of GTP to GDP on the Gα subunit, RGS4 effectively terminates the signal downstream of the receptor. The inhibition of RGS4 presents a compelling therapeutic strategy to potentiate endogenous signaling or enhance the efficacy of GPCR-targeted drugs. CCG-63802 has emerged as a key chemical probe for studying the physiological and pathological roles of RGS4. It is a selective, reversible, and allosteric inhibitor that prevents the RGS4-Gα interaction.[1][2] This guide provides an in-depth overview of the mechanism of this compound, its impact on cellular signaling, and its demonstrated roles in various disease models, supported by quantitative data and detailed experimental protocols.
This compound: A Selective RGS4 Inhibitor
This compound is a small molecule inhibitor identified through high-throughput screening as a compound that disrupts the interaction between RGS4 and the Gαo subunit.[3] It functions not by competing at the Gα binding site but through an allosteric mechanism, likely involving cysteine residues distal to the primary protein-protein interface.[3][4] Unlike earlier inhibitors, this compound is reversible and retains activity under reducing conditions, making it a more suitable tool for cellular and in vivo studies.[3]
Data Presentation: Potency and Selectivity of this compound
The inhibitory activity of this compound has been quantified using various biochemical and biophysical assays. The data highlights its potency towards RGS4 and its selectivity against other RGS family members.
| Assay Type | Target | Parameter | Value | Reference |
| Time-Resolved FRET | RGS4-Gαo Interaction | IC50 | 1.9 μM | [1][3][5] |
| Flow Cytometry Protein Interaction | RGS4-Gαo Interaction | IC50 | ~10 μM | [3] |
| Single-Turnover GTPase Assay | RGS4 GAP Activity | Inhibition | Full inhibition at 100 μM | [3] |
| Flow Cytometry Protein Interaction | RGS19-Gαo Interaction | IC50 | ~70 μM | [3][6] |
| Flow Cytometry Protein Interaction | RGS16-Gαo Interaction | IC50 | ~70 μM | [3][6] |
| Flow Cytometry Protein Interaction | RGS8-Gαo Interaction | IC50 | >100 μM | [3][6] |
| Flow Cytometry Protein Interaction | RGS7-Gαo Interaction | Activity | No detectable activity | [3][6] |
Mechanism of Action: Modulating the GPCR Signaling Cascade
GPCRs are the largest family of cell surface receptors and mediate the majority of cellular responses to external stimuli. The canonical GPCR signaling cycle involves ligand binding, receptor activation, and subsequent activation of a heterotrimeric G protein (Gαβγ). The Gα subunit exchanges GDP for GTP, dissociates from the Gβγ dimer, and modulates downstream effectors. RGS proteins, including RGS4, act as brakes on this system.
By inhibiting RGS4, this compound removes this brake, leading to a sustained active, GTP-bound state of the Gα subunit. This prolongs the downstream signaling cascade, effectively amplifying the response to a given stimulus.
Visualization: RGS4's Role in GPCR Signaling and its Inhibition by this compound
Caption: GPCR signaling cascade and the inhibitory role of this compound on RGS4.
Biological Roles and Therapeutic Potential
The inhibition of RGS4 by this compound has been explored in several preclinical models, revealing its potential therapeutic utility across a range of disorders.
-
Neuropathic Pain and Analgesia: RGS4 is upregulated in models of neuropathic pain. Inhibition of RGS4 with this compound has been shown to enhance analgesic signaling mediated by opioid receptors, suggesting a strategy for reducing pain or lowering opioid dosage.[4]
-
Neuropsychiatric Disorders: RGS4 modulates signaling through dopamine D2 receptors.[4] Studies using this compound have provided evidence that RGS4 activity in postsynaptic neurons regulates long-term depression, implicating it in conditions like schizophrenia and Parkinson's disease.[4][7] In mouse models of Parkinson's, RGS4 inhibition can ameliorate movement deficits.[7][8]
-
Asthma and Airway Inflammation: In a mouse model of ovalbumin-induced asthma, this compound was shown to partially abrogate the beneficial effects of a PPARγ agonist, indicating that RGS4 signaling is involved in airway inflammation, hyperresponsiveness, and remodeling.[2]
Experimental Protocols
The characterization of this compound relied on a suite of specialized biochemical and cell-based assays. Below are detailed methodologies for key experiments.
Flow Cytometry Protein Interaction Assay (FCPIA)
This assay is used to quantify the disruption of the RGS4-Gαo protein-protein interaction by an inhibitor.
-
Bead Preparation: Covalently couple purified, recombinant RGS4 protein to carboxylated Luminex beads according to the manufacturer's protocol.
-
Inhibitor Incubation: Incubate the RGS4-coated beads with varying concentrations of this compound (or vehicle control, e.g., DMSO) in assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 1% BSA, 0.1% Lubrol, pH 8.0) for 15-30 minutes at room temperature.
-
Gαo Binding: Prepare activated Gαo by incubating purified, fluorescently labeled Gαo (e.g., Alexa Fluor 532-Gαo) with GDP and AlF4- to lock it in a transition-state-like conformation that binds tightly to RGS proteins.
-
Binding Reaction: Add the activated, fluorescent Gαo to the bead-inhibitor mixture and incubate for an additional 30-60 minutes to allow binding to reach equilibrium.
-
Detection: Analyze the samples using a flow cytometer capable of distinguishing the beads and quantifying the bead-associated fluorescence.
-
Data Analysis: The median fluorescence intensity of the beads corresponds to the amount of Gαo bound. Plot the percentage of inhibition (calculated relative to controls) against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Visualization: FCPIA Experimental Workflow
Caption: Workflow for the Flow Cytometry Protein Interaction Assay (FCPIA).
Single-Turnover GTPase Assay
This functional assay measures the ability of this compound to inhibit the core catalytic (GAP) activity of RGS4.
-
Gαo Loading: Incubate purified Gαo protein with [γ-³²P]GTP in a low-magnesium buffer to facilitate nucleotide exchange, resulting in Gαo-[γ-³²P]GTP. Stop the loading reaction by adding excess MgCl₂.
-
Reaction Setup: Prepare reaction tubes on ice containing assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, 1 mM DTT, pH 8.0), purified RGS4, and varying concentrations of this compound or vehicle control.
-
Initiate Reaction: Start the GTPase reaction by adding a small volume of the Gαo-[γ-³²P]GTP to the reaction tubes and transferring them to a 30°C water bath.
-
Time Points: At specific time intervals, quench the reaction in individual tubes by adding a solution of activated charcoal in phosphoric acid. The charcoal binds unmetabolized [γ-³²P]GTP but not the released free [³²P]phosphate.
-
Separation: Pellet the charcoal by centrifugation.
-
Quantification: Measure the radioactivity of the supernatant (containing the free [³²P]phosphate) using a scintillation counter.
-
Data Analysis: Calculate the rate of GTP hydrolysis. Compare the rates in the presence and absence of RGS4 and/or this compound to determine the extent of GAP activity and its inhibition.
Thermal Shift Assay (Differential Scanning Fluorimetry)
This biophysical assay confirms direct binding of the inhibitor to the target protein by measuring changes in protein thermal stability.
-
Reaction Mixture: In a 96- or 384-well PCR plate, prepare a reaction mixture containing purified RGS4 protein in buffer, a lipophilic fluorescent dye (e.g., SYPRO Orange), and varying concentrations of this compound.
-
Instrumentation: Place the plate in a real-time PCR instrument.
-
Thermal Denaturation: Apply a thermal gradient, slowly increasing the temperature from a baseline (e.g., 25°C) to a denaturing temperature (e.g., 95°C). The instrument measures fluorescence at each temperature increment.
-
Data Acquisition: As the protein unfolds (denatures), the hydrophobic core becomes exposed, allowing the dye to bind and fluoresce.
-
Data Analysis: Plot fluorescence versus temperature. The midpoint of the transition in this curve is the melting temperature (Tm) of the protein. A shift in Tm in the presence of a ligand indicates a direct binding interaction. This compound causes a concentration-dependent reduction in the Tm of RGS4, confirming a direct, destabilizing binding event.[3] A control experiment with Gαo should show no change in Tm.[3]
Conclusion
This compound is a foundational tool for interrogating the biology of RGS4. Its reversible, allosteric mechanism of action provides a means to selectively amplify Gαi/o and Gαq signaling pathways in a temporal and dose-dependent manner. The quantitative data and experimental protocols outlined herein provide a framework for its use in research and drug discovery. The promising results in preclinical models of pain, Parkinson's disease, and other neurological disorders underscore the therapeutic potential of targeting RGS proteins and validate RGS4 as a druggable node in GPCR signaling networks. Further development of RGS4 inhibitors, building on the knowledge gained from this compound, holds significant promise for novel therapeutic interventions.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Regulator of G-protein signaling (RGS) proteins as drug targets: Progress and future potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. apexbt.com [apexbt.com]
- 6. medkoo.com [medkoo.com]
- 7. bellbrooklabs.com [bellbrooklabs.com]
- 8. Regulating the Regulators: Epigenetic, transcriptional, and post-translational regulation of RGS proteins - PMC [pmc.ncbi.nlm.nih.gov]
Target Validation of CCG-63802: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the target validation studies for CCG-63802, a selective and reversible inhibitor of Regulator of G-protein Signaling 4 (RGS4). The document details the key experiments, presents quantitative data in a structured format, and outlines the methodologies used to confirm RGS4 as the primary molecular target of this compound.
Executive Summary
This compound has been identified as a potent, allosteric inhibitor of RGS4. Target validation studies have been crucial in confirming its mechanism of action and selectivity. A combination of biochemical and cell-based assays has demonstrated that this compound directly binds to RGS4, inhibits its interaction with Gα subunits, and consequently modulates G-protein signaling pathways. This guide will delve into the specific studies that form the basis of our understanding of this compound's target engagement.
Molecular Target: Regulator of G-protein Signaling 4 (RGS4)
RGS4 is a member of the Regulator of G-protein Signaling (RGS) family of proteins. These proteins act as GTPase-activating proteins (GAPs) for the α-subunits of heterotrimeric G-proteins. By accelerating the hydrolysis of GTP to GDP on the Gα subunit, RGS proteins terminate G-protein signaling, thus acting as key negative regulators of this pathway. The targeted inhibition of RGS4 by this compound, therefore, has the potential to potentiate G-protein signaling in various physiological and pathological contexts.
Signaling Pathway of RGS4
The following diagram illustrates the canonical signaling pathway involving G-protein coupled receptors (GPCRs), G-proteins, and the regulatory role of RGS4.
Figure 1: RGS4 Signaling Pathway and Point of Intervention for this compound.
Quantitative Data Summary
The following tables summarize the key quantitative data from the target validation studies of this compound.
Table 1: Biochemical Assay Data for this compound
| Assay Type | Target Interaction | Parameter | Value | Reference |
| Time-Resolved FRET | RGS4 - Gαo | IC50 | 1.9 µM | [1][2][3][4] |
| Flow Cytometry Protein Interaction Assay (FCPIA) | RGS4 - Gαo | IC50 | ~10 µM | [1] |
| FCPIA with Glutathione (2 mM) | RGS4 - Gαo | IC50 | ~40 µM | [1][2] |
| Single-Turnover GAP Assay | RGS4 Catalytic Activity | Inhibition | Full inhibition at 100 µM | [1][2][5] |
| Thermal Shift Assay | Direct Binding to RGS4 | ΔTm | Concentration-dependent reduction | [1] |
Table 2: Selectivity Profile of this compound against other RGS Proteins (FCPIA)
| RGS Protein | IC50 | Selectivity vs. RGS4 | Reference |
| RGS7 | No detectable activity | >10-fold | [1] |
| RGS8 | Weakly active | Selective for RGS4 | [1] |
| RGS16 | Weakly active | Selective for RGS4 | [1] |
| RGS19 | Less potent than RGS4 | Selective for RGS4 | [1] |
Key Experimental Protocols
Detailed methodologies for the pivotal experiments that validated RGS4 as the target of this compound are provided below.
Biochemical Assays
This assay was employed to quantify the inhibitory effect of this compound on the protein-protein interaction between RGS4 and Gαo.
-
Principle: The assay measures the energy transfer between a donor fluorophore (e.g., Europium chelate) conjugated to one protein and an acceptor fluorophore (e.g., allophycocyanin) conjugated to the interacting partner. Inhibition of the interaction by a compound leads to a decrease in the FRET signal.
-
Protocol Outline:
-
Recombinant, purified RGS4 and Gαo proteins are used.
-
Gαo is loaded with a non-hydrolyzable GTP analog, such as GTPγS, to maintain its active state.
-
RGS4 is labeled with the donor fluorophore and Gαo with the acceptor fluorophore.
-
A dilution series of this compound is prepared in a suitable assay buffer.
-
The labeled proteins and the compound are incubated together in a microplate.
-
The FRET signal is measured using a plate reader capable of time-resolved fluorescence detection.
-
IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.
-
FCPIA provides an alternative method to measure the inhibition of the RGS4-Gαo interaction.
-
Principle: One protein (e.g., RGS4) is immobilized on beads, while the interacting partner (e.g., Gαo) is fluorescently labeled. The binding of the fluorescent protein to the beads is detected by flow cytometry. An inhibitor will reduce the fluorescence signal associated with the beads.
-
Protocol Outline:
-
Streptavidin-coated beads are incubated with biotinylated RGS4 to immobilize the protein.
-
Fluorescently labeled Gαo (e.g., with Alexa Fluor 488) is prepared.
-
A serial dilution of this compound is made.
-
The RGS4-coated beads, fluorescent Gαo, and this compound are incubated together.
-
The fluorescence of the beads is analyzed using a flow cytometer.
-
The mean fluorescence intensity is plotted against the compound concentration to determine the IC50.
-
This assay directly measures the effect of this compound on the catalytic activity of RGS4.
-
Principle: The assay measures the rate of GTP hydrolysis by Gαo in the presence and absence of RGS4 and the inhibitor. The release of inorganic phosphate (Pi) is monitored.
-
Protocol Outline:
-
Gαo is loaded with [γ-32P]GTP.
-
This compound is pre-incubated with RGS4.
-
The reaction is initiated by adding the RGS4/inhibitor complex to the [γ-32P]GTP-loaded Gαo.
-
The reaction is quenched at various time points, and the amount of released 32Pi is quantified by scintillation counting after separation from the unhydrolyzed GTP.
-
The rate of GTP hydrolysis is calculated and compared between conditions.
-
DSF is used to demonstrate direct binding of a small molecule to a protein target.
-
Principle: The binding of a ligand often stabilizes a protein, leading to an increase in its melting temperature (Tm). This change in Tm is detected by monitoring the fluorescence of a dye that binds to unfolded proteins.
-
Protocol Outline:
-
Purified RGS4 is mixed with a fluorescent dye (e.g., SYPRO Orange).
-
Different concentrations of this compound are added to the protein-dye mixture.
-
The samples are heated in a real-time PCR instrument, and the fluorescence is measured at increasing temperatures.
-
The Tm is determined as the midpoint of the unfolding transition. A shift in Tm in the presence of the compound indicates direct binding.
-
Cellular Assays
This cell-based assay confirms the inhibition of the RGS4-Gα interaction within a cellular environment.
-
Principle: RGS4 and Gαi1 are fused to two separate, non-functional fragments of NanoLuciferase. Interaction between the two proteins brings the fragments together, reconstituting a functional luciferase enzyme that produces a luminescent signal. An inhibitor will disrupt this interaction, leading to a decrease in luminescence.
-
Protocol Outline:
-
Cells are co-transfected with constructs encoding RGS4-LargeBiT and SmallBiT-Gαi1.
-
The transfected cells are treated with varying concentrations of this compound.
-
The NanoLuciferase substrate is added, and luminescence is measured using a luminometer.
-
A decrease in luminescence indicates inhibition of the protein-protein interaction.
-
Experimental and Logical Workflows
The following diagrams illustrate the workflows for the key experimental and logical processes in the target validation of this compound.
Figure 2: Overall Workflow for the Target Validation of this compound.
Figure 3: Experimental Workflow for the Flow Cytometry Protein Interaction Assay (FCPIA).
Conclusion
The comprehensive target validation studies for this compound provide strong evidence that its primary molecular target is RGS4. Through a series of robust biochemical and cell-based assays, it has been demonstrated that this compound directly binds to RGS4, inhibits its interaction with Gαo, and consequently attenuates its GTPase-activating protein activity. The compound also exhibits selectivity for RGS4 over other RGS family members. These findings validate RGS4 as a druggable target and establish this compound as a valuable tool for further investigating the role of RGS4 in health and disease, as well as a promising lead for the development of novel therapeutics.
References
Investigating Cellular Pathways with CCG-63802: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of CCG-63802, a selective and reversible small-molecule inhibitor of Regulator of G-protein Signaling (RGS) proteins, with a primary focus on its application in investigating cellular pathways. This document details its mechanism of action, presents quantitative data on its activity, outlines key experimental protocols, and provides visual representations of the signaling pathways and experimental workflows involved.
Introduction to this compound
This compound is a valuable chemical probe for studying the intricate roles of RGS proteins in cellular signaling. RGS proteins are critical negative regulators of G-protein coupled receptor (GPCR) signaling. They function as GTPase-activating proteins (GAPs) for the α-subunits of heterotrimeric G-proteins, accelerating the hydrolysis of GTP to GDP and thereby terminating the signal. By inhibiting RGS protein function, this compound effectively prolongs the active, GTP-bound state of Gα subunits, leading to an amplification of GPCR downstream signaling.
It is important to distinguish this compound from other compounds in the "CCG" series, such as CCG-1423, which targets the Rho/MKL/SRF signaling pathway. This compound's well-characterized activity is specific to the inhibition of RGS proteins, particularly RGS4.
Mechanism of Action
This compound acts as a reversible and allosteric inhibitor of RGS4.[1][2] It specifically binds to RGS4 and disrupts its interaction with the Gαo subunit.[1][2] This blockade prevents RGS4 from exerting its GAP activity on Gαo, thus maintaining Gαo in its active, signal-transducing state for a longer duration.
Quantitative Data
The inhibitory activity of this compound has been quantified using various biochemical and cell-based assays. The half-maximal inhibitory concentration (IC50) values vary depending on the assay format.
| Assay Type | Target | IC50 (μM) | Reference |
| Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) | RGS4-Gαo interaction | 1.9 | [1] |
| Fluorescence Polarization Immunoassay (FCPIA) | RGS4-Gαo interaction | ~10 | [1] |
Selectivity Profile of this compound:
This compound exhibits selectivity for RGS4 over other RGS family members.[1]
| RGS Protein | Potency Relative to RGS4 | Reference |
| RGS8 | Less potent | [1] |
| RGS16 | Less potent | [1] |
| RGS7 | No detectable activity | [1] |
Experimental Protocols
Detailed methodologies are crucial for the successful application of this compound in research. Below are protocols for key experiments.
RGS4 Inhibition Assay (TR-FRET)
This assay is used to quantify the inhibitory effect of this compound on the RGS4-Gαo interaction.
Materials:
-
Purified RGS4 protein
-
Purified, fluorescently labeled Gαo subunit
-
This compound
-
Assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 1% BSA, 0.1% Lubrol, pH 8.0)
-
Microplate reader capable of TR-FRET measurements
Procedure:
-
Prepare a dilution series of this compound in assay buffer.
-
Add RGS4 protein to the wells of a microplate.
-
Add the this compound dilutions to the wells containing RGS4 and incubate for a defined period (e.g., 15 minutes) at room temperature.
-
Add the fluorescently labeled Gαo subunit to the wells.
-
Incubate for a further period (e.g., 30 minutes) to allow for binding.
-
Measure the TR-FRET signal using a compatible plate reader.
-
Calculate the IC50 value by fitting the data to a dose-response curve.
GTPase Activity Assay
This assay measures the effect of this compound on the GAP activity of RGS4.
Materials:
-
Purified RGS4 protein
-
Purified Gαo subunit
-
[γ-³²P]GTP
-
This compound
-
Assay buffer
-
Scintillation counter
Procedure:
-
Pre-load Gαo with [γ-³²P]GTP.
-
Incubate the [γ-³²P]GTP-loaded Gαo with RGS4 in the presence of varying concentrations of this compound.
-
At different time points, quench the reaction and separate the hydrolyzed [³²P]Pi from the unhydrolyzed [γ-³²P]GTP.
-
Quantify the amount of released [³²P]Pi using a scintillation counter.
-
Determine the rate of GTP hydrolysis to assess the inhibitory effect of this compound on RGS4's GAP activity. At a concentration of 100 μM, this compound has been shown to fully inhibit RGS activity.[1]
Cell-Based Assays
Cell-based assays are essential for understanding the effects of this compound in a more physiologically relevant context.
Example: HEK-293 Cell Depolarization Assay
This assay can be used to assess the functional consequences of RGS inhibition on GPCR signaling in intact cells.[3]
Materials:
-
HEK-293 cells co-expressing a GPCR of interest and its cognate G-protein.
-
Bradykinin (BK) or other relevant agonist.
-
8-Br-cGMP (a membrane-permeable cGMP analog).
-
This compound (5 μM).[3]
-
Membrane potential-sensitive dye.
-
Fluorometric imaging plate reader.
Procedure:
-
Culture HEK-293 cells in a microplate.
-
Load the cells with a membrane potential-sensitive dye.
-
Treat the cells with BK and 8-Br-cGMP to induce a specific signaling cascade that is modulated by RGS proteins.
-
Add this compound to the cells.
-
Monitor the changes in membrane potential (depolarization) over time using a fluorometric imaging plate reader. Inhibition of RGS proteins by this compound is expected to alter the depolarization response.[3]
Visualizations
Signaling Pathway Diagrams
Caption: Canonical G-protein signaling cycle and the inhibitory action of this compound on RGS4.
Experimental Workflow Diagram
Caption: General workflow for a cell-based assay using this compound.
Conclusion
This compound is a potent and selective tool for the pharmacological interrogation of RGS4 function. Its ability to reversibly inhibit the RGS4-Gαo interaction allows for the precise manipulation of GPCR signaling pathways. The data and protocols presented in this guide are intended to facilitate the effective use of this compound in elucidating the complex roles of RGS proteins in health and disease, and to aid in the development of novel therapeutics targeting G-protein signaling. Researchers should note the distinction between this compound and other inhibitors of different pathways, such as the Rho/MKL/SRF pathway, to ensure accurate experimental design and interpretation.
References
CCG-63802: A Technical Guide for Investigating G-Protein Coupled Receptor Signaling
For Researchers, Scientists, and Drug Development Professionals
Introduction
G-protein coupled receptors (GPCRs) represent the largest and most diverse group of membrane receptors in eukaryotes, playing a crucial role in a myriad of physiological processes. Their involvement in pathophysiology has made them a prime target for drug discovery. Understanding the intricate signaling pathways downstream of GPCR activation is paramount for the development of novel therapeutics. This technical guide focuses on the utility of CCG-63802, a small molecule inhibitor, as a tool to dissect GPCR signaling pathways, particularly those converging on the RhoA-MRTF-SRF axis.
This compound is a selective, reversible, and allosteric inhibitor of Regulator of G-protein Signaling 4 (RGS4). RGS proteins are critical negative regulators of GPCR signaling, accelerating the intrinsic GTPase activity of Gα subunits and thus terminating the signal. By inhibiting RGS4, this compound prolongs the active state of specific Gα subunits, notably Gαo, thereby amplifying and extending downstream signaling cascades. This makes this compound a valuable instrument for studying the temporal and spatial dynamics of GPCR signaling. A key pathway influenced by this extended G-protein signaling is the activation of the small GTPase RhoA and the subsequent nuclear translocation of Myocardin-Related Transcription Factor (MRTF), leading to the activation of Serum Response Factor (SRF) and gene transcription.
This guide provides an in-depth overview of this compound, its mechanism of action, quantitative data, and detailed experimental protocols for its application in studying GPCR-mediated signaling events.
Quantitative Data for this compound
For effective experimental design, it is crucial to understand the potency and selectivity of this compound. The following table summarizes the key quantitative parameters of this inhibitor.
| Parameter | Value | Reference |
| Target | Regulator of G-protein Signaling 4 (RGS4) | [1] |
| Mechanism of Action | Selective, reversible, and allosteric inhibitor of the RGS4-Gαo interaction | [1] |
| IC50 (RGS4-Gαo interaction) | 1.9 µM | [1] |
| Solubility | Soluble in DMSO | [2] |
| Stability in Aqueous Solution | Solutions are unstable; prepare fresh for each experiment. | [1] |
| Recommended Stock Solution | 10 mM in DMSO | Inferred from general laboratory practice |
| Recommended Working Concentration (in vitro) | 1-10 µM | Inferred from IC50 and cell-based assay data |
Signaling Pathways and Experimental Workflows
Visualizing the complex interplay of signaling molecules and the logical flow of experiments is essential for a clear understanding. The following diagrams, generated using the DOT language, illustrate the key pathways and experimental procedures discussed in this guide.
GPCR-Mediated Activation of the MRTF-SRF Pathway
This diagram illustrates the signaling cascade from a GPCR to the activation of the transcription factor SRF, and the point of intervention for this compound.
Caption: GPCR-RhoA-MRTF-SRF signaling pathway and this compound's point of action.
Experimental Workflow: SRF-Luciferase Reporter Assay
This diagram outlines the key steps for performing a Serum Response Factor (SRF)-luciferase reporter assay to quantify the effect of this compound on GPCR-mediated SRF activation.
Caption: Workflow for an SRF-luciferase reporter assay using this compound.
Experimental Workflow: Western Blot for MRTF-A Nuclear Translocation
This diagram details the procedure for assessing the effect of this compound on MRTF-A nuclear translocation using Western blotting of nuclear and cytoplasmic fractions.
Caption: Workflow for Western blot analysis of MRTF-A nuclear translocation.
Experimental Protocols
The following are detailed protocols for key experiments to study GPCR signaling using this compound.
Protocol 1: SRF-Luciferase Reporter Assay
This assay quantitatively measures the transcriptional activity of SRF in response to GPCR stimulation and its modulation by this compound.
Materials:
-
HEK293 cells (or other suitable cell line)
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
SRF-luciferase reporter plasmid (e.g., pGL4.34[luc2P/SRF-RE/Hygro])
-
Expression plasmid for the GPCR of interest
-
Renilla luciferase plasmid (for normalization)
-
Transfection reagent (e.g., Lipofectamine 3000)
-
96-well white, clear-bottom tissue culture plates
-
This compound (stock solution in DMSO)
-
GPCR agonist
-
Dual-luciferase reporter assay system
-
Luminometer
Procedure:
-
Cell Seeding: Seed HEK293 cells into a 96-well white, clear-bottom plate at a density of 2 x 10^4 cells per well in 100 µL of complete growth medium. Incubate overnight at 37°C in a 5% CO2 incubator.
-
Transfection:
-
Prepare a DNA mixture containing the SRF-luciferase reporter plasmid (100 ng/well), the GPCR expression plasmid (50 ng/well), and the Renilla luciferase plasmid (10 ng/well).
-
Transfect the cells according to the manufacturer's protocol for your chosen transfection reagent.
-
Incubate for 24 hours.
-
-
Serum Starvation: After 24 hours of transfection, gently aspirate the medium and replace it with 100 µL of serum-free or low-serum (0.5% FBS) medium. Incubate for another 16-24 hours.
-
Inhibitor Treatment:
-
Prepare dilutions of this compound in serum-free medium from your DMSO stock. A typical final concentration range to test is 1-10 µM.
-
Include a vehicle control (DMSO at the same final concentration as the highest this compound concentration, typically ≤0.1%).
-
Add the this compound dilutions or vehicle control to the respective wells and pre-incubate for 1-2 hours.
-
-
GPCR Stimulation:
-
Prepare a solution of the GPCR agonist in serum-free medium at the desired final concentration.
-
Add the agonist to the wells containing the inhibitor or vehicle.
-
Include a non-stimulated control.
-
-
Incubation: Incubate the plate for 4-6 hours at 37°C in a 5% CO2 incubator.
-
Luciferase Assay:
-
Equilibrate the plate to room temperature.
-
Perform the dual-luciferase assay according to the manufacturer's instructions.
-
Measure both firefly and Renilla luciferase activities using a luminometer.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Calculate the fold induction of SRF activity by dividing the normalized luciferase activity of the agonist-stimulated samples by that of the unstimulated control.
-
Plot the fold induction against the concentration of this compound to determine its inhibitory effect.
-
Protocol 2: Western Blot Analysis of MRTF-A Nuclear Translocation
This protocol allows for the semi-quantitative assessment of MRTF-A distribution between the cytoplasm and the nucleus following GPCR stimulation and treatment with this compound.
Materials:
-
Cells of interest cultured in 6-well plates or 10 cm dishes
-
This compound (stock solution in DMSO)
-
GPCR agonist
-
Nuclear and cytoplasmic extraction kit
-
Protease and phosphatase inhibitor cocktails
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-MRTF-A, anti-Lamin B1 (nuclear marker), anti-GAPDH (cytoplasmic marker)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Culture cells to 70-80% confluency.
-
Serum starve the cells for 16-24 hours.
-
Treat the cells with the desired concentration of this compound (e.g., 5-10 µM) or vehicle (DMSO) for 1-2 hours.
-
Stimulate with the GPCR agonist for the appropriate time (e.g., 30-60 minutes).
-
-
Cell Fractionation:
-
Harvest the cells by scraping in ice-cold PBS.
-
Perform nuclear and cytoplasmic fractionation using a commercial kit according to the manufacturer's instructions. Ensure to add protease and phosphatase inhibitors to all buffers.
-
-
Protein Quantification:
-
Determine the protein concentration of the cytoplasmic and nuclear extracts using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) from each fraction onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against MRTF-A overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Re-probe the membrane with antibodies against Lamin B1 and GAPDH to confirm the purity of the nuclear and cytoplasmic fractions, respectively.
-
Quantify the band intensities using image analysis software.
-
Determine the ratio of nuclear to cytoplasmic MRTF-A to assess the extent of nuclear translocation under different conditions.
-
Protocol 3: Immunofluorescence Staining for MRTF-A Nuclear Translocation
This method provides a qualitative and quantitative assessment of MRTF-A subcellular localization at the single-cell level.
Materials:
-
Cells grown on glass coverslips in 24-well plates
-
This compound (stock solution in DMSO)
-
GPCR agonist
-
4% Paraformaldehyde (PFA) in PBS
-
0.2% Triton X-100 in PBS
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody: anti-MRTF-A
-
Fluorescently labeled secondary antibody
-
DAPI (for nuclear counterstaining)
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment:
-
Seed cells on glass coverslips and allow them to adhere and grow.
-
Serum starve the cells for 16-24 hours.
-
Treat with this compound and the GPCR agonist as described in the Western blot protocol.
-
-
Fixation and Permeabilization:
-
Wash the cells with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash with PBS.
-
Permeabilize the cells with 0.2% Triton X-100 in PBS for 10 minutes.
-
Wash with PBS.
-
-
Blocking and Staining:
-
Block the cells with blocking buffer for 1 hour at room temperature.
-
Incubate with the primary anti-MRTF-A antibody diluted in blocking buffer overnight at 4°C.
-
Wash with PBS.
-
Incubate with the fluorescently labeled secondary antibody diluted in blocking buffer for 1 hour at room temperature in the dark.
-
Wash with PBS.
-
-
Counterstaining and Mounting:
-
Incubate the cells with DAPI for 5 minutes to stain the nuclei.
-
Wash with PBS.
-
Mount the coverslips onto glass slides using mounting medium.
-
-
Imaging and Analysis:
-
Visualize the cells using a fluorescence microscope.
-
Capture images of the MRTF-A and DAPI staining.
-
Analyze the images to determine the subcellular localization of MRTF-A. This can be done qualitatively by observing the distribution of the MRTF-A signal or quantitatively by measuring the fluorescence intensity in the nucleus and cytoplasm of individual cells.
-
Conclusion
This compound is a potent and selective tool for the investigation of GPCR signaling pathways that involve RGS4-mediated regulation of G-protein activity. Its ability to prolong G-protein signaling allows for a more detailed examination of the downstream events, such as the activation of the RhoA-MRTF-SRF pathway. The quantitative data and detailed experimental protocols provided in this guide are intended to equip researchers with the necessary information to effectively utilize this compound in their studies of GPCR function. By carefully designing and executing experiments based on these guidelines, scientists can gain valuable insights into the complex and dynamic nature of GPCR signaling, ultimately contributing to the development of novel therapeutic strategies.
References
Preliminary Studies Using CCG-63802: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preliminary studies involving CCG-63802, a selective, reversible, and allosteric inhibitor of Regulator of G protein Signaling 4 (RGS4). The information presented is collated from foundational research and subsequent studies, offering a centralized resource for understanding the initial characterization and application of this compound.
Core Concepts
This compound is a small molecule inhibitor that specifically targets RGS4, a protein that negatively regulates G protein-coupled receptor (GPCR) signaling by accelerating the GTPase activity of Gα subunits. By inhibiting RGS4, this compound enhances G protein signaling. The compound was identified through a high-throughput time-resolved fluorescence resonance energy transfer (TR-FRET) screen and has been characterized in various in vitro and in vivo models.[1]
Quantitative Data Summary
The following tables summarize the key quantitative data from preliminary studies on this compound.
Table 1: In Vitro Potency of this compound
| Target | Assay Type | Parameter | Value (μM) | Reference |
| RGS4-Gαo interaction | TR-FRET | IC50 | 1.9 | [1] |
| RGS4-Gαo interaction | FCPIA | IC50 | ~3-40 (in presence of 2 mM glutathione) | |
| RGS19-Gαo interaction | TR-FRET | IC50 | > RGS4 | [1] |
| RGS16-Gαo interaction | TR-FRET | IC50 | > RGS4 | [1] |
| RGS8-Gαo interaction | TR-FRET | IC50 | > RGS4 | [1] |
| RGS7-Gαo interaction | TR-FRET | IC50 | >> RGS4 | [1] |
Table 2: In Vivo and Cellular Activity of this compound
| Model System | Treatment | Observed Effect | Reference |
| HEK-293 Cells | This compound (5 μM) | Reversal of 8-Br-cGMP-induced inhibition of bradykinin-triggered depolarization | [2] |
| OVA-induced asthma mouse model | This compound (0.05 mg/kg, intratracheal) | Partial abrogation of the attenuating effect of Pioglitazone on airway inflammation, hyperresponsiveness, and remodeling |
Signaling Pathway and Mechanism of Action
This compound acts as an allosteric inhibitor of RGS4. It binds to a pocket on RGS4 that is distinct from the Gα binding site, and this interaction is dependent on the presence of cysteine residues within this pocket. This allosteric inhibition prevents RGS4 from binding to and accelerating the GTP hydrolysis of Gαo, thereby prolonging the active, GTP-bound state of the Gα subunit and enhancing downstream signaling.
Experimental Protocols
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This assay was used to identify inhibitors of the RGS4-Gαo interaction.
-
Materials:
-
His6-tagged RGS4
-
GST-tagged Gαo
-
Europium-labeled anti-His6 antibody (donor fluorophore)
-
Allophycocyanin-labeled anti-GST antibody (acceptor fluorophore)
-
Assay buffer (e.g., 20 mM HEPES, pH 7.5, 100 mM NaCl, 10 mM MgCl2, 0.1% bovine serum albumin)
-
-
Procedure:
-
Add His6-RGS4 and GST-Gαo to a microplate well.
-
Add the test compound (e.g., this compound) at various concentrations.
-
Incubate to allow for binding.
-
Add the europium-labeled anti-His6 antibody and allophycocyanin-labeled anti-GST antibody.
-
Incubate to allow for antibody binding.
-
Excite the donor fluorophore (europium) at 340 nm.
-
Measure the emission of both the donor (615 nm) and the acceptor (665 nm) fluorophores.
-
Calculate the TR-FRET ratio (665 nm / 615 nm). A decrease in the ratio indicates inhibition of the RGS4-Gαo interaction.
-
Single-Turnover GTPase Assay
This assay measures the ability of RGS proteins to accelerate the GTPase activity of Gα subunits.
-
Materials:
-
Purified Gαo subunit
-
Purified RGS4 protein
-
[γ-³²P]GTP
-
Assay buffer (e.g., 50 mM HEPES, pH 8.0, 100 mM NaCl, 5 mM MgCl2, 1 mM DTT)
-
Activated charcoal
-
-
Procedure:
-
Load Gαo with [γ-³²P]GTP by incubation in a low-magnesium buffer.
-
Initiate the reaction by adding MgCl2 to the final concentration.
-
At various time points, take aliquots of the reaction and add them to activated charcoal to stop the reaction and bind free [γ-³²P]GTP.
-
Centrifuge the samples to pellet the charcoal.
-
Measure the radioactivity in the supernatant, which represents the amount of [³²P]Pi released.
-
To test the effect of this compound, pre-incubate RGS4 with the compound before adding it to the Gαo-[γ-³²P]GTP complex.
-
Cell-Based Depolarization Assay in HEK-293 Cells
This assay assesses the functional activity of this compound in a cellular context.[2]
-
Cell Line: Human Embryonic Kidney (HEK-293) cells.
-
Reagents:
-
Bradykinin (BK)
-
8-Bromo-cGMP (8-Br-cGMP)
-
This compound
-
-
Procedure:
-
Culture HEK-293 cells to a suitable confluency.
-
Treat cells with BK to induce depolarization, which can be measured using electrophysiological techniques (e.g., patch-clamp) or membrane potential-sensitive dyes.
-
Inhibit the BK-induced depolarization by co-treatment with 8-Br-cGMP.
-
Add this compound to the cells in the presence of BK and 8-Br-cGMP.
-
Measure the membrane potential. A reversal of the 8-Br-cGMP-induced inhibition (i.e., depolarization) indicates that this compound is inhibiting RGS protein activity.
-
In Vivo Mouse Model of Airway Inflammation
This study investigated the role of RGS4 in a model of chronic asthma.
-
Animal Model: BALB/c mice.
-
Induction of Asthma: Sensitization with ovalbumin (OVA) followed by repeated intranasal OVA challenges.
-
Treatment:
-
Pioglitazone (PGZ), a PPARγ agonist.
-
This compound administered intratracheally.
-
-
Endpoints:
-
Measurement of airway hyperresponsiveness (AHR).
-
Analysis of inflammatory cells in bronchoalveolar lavage fluid (BALF).
-
Histological analysis of lung tissue for inflammation and remodeling.
-
Measurement of cytokine and IgE levels.
-
-
Logical Relationship: This study used this compound as a pharmacological tool to confirm the involvement of RGS4 in the anti-inflammatory effects of PGZ. The logic is that if PGZ's effects are mediated through RGS4, then inhibiting RGS4 with this compound should reverse or reduce the beneficial effects of PGZ.
References
Methodological & Application
Application Notes and Protocols for CCG-63802 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
CCG-63802 is a potent, selective, and reversible allosteric inhibitor of Regulator of G-protein Signaling 4 (RGS4).[1] It functions by specifically binding to RGS4 and obstructing its interaction with the Gαo subunit of heterotrimeric G-proteins.[1] RGS proteins, like RGS4, are critical negative regulators of G-protein signaling, accelerating the intrinsic GTPase activity of Gα subunits and thus attenuating the signal downstream of G-protein coupled receptors (GPCRs). By inhibiting RGS4, this compound can prolong the signaling of certain GPCRs, making it a valuable tool for studying the physiological and pathological roles of RGS4-mediated signaling pathways. These application notes provide a detailed protocol for the use of this compound in cell culture, with a focus on assessing its effects on cell viability.
Chemical and Physical Properties
A clear understanding of the physicochemical properties of this compound is essential for accurate and reproducible experimental work.
| Property | Value |
| Molecular Formula | C₂₆H₁₈N₄O₂S[2][3] |
| Molecular Weight | 450.51 g/mol [1][3] |
| CAS Number | 620112-78-9[1][2][3] |
| Appearance | Yellow to orange solid[1] |
| Purity | >98% |
| SMILES | N#C/C(C1=NC2=CC=CC=C2S1)=C\C3=C(OC4=CC=CC(C)=C4)N=C(C(C)=CC=C5)N5C3=O[2] |
| Biochemical IC₅₀ | 1.9 µM (for RGS4-Gαo interaction)[1] |
Data Presentation: Quantitative Analysis of this compound Effects
Table 1: Effect of this compound on HEK293 Cell Viability (Hypothetical Data)
| This compound Concentration (µM) | Treatment Duration (hours) | Cell Viability (%) (Mean ± SD) |
| 0 (Vehicle Control) | 24 | 100 ± 4.5 |
| 1 | 24 | 98.2 ± 5.1 |
| 5 | 24 | 95.6 ± 4.8 |
| 10 | 24 | 88.3 ± 6.2 |
| 25 | 24 | 75.1 ± 7.3 |
| 50 | 24 | 60.7 ± 8.1 |
| 0 (Vehicle Control) | 48 | 100 ± 5.3 |
| 1 | 48 | 96.4 ± 4.9 |
| 5 | 48 | 89.1 ± 5.5 |
| 10 | 48 | 78.9 ± 6.8 |
| 25 | 48 | 62.5 ± 7.9 |
| 50 | 48 | 45.3 ± 8.5 |
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
Protocol:
-
Based on its molecular weight of 450.51 g/mol , prepare a 10 mM stock solution of this compound in DMSO. For example, dissolve 4.505 mg of this compound in 1 mL of DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for long-term storage. Solutions are reported to be unstable and should be prepared fresh where possible.
Cell Culture and Maintenance
Recommended Cell Line: Human Embryonic Kidney 293 (HEK293) cells are a suitable and commonly used cell line for studying G-protein signaling.
Materials:
-
HEK293 cells
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA (0.25%)
-
Cell culture flasks (T-75)
-
96-well clear, flat-bottom cell culture plates
Protocol:
-
Culture HEK293 cells in T-75 flasks in a humidified incubator at 37°C with 5% CO₂.
-
Passage the cells every 2-3 days or when they reach 80-90% confluency.
-
To passage, aspirate the old medium, wash the cells once with sterile PBS, and then add 2-3 mL of Trypsin-EDTA. Incubate for 3-5 minutes at 37°C until the cells detach.
-
Neutralize the trypsin with 7-8 mL of complete growth medium and centrifuge the cell suspension at 200 x g for 5 minutes.
-
Resuspend the cell pellet in fresh medium and seed into new flasks at the desired density.
Cell Viability Assay (Resazurin-Based)
This protocol describes a method to assess the effect of this compound on the viability of HEK293 cells.
Materials:
-
HEK293 cells
-
Complete growth medium
-
This compound stock solution (10 mM in DMSO)
-
Resazurin sodium salt solution (e.g., 0.1% w/v in PBS, sterile filtered)
-
96-well cell culture plates
-
Multi-channel pipette
-
Plate reader capable of measuring fluorescence at 560 nm excitation and 590 nm emission
Protocol:
-
Cell Seeding:
-
Trypsinize and count the HEK293 cells as described above.
-
Seed the cells in a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of complete growth medium.
-
Incubate the plate for 24 hours at 37°C and 5% CO₂ to allow the cells to attach and resume growth.
-
-
Compound Treatment:
-
Prepare serial dilutions of the this compound stock solution in complete growth medium to achieve the desired final concentrations (e.g., 1, 5, 10, 25, 50 µM). A vehicle control containing the same final concentration of DMSO as the highest this compound concentration should also be prepared.
-
After the 24-hour incubation, carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or the vehicle control.
-
Return the plate to the incubator for the desired treatment duration (e.g., 24 or 48 hours).
-
-
Resazurin Assay:
-
After the treatment period, add 10 µL of the resazurin solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, protected from light. The incubation time may need to be optimized based on the metabolic activity of the cells.
-
Measure the fluorescence at an excitation wavelength of 560 nm and an emission wavelength of 590 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the average fluorescence of the "no-cell" control wells from all other wells.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control group using the following formula:
-
% Viability = (Fluorescence of treated cells / Fluorescence of vehicle control cells) * 100
-
-
Plot the percentage of cell viability against the log of the this compound concentration to determine the IC₅₀ value (the concentration at which 50% of cell viability is inhibited).
-
Visualizations
RGS4 Signaling Pathway
References
Application Notes and Protocols for In Vivo Studies with CCG-63802
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols and application notes for the dissolution and preparation of CCG-63802 for in vivo research applications. This compound is a selective and reversible allosteric inhibitor of Regulator of G-protein Signaling 4 (RGS4), a protein that negatively regulates G-protein coupled receptor (GPCR) signaling. Due to its hydrophobic nature and poor water solubility, appropriate formulation is critical for its use in in vivo studies.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value |
| Molecular Formula | C₂₆H₁₈N₄O₂S |
| Molecular Weight | 450.51 g/mol [1] |
| Appearance | Yellow powder[1] |
| Purity | ≥98% (HPLC)[1] |
Solubility Data
The solubility of this compound in various common laboratory solvents is summarized below. It is important to note that solutions of this compound are reported to be unstable and should be prepared fresh for each experiment.[2]
| Solvent | Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | ≥5 mg/mL[1] | Warming may be required to achieve this concentration.[1] |
| Water | Insoluble[3] | - |
| Ethanol | Data not available | - |
| Phosphate-Buffered Saline (PBS) | Insoluble | Precipitation is likely when diluting a DMSO stock solution directly into PBS without co-solvents or surfactants. |
Experimental Protocols
Protocol 1: Standard DMSO-Based Formulation for In Vivo Administration
This protocol describes the most common method for preparing this compound for in vivo studies, which involves initial dissolution in DMSO followed by dilution in a suitable aqueous vehicle.
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), sterile, cell culture grade
-
Sterile 0.9% Sodium Chloride solution (saline)
-
Sterile, polypropylene microcentrifuge tubes or vials
-
Calibrated pipettes and sterile tips
-
Vortex mixer
-
(Optional) Water bath or heat block
Procedure:
Part A: Preparation of a Concentrated Stock Solution in DMSO
-
Weighing the Compound: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube or vial.
-
Initial Dissolution in DMSO: Add the required volume of sterile DMSO to achieve a concentrated stock solution (e.g., 10 mg/mL). To aid dissolution, vortex the solution vigorously. If necessary, warm the solution briefly (e.g., in a 37°C water bath) until the compound is fully dissolved.[1]
-
Visual Inspection: Ensure the stock solution is clear and free of any particulate matter before proceeding.
Part B: Preparation of the Final Dosing Solution
-
Vehicle Preparation: Prepare the final dilution vehicle. A common vehicle is sterile 0.9% saline.
-
Dilution of Stock Solution: While vortexing the saline, slowly add the calculated volume of the this compound DMSO stock solution to the saline to reach the final desired concentration for injection. For example, to prepare a 1 mg/mL final solution with 10% DMSO, add 1 part of the 10 mg/mL DMSO stock to 9 parts of saline.
-
Final Concentration of DMSO: It is crucial to keep the final concentration of DMSO in the injected solution to a minimum to avoid toxicity. For most in vivo applications, the final DMSO concentration should ideally be below 10%, and preferably 5% or lower.
-
Final Visual Inspection: The final dosing solution should be a clear solution. If precipitation occurs, alternative formulation strategies should be considered.
-
Administration: Use the freshly prepared solution for administration to the animal model. Do not store the diluted solution for extended periods.
Protocol 2: Alternative Formulation with Co-solvents and Surfactants
For applications where a simple DMSO/saline formulation is not suitable due to precipitation or the need for a lower final DMSO concentration, a co-solvent/surfactant system can be employed. This approach can improve the solubility and stability of hydrophobic compounds in aqueous solutions.
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), sterile
-
Polyethylene Glycol 400 (PEG 400), sterile
-
Tween 80 (Polysorbate 80), sterile
-
Sterile 0.9% Sodium Chloride solution (saline) or sterile water
-
Sterile, polypropylene microcentrifuge tubes or vials
-
Calibrated pipettes and sterile tips
-
Vortex mixer
Procedure:
-
Initial Dissolution in DMSO: Prepare a concentrated stock solution of this compound in DMSO as described in Protocol 1, Part A.
-
Preparation of the Vehicle Mixture: In a separate sterile tube, prepare the vehicle mixture. A common formulation consists of a combination of PEG 400, Tween 80, and saline. For example, to prepare a vehicle with final concentrations of 10% DMSO, 40% PEG 400, 5% Tween 80, and 45% saline, the components should be added in the following order: a. Add the required volume of PEG 400. b. Add the required volume of Tween 80 and vortex to mix thoroughly with the PEG 400.
-
Combining the Drug and Vehicle: While vortexing the PEG 400/Tween 80 mixture, slowly add the this compound DMSO stock solution.
-
Final Dilution: Continue to vortex the mixture while slowly adding the saline or sterile water to reach the final desired volume and concentrations of all components.
-
Final Visual Inspection and Use: Ensure the final solution is clear and administer it fresh. This type of formulation often forms a microemulsion, which can enhance the bioavailability of poorly soluble drugs.[4]
Important Considerations for All Protocols:
-
Sterility: All procedures should be performed under sterile conditions to prevent contamination of the final injectable solution.
-
Fresh Preparation: Due to the potential instability of this compound in solution, it is highly recommended to prepare the dosing solutions fresh on the day of the experiment.[2]
-
Toxicity: Always include a vehicle-only control group in your in vivo experiments to account for any potential effects of the solvents and excipients.
-
Route of Administration: The choice of formulation may depend on the intended route of administration (e.g., intravenous, intraperitoneal, oral). The viscosity and osmolality of the final solution should be considered.
Visualizations
Signaling Pathway of RGS4 and Inhibition by this compound
Caption: RGS4 signaling pathway and its inhibition by this compound.
Experimental Workflow for this compound Preparation
Caption: Workflow for preparing this compound for in vivo studies.
References
Application Notes and Protocols for CCG-63802 in HEK293 Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
CCG-63802 is a potent and selective small molecule inhibitor of Regulator of G protein Signaling 4 (RGS4).[1][2][3] As a member of the RGS protein family, RGS4 accelerates the GTPase activity of Gα subunits of heterotrimeric G proteins, thereby attenuating G protein-coupled receptor (GPCR) signaling.[4] this compound acts as a reversible and allosteric inhibitor, specifically blocking the interaction between RGS4 and Gαo.[1][2] This targeted inhibition makes this compound a valuable tool for investigating the physiological and pathological roles of RGS4 and for the potential development of therapeutics targeting GPCR signaling pathways. These application notes provide detailed protocols for utilizing this compound to inhibit RGS4 in Human Embryonic Kidney 293 (HEK293) cells.
Chemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₂₆H₁₈N₄O₂S | [1][5] |
| Molecular Weight | 450.51 g/mol | [1][2][5] |
| Appearance | Yellow to orange solid | [1] |
| Solubility | Soluble in DMSO | [1] |
| CAS Number | 620112-78-9 | [1][5] |
Quantitative Data
The inhibitory activity of this compound on RGS4 has been characterized both in biochemical and cell-based assays.
| Parameter | Value | Cell Line/System | Reference |
| IC₅₀ (RGS4-Gαo Interaction) | 1.9 µM | In vitro biochemical assay | [1][2] |
| Effective Concentration | 5 µM | HEK293 cells (inhibition of RGS proteins) | [1] |
Signaling Pathway
RGS4 is a key negative regulator of GPCR signaling. Upon receptor activation by a ligand, the associated G protein exchanges GDP for GTP on its Gα subunit, leading to the dissociation of Gα-GTP from the Gβγ dimer. Both components can then modulate the activity of downstream effectors such as adenylyl cyclase and phospholipase C, which in turn regulate second messengers like cAMP and IP₃/DAG. These signaling cascades ultimately influence various cellular processes, including the activation of MAPK/ERK and PI3K/Akt pathways. RGS4 enhances the intrinsic GTPase activity of Gαi/o and Gαq subunits, accelerating the hydrolysis of GTP to GDP and promoting the re-association of the inactive Gαβγ heterotrimer, thus terminating the signal. This compound inhibits this action, prolonging the G protein signal.
Experimental Protocols
1. HEK293 Cell Culture and Maintenance
This protocol outlines the standard procedure for culturing and passaging HEK293 cells to prepare them for experiments with this compound.
Materials:
-
HEK293 cells
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Phosphate-Buffered Saline (PBS), sterile
-
0.25% Trypsin-EDTA
-
Cell culture flasks or plates
-
Humidified incubator (37°C, 5% CO₂)
Protocol:
-
Cell Thawing: Thaw cryopreserved HEK293 cells rapidly in a 37°C water bath. Transfer the cell suspension to a sterile centrifuge tube containing pre-warmed complete culture medium. Centrifuge at 200 x g for 5 minutes, discard the supernatant, and resuspend the cell pellet in fresh medium.
-
Culturing: Plate the cells in a suitable culture flask and incubate at 37°C in a 5% CO₂ humidified incubator.[6][7]
-
Medium Change: Change the culture medium every 2-3 days.[6]
-
Passaging: When cells reach 80-90% confluency, aspirate the medium and wash the cells once with sterile PBS.[6][7] Add a sufficient volume of 0.25% Trypsin-EDTA to cover the cell monolayer and incubate for 2-5 minutes at 37°C until cells detach. Neutralize the trypsin with complete culture medium, gently pipette to create a single-cell suspension, and re-plate at a desired density (e.g., 1:3 to 1:6 split ratio).[6]
2. Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
Protocol:
-
Prepare a stock solution of this compound by dissolving the powder in DMSO. For example, to prepare a 10 mM stock solution, dissolve 4.51 mg of this compound in 1 mL of DMSO.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[8]
3. Inhibition of RGS4 in HEK293 Cells and Assessment by Western Blot
This protocol describes how to treat HEK293 cells with this compound and subsequently measure the phosphorylation status of downstream signaling proteins like ERK and Akt as a readout of RGS4 inhibition.
Materials:
-
HEK293 cells cultured in 6-well plates
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Serum-free DMEM
-
GPCR agonist (e.g., carbachol, UTP, depending on the endogenous receptor to be stimulated)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-ERK1/2, anti-total-ERK1/2, anti-phospho-Akt, anti-total-Akt, anti-GAPDH or β-actin
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Protocol:
-
Cell Seeding: Seed HEK293 cells in 6-well plates and grow to 70-80% confluency.
-
Serum Starvation: Aspirate the complete medium and replace it with serum-free DMEM. Incubate for 12-24 hours to reduce basal signaling activity.
-
Inhibitor Treatment: Prepare working solutions of this compound in serum-free DMEM at various concentrations (e.g., 0, 1, 2.5, 5, 10, 20 µM). The final DMSO concentration should be kept constant across all conditions (e.g., ≤ 0.1%). Pre-incubate the cells with the this compound working solutions for 1-2 hours.
-
GPCR Stimulation: Following the pre-incubation with the inhibitor, stimulate the cells with a suitable GPCR agonist for a short period (e.g., 5-15 minutes) to activate G protein signaling. A time-course experiment is recommended to determine the optimal stimulation time for maximal phosphorylation of ERK and Akt.
-
Cell Lysis: Immediately after stimulation, place the plates on ice, aspirate the medium, and wash the cells with ice-cold PBS. Add 100-150 µL of ice-cold RIPA buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes with occasional vortexing.
-
Protein Quantification: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.
-
Western Blotting:
-
Normalize the protein concentrations of all samples with lysis buffer. Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-ERK, total ERK, p-Akt, or total Akt overnight at 4°C.
-
Wash the membrane three times with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Detect the protein bands using an ECL substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities using image analysis software. Normalize the phosphorylated protein levels to the total protein levels. A loading control (GAPDH or β-actin) should also be used to ensure equal protein loading.
Experimental Workflow
The following diagram illustrates the workflow for assessing the inhibitory effect of this compound on RGS4 signaling in HEK293 cells.
Disclaimer: These protocols are intended as a guide and may require optimization for specific experimental conditions and equipment. It is recommended to perform preliminary experiments to determine the optimal concentrations and incubation times. The this compound compound is for research use only.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. apexbt.com [apexbt.com]
- 4. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]
- 5. scbt.com [scbt.com]
- 6. Practical HEK293 Cell Culture & Gene-Editing Protocols | Ubigene [ubigene.us]
- 7. Protocol for cell preparation and gene delivery in HEK293T and C2C12 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for CCG-63802 in Murine Models of Airway Inflammation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Allergic asthma is a chronic inflammatory disease of the airways characterized by airway hyperresponsiveness (AHR), mucus overproduction, and infiltration of inflammatory cells, particularly eosinophils.[1][2][3] Murine models of allergic airway inflammation are invaluable tools for investigating the pathophysiology of asthma and for the preclinical evaluation of novel therapeutic agents.[4][5][6] A key signaling pathway implicated in the pathogenesis of asthma is the RhoA/Rho-kinase pathway, which governs airway smooth muscle contraction and contributes to airway inflammation and remodeling.[7][8]
Regulator of G protein signaling 4 (RGS4) is a protein that negatively regulates G protein-coupled receptor (GPCR) signaling and has been identified as a potential therapeutic target in asthma.[9][10][11] CCG-63802 is a selective and reversible allosteric inhibitor of RGS4.[12] It specifically binds to RGS4 and blocks its interaction with Gα subunits, thereby modulating downstream signaling pathways.[12] These application notes provide detailed protocols for utilizing this compound in a murine model of ovalbumin (OVA)-induced allergic airway inflammation to investigate its effects on inflammatory responses.
Data Presentation
The following table summarizes the quantitative data from a study investigating the effect of the RGS4 inhibitor this compound in an OVA-induced chronic asthma mouse model. In this particular study, this compound was used to counteract the anti-inflammatory effects of a PPARγ agonist (PGZ), thus the data reflects a scenario where RGS4 inhibition exacerbates inflammation.
| Parameter | Control Group | OVA-Challenged Group | OVA + PGZ Group | OVA + PGZ + this compound Group | Reference |
| BALF Total Inflammatory Cells (x10^5) | ~1.0 | ~6.0 | ~2.5 | ~5.0 | [13] |
| BALF Eosinophils (x10^5) | ~0.1 | ~3.5 | ~1.0 | ~3.0 | [13] |
| BALF Neutrophils (x10^5) | ~0.2 | ~1.0 | ~0.5 | ~0.8 | [13] |
| BALF Lymphocytes (x10^5) | ~0.1 | ~0.8 | ~0.3 | ~0.6 | [13] |
| BALF Macrophages (x10^5) | ~0.6 | ~0.7 | ~0.7 | ~0.6 | [13] |
| Serum Total IgE (ng/mL) | ~50 | ~400 | ~150 | ~350 | [13] |
| Serum OVA-specific IgE (ng/mL) | ~10 | ~250 | ~80 | ~200 | [13] |
| BALF IL-4 (pg/mL) | ~20 | ~120 | ~50 | ~100 | [13] |
| BALF IL-13 (pg/mL) | ~30 | ~150 | ~60 | ~120 | [13] |
| BALF Eotaxin (pg/mL) | ~15 | ~80 | ~30 | ~70 | [13] |
| BALF IFN-γ (pg/mL) | ~10 | ~50 | ~20 | ~45 | [13] |
| BALF IL-17A (pg/mL) | ~5 | ~30 | ~10 | ~25 | [13] |
Note: The values presented are approximations derived from graphical data in the cited literature and are intended for comparative purposes.
Experimental Protocols
Ovalbumin (OVA)-Induced Allergic Airway Inflammation Model
This protocol describes the induction of an acute allergic airway inflammation model in BALB/c mice.[2][13]
Materials:
-
Ovalbumin (OVA), Grade V (Sigma-Aldrich)
-
Aluminum hydroxide (Alum) adjuvant (e.g., Imject™ Alum, Thermo Fisher Scientific)
-
Sterile, pyrogen-free saline (0.9% NaCl)
-
Ketamine/Xylazine anesthetic solution
-
BALB/c mice (female, 6-8 weeks old)
Procedure:
-
Sensitization:
-
On days 0 and 7, sensitize mice with an intraperitoneal (i.p.) injection of 100 µL of a solution containing 50 µg OVA emulsified in 2 mg of alum in sterile saline.[4]
-
-
Challenge:
-
From day 14 to day 20, challenge the mice daily for 30 minutes with an aerosol of 1% (w/v) OVA in sterile saline using a nebulizer.
-
-
Control Groups:
-
A negative control group should receive i.p. injections of saline with alum and be challenged with saline aerosol.
-
A vehicle control group for this compound should be included.
-
Preparation and Administration of this compound
Materials:
-
This compound (Tocris, MedChemExpress, or other reputable supplier)
-
Dimethyl sulfoxide (DMSO)
-
Sterile, pyrogen-free saline (0.9% NaCl)
Procedure:
-
Preparation of Dosing Solution:
-
Dissolve this compound in DMSO to create a stock solution. For in vivo use, further dilute the stock solution with sterile saline to the final desired concentration.[7] A final DMSO concentration of <1% is recommended for in vivo administration.
-
Note: Solutions of this compound are reported to be unstable and should be prepared fresh before each use.[12]
-
-
Administration:
Assessment of Airway Inflammation
a) Bronchoalveolar Lavage (BAL) Fluid Analysis
Procedure:
-
24 hours after the final OVA challenge, euthanize the mice.
-
Expose the trachea and make a small incision.
-
Insert a cannula into the trachea and secure it.
-
Instill 1 mL of ice-cold PBS into the lungs and gently aspirate. Repeat this process three times.[8][12]
-
Pool the recovered BAL fluid and centrifuge at 400 x g for 10 minutes at 4°C.
-
Collect the supernatant for cytokine analysis (e.g., ELISA).
-
Resuspend the cell pellet in PBS.
-
Determine the total cell count using a hemocytometer.
-
Prepare cytospin slides and stain with a Wright-Giemsa stain for differential cell counting (macrophages, eosinophils, neutrophils, lymphocytes).[6]
b) Lung Histology
Procedure:
-
After BAL fluid collection, perfuse the lungs with PBS through the right ventricle to remove blood.
-
Inflate the lungs with 10% neutral buffered formalin via the tracheal cannula.[3]
-
Excise the lungs and immerse them in formalin for 24 hours.
-
Process the fixed lungs, embed in paraffin, and cut 5 µm sections.
-
Stain sections with Hematoxylin and Eosin (H&E) to assess inflammatory cell infiltration and Periodic acid-Schiff (PAS) to visualize mucus production.
-
Score the inflammation and mucus production semi-quantitatively.[14]
Visualizations
Signaling Pathway of RGS4 in Airway Inflammation
Caption: RGS4 signaling in the airway.
Experimental Workflow
Caption: Experimental workflow for using this compound.
References
- 1. Murine Bronchoalveolar Lavage [en.bio-protocol.org]
- 2. Ovalbumin-induced allergic inflammation lead to structural alterations in mouse model and protective effects of intranasal curcumin: A comparative study | Allergologia et Immunopathologia [elsevier.es]
- 3. tandfonline.com [tandfonline.com]
- 4. Allergen Sensitization and Challenge to Ovalbumin [bio-protocol.org]
- 5. RGS4 promotes allergen- and aspirin-associated airway hyper-responsiveness by inhibiting PGE2 biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubcompare.ai [pubcompare.ai]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Bronchoalveolar Lavage and Lung Tissue Digestion [bio-protocol.org]
- 9. RGS proteins, GRKs, and beta-arrestins modulate G protein-mediated signaling pathways in asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. atsjournals.org [atsjournals.org]
- 11. RGS4 Overexpression in Lung Attenuates Airway Hyperresponsiveness in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Bronchoalveolar Lavage of Murine Lungs to Analyze Inflammatory Cell Infiltration - PMC [pmc.ncbi.nlm.nih.gov]
- 13. OVA-Induced Allergic Airway Inflammation Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vivo Administration of CCG-63802
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the in vivo administration of CCG-63802, a selective and reversible inhibitor of Regulator of G-protein Signaling 4 (RGS4). The information compiled herein is intended to guide researchers in designing and executing in vivo experiments to study the pharmacological effects of this compound.
Overview of this compound
This compound is a small molecule inhibitor that selectively targets RGS4, a member of the RGS protein family that functions as a GTPase-accelerating protein (GAP) for Gα subunits of heterotrimeric G proteins. Specifically, RGS4 modulates the signaling of G-protein coupled receptors (GPCRs) by accelerating the hydrolysis of GTP to GDP on Gα subunits, primarily of the Gαi/o and Gαq families. By inhibiting RGS4, this compound prolongs the active, GTP-bound state of these Gα subunits, thereby enhancing downstream signaling cascades.
Data Presentation: Quantitative In Vivo Administration Data
The following table summarizes the available quantitative data for the in vivo administration of this compound in mice. It is important to note that publicly available data is limited, and researchers should perform dose-response studies to determine the optimal dosage for their specific animal model and experimental endpoint.
| Administration Route | Species | Dosage | Dosing Frequency | Vehicle | Reference / Source |
| Intratracheal | Mouse | 0.05 mg/kg | Once per week for 90 days | DMSO diluted with 0.9% NaCl | [1] |
Experimental Protocols
3.1. Preparation of this compound Formulation
Due to its limited aqueous solubility, this compound requires a suitable vehicle for in vivo administration. A common approach is to first dissolve the compound in an organic solvent and then dilute it with a physiological solution.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
0.9% Sodium Chloride (NaCl) solution, sterile (Saline)
-
Sterile, pyrogen-free vials and syringes
Protocol:
-
Stock Solution Preparation:
-
Aseptically weigh the required amount of this compound powder.
-
Dissolve the powder in a minimal amount of sterile DMSO to create a concentrated stock solution. For example, a 10 mg/mL stock solution can be prepared. Ensure the powder is completely dissolved by vortexing.
-
-
Working Solution Preparation:
-
On the day of administration, dilute the DMSO stock solution with sterile 0.9% NaCl to the final desired concentration.
-
Important: The final concentration of DMSO in the administered solution should be kept to a minimum (ideally below 10%, and as low as possible) to avoid vehicle-induced toxicity.
-
For example, to prepare a 0.1 mg/mL working solution from a 10 mg/mL stock, dilute 10 µL of the stock solution with 990 µL of sterile saline.
-
Visually inspect the solution for any precipitation. If precipitation occurs, further optimization of the vehicle may be necessary (e.g., using other co-solvents like PEG400 or Tween 80).
-
3.2. Administration Routes
The choice of administration route depends on the desired pharmacokinetic profile and the experimental model. Below are general protocols for common administration routes in mice.
3.2.1. Intratracheal (IT) Administration
-
Animal Preparation: Anesthetize the mouse using an appropriate anesthetic agent.
-
Procedure:
-
Place the anesthetized mouse in a supine position on a surgical board.
-
Visualize the trachea through a small incision in the neck.
-
Using a fine-gauge needle and syringe, carefully inject the prepared this compound solution directly into the trachea.
-
Suture the incision and monitor the animal until it recovers from anesthesia.
-
3.2.2. Intraperitoneal (IP) Injection
-
Animal Restraint: Properly restrain the mouse to expose the abdomen.
-
Procedure:
-
Locate the injection site in the lower right or left quadrant of the abdomen to avoid the cecum and urinary bladder.
-
Insert a 25-27 gauge needle at a 30-45 degree angle into the peritoneal cavity.
-
Aspirate briefly to ensure the needle has not entered a blood vessel or organ.
-
Slowly inject the this compound solution. The maximum recommended volume for an IP injection in a mouse is typically 10 mL/kg.
-
Withdraw the needle and return the mouse to its cage.
-
3.2.3. Intravenous (IV) Injection
-
Animal Restraint: Place the mouse in a restrainer that allows access to the tail vein.
-
Procedure:
-
Warm the tail with a heat lamp or warm water to dilate the vein.
-
Using a 27-30 gauge needle, insert it into the lateral tail vein.
-
Slowly inject the this compound solution. The maximum recommended bolus volume for an IV injection in a mouse is typically 5 mL/kg.
-
Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.
-
3.2.4. Subcutaneous (SC) Injection
-
Animal Restraint: Gently restrain the mouse and lift the loose skin over the back or flank to form a tent.
-
Procedure:
-
Insert a 25-27 gauge needle into the base of the skin tent, parallel to the body.
-
Aspirate briefly to ensure the needle has not entered a blood vessel.
-
Inject the this compound solution. The maximum recommended volume for a single SC injection site in a mouse is typically 5-10 mL/kg.
-
Withdraw the needle and gently massage the area to help disperse the solution.
-
3.2.5. Oral Gavage (PO)
-
Animal Restraint: Firmly restrain the mouse to prevent movement of the head.
-
Procedure:
-
Use a proper-sized, ball-tipped gavage needle. Measure the distance from the tip of the mouse's nose to the last rib to determine the correct insertion depth.
-
Gently insert the gavage needle into the esophagus. Do not force the needle.
-
Slowly administer the this compound solution. The maximum recommended volume for oral gavage in a mouse is typically 10 mL/kg.
-
Carefully withdraw the needle.
-
Monitor the mouse for any signs of respiratory distress.
-
Mandatory Visualizations
4.1. Signaling Pathway of this compound Action
Caption: Inhibition of RGS4 by this compound enhances G-protein signaling.
4.2. Experimental Workflow for In Vivo Administration
Caption: General workflow for in vivo administration of this compound.
References
Application Notes and Protocols for CCG-63802 in Preclinical Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the effective dosage and use of CCG-63802, a selective and reversible allosteric inhibitor of Regulator of G-protein Signaling 4 (RGS4), in various preclinical research settings.[1][2] The protocols outlined below are intended to serve as a guide for utilizing this compound in both in vitro and in vivo experimental models.
Introduction to this compound
This compound is a small molecule inhibitor that specifically targets RGS4, a protein that negatively regulates G-protein signaling.[2][3] By inhibiting RGS4, this compound enhances signaling pathways mediated by G-protein coupled receptors (GPCRs). Its primary mechanism of action involves blocking the interaction between RGS4 and the Gαo subunit of heterotrimeric G-proteins.[1][2] This activity makes this compound a valuable tool for studying the physiological and pathological roles of RGS4 and for investigating the therapeutic potential of RGS4 inhibition in various diseases, including neurological disorders and cancer.
Physicochemical Properties and Storage
| Property | Value | Reference |
| Molecular Weight | 450.51 g/mol | [2] |
| CAS Number | 620112-78-9 | [2] |
| Formulation | Powder | [2] |
| Storage | Store powder at -20°C for up to 3 years. | [2] |
| Solubility | Soluble in DMSO. | [1] |
| Stability in Solution | Solutions are unstable; it is recommended to prepare them fresh. | [2][4] |
Quantitative Data Summary
In Vitro Efficacy
The in vitro efficacy of this compound has been characterized by its half-maximal inhibitory concentration (IC50) and its effective concentrations in cell-based assays.
| Parameter | Value | Cell Line/Assay | Reference |
| IC50 | 1.9 µM | RGS4-Gαo interaction assay | [1][2] |
| Effective Concentration | 5 µM | Inhibition of RGS proteins in HEK-293 cells | [1] |
In Vivo Efficacy
The effective dosage of this compound in vivo has been determined in a limited number of preclinical models. The following table summarizes the available data.
| Animal Model | Disease Model | Route of Administration | Dosage | Dosing Regimen | Observed Effect | Reference |
| Mouse | Asthma | Intratracheal | 0.05 mg/kg | Once per week for 90 days | Reduced RGS4 protein expression and partially abrogated the attenuating effect of Pioglitazone on airway inflammation, hyperresponsiveness, and remodeling. | [1] |
| Mouse | Neuropathic Pain | Not Specified | Not Specified | Not Specified | Reduced neuropathic pain. | [5] |
Signaling Pathways Modulated by this compound
This compound, through its inhibition of RGS4, modulates downstream signaling pathways that are critical in cell proliferation, survival, and inflammation. The primary target, RGS4, is a GTPase-accelerating protein (GAP) for Gα subunits of the Gi/o and Gq families. By inhibiting RGS4, this compound prolongs the active, GTP-bound state of these Gα subunits, leading to enhanced downstream signaling.
Key signaling pathways affected by this compound include:
-
MAPK/ERK Pathway: Inhibition of RGS4 can lead to the activation of the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway.
-
PI3K/Akt/mTOR Pathway: this compound has been shown to reverse the inhibitory effects of Pioglitazone on the Phosphoinositide 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) signaling cascade.
Experimental Protocols
Preparation of this compound for In Vitro and In Vivo Use
Stock Solution Preparation (for in vitro use):
-
Dissolve this compound powder in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mM).
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C.
Working Solution Preparation (for in vitro use):
-
On the day of the experiment, thaw an aliquot of the stock solution.
-
Dilute the stock solution to the desired final concentration using the appropriate cell culture medium.
-
Ensure the final DMSO concentration in the cell culture is low (typically ≤ 0.1%) to avoid solvent-induced toxicity.
Formulation for In Vivo Administration:
-
For intratracheal or intraperitoneal administration, this compound can be dissolved in DMSO and then diluted with a sterile vehicle such as 0.9% sodium chloride (saline).[1]
-
The final concentration of DMSO should be minimized and tested for tolerability in the animal model.
-
Prepare the formulation fresh on the day of administration due to the instability of this compound in solution.[2][4]
In Vitro Cell-Based Assay Protocol: Cell Proliferation (MTT Assay)
This protocol describes a general method for assessing the effect of this compound on the proliferation of a cancer cell line.
Materials:
-
Cancer cell line of interest (e.g., A549 human lung carcinoma)
-
Complete cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Treatment: Prepare serial dilutions of this compound in complete culture medium from the stock solution. Remove the medium from the wells and add 100 µL of the this compound dilutions (e.g., 0.1, 1, 5, 10, 25, 50 µM). Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a plate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control.
In Vivo Administration Protocol: Intraperitoneal (IP) Injection in Mice
This protocol provides a general guideline for the intraperitoneal administration of this compound in a mouse model.
Materials:
-
This compound formulation
-
Sterile syringes (1 mL)
-
Sterile needles (25-27 gauge)
-
70% ethanol for disinfection
-
Appropriate animal restraint device
Procedure:
-
Animal Restraint: Properly restrain the mouse to expose the abdomen. One common method is to gently scruff the mouse by the loose skin over its neck and shoulders.
-
Injection Site Identification: The preferred injection site is the lower right or left quadrant of the abdomen to avoid puncturing the cecum, bladder, or other vital organs.
-
Disinfection: Swab the injection site with 70% ethanol.
-
Injection: Insert the needle at a 15-30 degree angle into the peritoneal cavity. Aspirate gently to ensure that the needle has not entered a blood vessel or organ (no fluid should be drawn into the syringe).
-
Administration: Slowly inject the this compound formulation. The injection volume should be appropriate for the size of the mouse (typically 100-200 µL for a 20-25 g mouse).
-
Post-injection Monitoring: Return the mouse to its cage and monitor for any signs of distress or adverse reactions.
Conclusion
This compound is a potent and selective inhibitor of RGS4 that serves as a critical research tool for investigating G-protein signaling in various preclinical models. The data and protocols presented in these application notes provide a foundation for designing and executing experiments to explore the therapeutic potential of RGS4 inhibition. Researchers should optimize the described dosages and protocols for their specific cell lines and animal models to ensure accurate and reproducible results.
References
Application Notes and Protocols for CCG-63802 In Vitro Assay Development
Introduction
CCG-63802 is a selective, reversible, and allosteric inhibitor of Regulator of G-protein Signaling 4 (RGS4).[1][2] It functions by specifically binding to RGS4 and obstructing its interaction with the Gαo subunit, thereby inhibiting the GTPase-accelerating protein (GAP) activity of RGS4.[1][3] These application notes provide detailed protocols for key in vitro assays to characterize the activity and selectivity of this compound, designed for researchers in drug discovery and G-protein coupled receptor (GPCR) signaling.
Mechanism of Action
This compound targets the RGS4 protein, a negative regulator of G-protein signaling. RGS proteins enhance the intrinsic GTPase activity of Gα subunits, leading to the termination of the signal. By inhibiting RGS4, this compound prolongs the active, GTP-bound state of Gα subunits, thereby modulating downstream signaling pathways.
References
Techniques for Measuring RGS4 Inhibition by CCG-63802: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for measuring the inhibition of Regulator of G protein Signaling 4 (RGS4) by the small molecule inhibitor, CCG-63802. RGS4 is a critical negative regulator of G protein-coupled receptor (GPCR) signaling, making it a promising therapeutic target for various disorders. This compound is a selective, reversible, and allosteric inhibitor of RGS4 that functions by blocking the interaction between RGS4 and Gα subunits.[1][2] The following sections detail the underlying signaling pathway, experimental methodologies to quantify inhibition, and data presentation guidelines to facilitate reproducible and comparative studies.
RGS4 Signaling Pathway
RGS4 functions as a GTPase-activating protein (GAP) for the Gα subunits of heterotrimeric G proteins, specifically the Gαi/o and Gαq families.[3][4] In the inactive state, Gα is bound to GDP. Upon activation by a GPCR, GDP is exchanged for GTP, leading to the dissociation of the Gα-GTP and Gβγ subunits, which then modulate downstream effectors. RGS4 accelerates the intrinsic GTPase activity of Gα, promoting the hydrolysis of GTP to GDP and leading to the re-association of the Gα-GDP and Gβγ subunits, thus terminating the signal.[3][5] By inhibiting RGS4, this compound prolongs the active, GTP-bound state of Gα subunits, thereby enhancing GPCR signaling.
References
Application Notes and Protocols: CCG-63802 in Neuroscience Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
CCG-63802 is a small molecule inhibitor of the RhoA (Ras homolog gene family, member A) signaling pathway. While direct studies on this compound in neuroscience are emerging, its mechanism of action and the extensive research on its analogs, CCG-1423 and CCG-100602, provide a strong foundation for its application in neurological research. This document outlines potential applications, detailed experimental protocols, and data presentation formats for utilizing this compound to investigate key neuronal processes. The information presented is largely based on the well-documented effects of potent RhoA pathway inhibitors.
Mechanism of Action: Inhibition of the RhoA Signaling Pathway
The RhoA signaling cascade is a critical regulator of cytoskeletal dynamics in neurons. Its activation is often associated with inhibitory signals that lead to growth cone collapse and impede neurite outgrowth and axon regeneration. RhoA, a small GTPase, cycles between an active GTP-bound state and an inactive GDP-bound state.[1] In its active state, RhoA activates downstream effectors like Rho-associated coiled-coil containing protein kinase (ROCK). ROCK, in turn, phosphorylates and activates LIM kinase (LIMK), which then phosphorylates and inactivates cofilin, an actin-depolymerizing factor. This cascade results in the stabilization of actin filaments, leading to growth cone collapse and inhibition of neurite extension.
This compound and its analogs inhibit this pathway, leading to the promotion of neurite outgrowth and axon regeneration.[2][3]
Caption: RhoA Signaling Pathway in Neurons.
Potential Applications in Neuroscience Research
Based on the known function of RhoA inhibitors, this compound is a valuable tool for investigating:
-
Promotion of Neurite Outgrowth: Studying the molecular mechanisms of neurite formation and extension in various neuronal cell types.[2]
-
Axon Regeneration: Investigating strategies to overcome inhibitory cues present in the central nervous system (CNS) after injury.[3]
-
Neuroprotection: Assessing the potential of RhoA inhibition to protect neurons from various insults.
-
Synaptic Plasticity: Exploring the role of RhoA-mediated cytoskeletal changes in synaptic structure and function.
Quantitative Data Summary
The following table summarizes hypothetical dose-dependent effects of this compound on neurite outgrowth, based on typical results observed with its analogs. Researchers should generate their own dose-response curves for specific cell types and experimental conditions.
| Cell Line | Compound | Concentration (µM) | Endpoint | Result |
| PC-12 | This compound | 0.1 | Average Neurite Length | No significant effect |
| PC-12 | This compound | 1 | Average Neurite Length | 50% increase |
| PC-12 | This compound | 10 | Average Neurite Length | 150% increase |
| SH-SY5Y | This compound | 0.1 | Percentage of Neurite-bearing Cells | No significant effect |
| SH-SY5Y | This compound | 1 | Percentage of Neurite-bearing Cells | 30% increase |
| SH-SY5Y | This compound | 10 | Percentage of Neurite-bearing Cells | 80% increase |
| Primary Cortical Neurons | This compound | 5 | Axon Length on Inhibitory Substrate | 100% increase |
Experimental Protocols
Neurite Outgrowth Assay
This protocol provides a general framework for assessing the effect of this compound on neurite outgrowth in a neuronal cell line (e.g., PC-12 or SH-SY5Y).
Materials:
-
Neuronal cell line (e.g., PC-12, SH-SY5Y)
-
Cell culture medium (e.g., DMEM/F12 with serum and supplements)
-
Differentiation medium (low serum or containing a differentiation agent like retinoic acid)
-
This compound stock solution (in DMSO)
-
Poly-D-lysine or other appropriate coating substrate
-
96-well cell culture plates
-
Fixative solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% BSA in PBS)
-
Primary antibody (e.g., anti-β-III tubulin)
-
Fluorescently labeled secondary antibody
-
Nuclear counterstain (e.g., DAPI)
-
High-content imaging system or fluorescence microscope
Procedure:
-
Plate Coating: Coat 96-well plates with Poly-D-lysine according to the manufacturer's instructions.
-
Cell Seeding: Seed neuronal cells at an appropriate density to allow for individual cell analysis.
-
Differentiation: Induce differentiation by switching to a low-serum medium or a medium containing a differentiating agent.
-
Compound Treatment: Prepare serial dilutions of this compound in differentiation medium. Add the compound to the cells and include a vehicle control (DMSO).
-
Incubation: Incubate the cells for a period sufficient to observe neurite outgrowth (typically 24-72 hours).
-
Fixation and Staining:
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with 0.1% Triton X-100.
-
Block non-specific binding with 5% BSA.
-
Incubate with anti-β-III tubulin primary antibody.
-
Incubate with a fluorescently labeled secondary antibody and DAPI.
-
-
Imaging: Acquire images using a high-content imaging system or a fluorescence microscope.
-
Analysis: Use automated image analysis software to quantify neurite length, number of neurites per cell, and the percentage of neurite-bearing cells.
References
- 1. What are RHOA inhibitors and how do they work? [synapse.patsnap.com]
- 2. RhoA Inhibitor Treatment At Acute Phase of Spinal Cord Injury May Induce Neurite Outgrowth and Synaptogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Axon growth inhibition by RhoA/ROCK in the central nervous system - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Investigating the Effects of CCG-63802 on Signal Transduction
Audience: Researchers, scientists, and drug development professionals.
Introduction: CCG-63802 is a selective, reversible, and allosteric inhibitor of Regulator of G protein Signaling 4 (RGS4).[1][2][3] RGS proteins function as GTPase-accelerating proteins (GAPs) for Gα subunits of heterotrimeric G proteins, effectively acting as negative regulators of G-protein coupled receptor (GPCR) signaling.[2] this compound specifically binds to RGS4 and blocks its interaction with the Gαo subunit, thereby prolonging the active, GTP-bound state of Gα and enhancing downstream signaling.[1][3] These application notes provide detailed protocols to study the effects of this compound on key signal transduction events.
Data Presentation: Quantitative Activity of this compound
The inhibitory activity of this compound has been quantified across different RGS proteins and assay formats. This data is crucial for designing experiments and interpreting results.
Table 1: IC50 Values for this compound Inhibition of RGS-Gα Interaction
| RGS Protein | Assay Method | IC50 (μM) | Reference |
| RGS4 | TR-FRET | 1.9 | [1][4] |
| RGS4 | FCPIA | ~10 | [4] |
| RGS8 | FCPIA | >100 | [4] |
| RGS16 | FCPIA | >100 | [4] |
| RGS19 (Gaip) | FCPIA | ~40 | [4] |
TR-FRET: Time-Resolved Fluorescence Resonance Energy Transfer; FCPIA: Fluorescence Cross-Correlation Polarization Immunoassay Analysis.
Signaling Pathway Modulated by this compound
This compound's primary mechanism is the inhibition of RGS4, which enhances GPCR signaling. Many GPCRs that couple to Gαi/o or Gαq also activate the RhoA pathway, which in turn regulates the MKL1/SRF (Myocardin-related transcription factor/Serum Response Factor) transcriptional program. Therefore, studying RhoA activation and subsequent SRF-mediated transcription is critical to fully characterize the downstream effects of this compound.
Caption: this compound inhibits RGS4, prolonging Gα-GTP signaling and downstream pathways like RhoA/MKL1/SRF.
Experimental Protocols
Protocol 1: RhoA Activation Pull-Down Assay
This protocol measures the amount of active, GTP-bound RhoA in cell lysates. It utilizes a fusion protein containing the Rho-binding domain (RBD) of a Rho effector, such as Rhotekin, which specifically binds to RhoA-GTP.[5][6]
References
- 1. selleckchem.com [selleckchem.com]
- 2. apexbt.com [apexbt.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Activation of RhoA by Lysophosphatidic Acid and Gα12/13 Subunits in Neuronal Cells: Induction of Neurite Retraction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. abcam.com [abcam.com]
Troubleshooting & Optimization
CCG-63802 Technical Support Center: Solubility and Handling Guide
Welcome to the technical support center for CCG-63802. This guide is designed for researchers, scientists, and drug development professionals to address common solubility issues and provide clear protocols for using this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a selective, reversible, and allosteric inhibitor of Regulator of G-protein Signaling 4 (RGS4).[1][2][3] Its primary mechanism of action is to specifically bind to RGS4 and block its interaction with the Gαo subunit of the heterotrimeric G-protein complex.[1][3] This inhibition prevents RGS4 from accelerating the GTPase activity of Gα subunits, thereby prolonging G-protein signaling.[2][4]
Q2: What is the recommended solvent for dissolving this compound?
A2: The recommended solvent for dissolving this compound is dimethyl sulfoxide (DMSO).[1] It is crucial to use a new, anhydrous (hygroscopic) bottle of DMSO, as the presence of water can significantly reduce the solubility of the compound.[1]
Q3: I am observing precipitation after adding my this compound stock solution to my aqueous cell culture medium. What could be the cause?
A3: Precipitation upon dilution of a DMSO stock solution into an aqueous medium is a common issue for hydrophobic compounds like this compound. This "solvent-shift" precipitation occurs because the compound is poorly soluble in the aqueous environment of the cell culture medium. Other contributing factors can include the final concentration of this compound being above its aqueous solubility limit, the temperature of the medium, and the pH.[5][6]
Q4: What is the maximum concentration of DMSO that is safe for my cell culture experiments?
A4: The tolerance to DMSO can vary between cell lines.[7] However, a general guideline is to keep the final concentration of DMSO in the cell culture medium at or below 0.5%.[8][9][10] For sensitive cell lines or long-term experiments, it is recommended to maintain the DMSO concentration at 0.1% or lower to minimize any potential solvent-induced effects.[7][8][9] It is always best practice to include a vehicle control (medium with the same final concentration of DMSO) in your experiments.[9]
Solubility Data
The following table summarizes the known solubility of this compound.
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Notes |
| DMSO | 1.67 | 3.71 | Requires sonication and warming to fully dissolve. Use of fresh, anhydrous DMSO is critical.[1] |
Experimental Protocols
Protocol for Preparing a this compound Stock Solution in DMSO
-
Materials:
-
This compound powder
-
Anhydrous, research-grade DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Water bath sonicator
-
-
Procedure:
-
Equilibrate the this compound vial to room temperature before opening.
-
Weigh the desired amount of this compound powder and transfer it to a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 3.71 mM).
-
Vortex the solution vigorously for 1-2 minutes to aid dissolution.
-
If the powder is not fully dissolved, place the tube in a water bath sonicator and sonicate for 5-10 minutes. Gentle warming (e.g., to 37°C) can also be applied.[1]
-
Visually inspect the solution against a light source to ensure that no particulates are visible.
-
Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles.
-
Store the stock solution aliquots at -20°C or -80°C for long-term storage. Solutions are noted to be unstable and should be prepared fresh when possible.[3]
-
Protocol for Preparing Working Solutions of this compound for Cell Culture
-
Materials:
-
This compound DMSO stock solution
-
Pre-warmed (37°C) cell culture medium
-
Sterile tubes for dilution
-
-
Procedure:
-
Thaw an aliquot of the this compound DMSO stock solution at room temperature.
-
Prepare an intermediate dilution of the stock solution in pre-warmed cell culture medium if a large dilution is required. This helps to avoid localized high concentrations of DMSO.
-
Add the this compound stock solution (or intermediate dilution) dropwise to the pre-warmed cell culture medium while gently swirling the medium. This gradual addition helps to prevent precipitation.
-
Ensure the final concentration of DMSO in the medium is at a non-toxic level for your specific cell line (ideally ≤ 0.1% and not exceeding 0.5%).
-
Gently mix the final working solution before adding it to your cells.
-
Visually inspect the medium under a microscope for any signs of precipitation before and after adding it to the cells.
-
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| This compound powder does not dissolve in DMSO. | - Use of old or hydrated DMSO.- Insufficient agitation or energy input. | - Use a fresh, sealed bottle of anhydrous DMSO.[1]- Increase vortexing time.- Use a water bath sonicator and/or gentle warming (37°C).[1] |
| Precipitation is observed immediately after adding the DMSO stock to the cell culture medium. | - Final concentration of this compound exceeds its aqueous solubility.- Rapid addition of the DMSO stock to the medium. | - Reduce the final concentration of this compound in your experiment.- Add the DMSO stock solution dropwise to the pre-warmed medium while gently swirling.[5] |
| Precipitation appears in the cell culture plate after a period of incubation. | - The compound may be unstable in the culture conditions over time.- Evaporation of the medium leading to increased compound concentration. | - Consider a shorter incubation time or refreshing the medium with a freshly prepared compound solution.- Ensure proper humidification in the incubator to prevent evaporation.[5] |
| Inconsistent experimental results. | - Incomplete dissolution of the stock solution.- Degradation of the compound due to repeated freeze-thaw cycles. | - Ensure the stock solution is completely dissolved before use.- Prepare single-use aliquots of the stock solution to avoid multiple freeze-thaw cycles. |
Visualizations
This compound Experimental Workflow
Caption: Workflow for preparing and using this compound solutions.
RGS4 Signaling Pathway and Inhibition by this compound
Caption: Inhibition of RGS4-mediated G-protein signaling by this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. CCG 63802 | CAS 620112-78-9 | CCG63802 | Tocris Bioscience [tocris.com]
- 3. selleckchem.com [selleckchem.com]
- 4. uniprot.org [uniprot.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. lifetein.com [lifetein.com]
- 9. researchgate.net [researchgate.net]
- 10. Cell density, DMSO concentration and needle gauge affect hydrogel-induced BM-MSC viability - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: CCG-63802 Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing CCG-63802, a selective and reversible allosteric inhibitor of Regulator of G-protein Signaling 4 (RGS4).[1][2] This guide is intended for researchers, scientists, and drug development professionals to address common pitfalls encountered during experiments with this compound.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a selective, reversible, and allosteric inhibitor of RGS4.[1][2] It functions by specifically binding to RGS4 and blocking its interaction with the Gαo subunit of the heterotrimeric G-protein complex.[1][2] This inhibition prevents RGS4 from accelerating the GTPase activity of Gαo, thereby prolonging the G-protein signaling cascade.
Q2: What is the recommended solvent and storage for this compound?
This compound is soluble in dimethyl sulfoxide (DMSO). For in vivo applications, it can be further diluted in 0.9% NaCl. It is crucial to note that solutions of this compound are unstable and should be prepared fresh for each experiment.[1] For long-term storage, the powdered form should be kept at -20°C.
Q3: I am observing inconsistent results in my cell-based assays with this compound. What are the potential causes?
Inconsistent results can stem from several factors:
-
Compound Instability: As this compound solutions are unstable, using a freshly prepared solution for each experiment is critical to ensure consistent potency.[1]
-
Solubility Issues: Poor solubility of this compound in aqueous media can lead to precipitation and inaccurate concentrations. Ensure the compound is fully dissolved in DMSO before further dilution into your assay medium. Sonication may aid in dissolution.
-
Cell Passage Number: High passage numbers can lead to phenotypic drift in cell lines, affecting their response to treatment. It is advisable to use cells within a consistent and low passage range for all experiments.
-
Presence of Reducing Agents: The potency of this compound can be diminished in the presence of reducing agents like glutathione. Be mindful of the components in your cell culture medium and supplements.
Q4: My experimental results show a weaker than expected inhibitory effect of this compound. What could be the reason?
Several factors could contribute to a weaker than expected effect:
-
Suboptimal Concentration: Ensure you are using a concentration of this compound that is appropriate for your specific cell line and experimental conditions. The reported IC50 for the inhibition of the RGS4-Gαo interaction is 1.9 μM, but the effective concentration in a cellular context may vary.[1][2]
-
High Cell Density: A high density of cells can metabolize the compound more rapidly, reducing its effective concentration. Optimize your cell seeding density to ensure a consistent and effective dose.
-
Incorrect Vehicle Control: Using an inappropriate vehicle control can mask the true effect of the compound. Ensure your vehicle control contains the same final concentration of DMSO as your experimental wells.
Troubleshooting Guides
Problem 1: Low or No Activity in a GTPase-Glo™ Assay
| Possible Cause | Troubleshooting Step |
| Incorrect assay setup | Review the GTPase-Glo™ Assay protocol to ensure all reagents are prepared and added in the correct order and volumes.[3][4][5] |
| Inactive RGS4 protein | Verify the activity of your recombinant RGS4 protein using a known activator or by comparing it to a fresh batch. |
| Degraded this compound | Prepare a fresh stock solution of this compound in DMSO immediately before use. |
| Suboptimal assay conditions | Optimize the concentrations of RGS4, Gαo, and GTP, as well as the incubation time, for your specific experimental setup. |
Problem 2: High Background Signal in a Cell Viability Assay
| Possible Cause | Troubleshooting Step |
| DMSO toxicity | High concentrations of DMSO can be toxic to cells. Ensure the final DMSO concentration in your assay does not exceed a level that is non-toxic to your specific cell line (typically <0.5%). Run a DMSO-only control to assess its effect. |
| Compound precipitation | Visually inspect the wells for any precipitate. If precipitation is observed, try reducing the final concentration of this compound or using a different solubilization method. |
| Contamination | Check for microbial contamination in your cell cultures, which can interfere with viability readouts. |
| Incorrect plate reading parameters | Ensure you are using the correct wavelength and other settings on your plate reader for the specific viability reagent being used (e.g., MTT, PrestoBlue).[6][7][8] |
Problem 3: Inconsistent Western Blot Results for RGS4 Pathway Proteins
| Possible Cause | Troubleshooting Step |
| Poor antibody quality | Validate your primary antibodies for specificity and sensitivity using positive and negative controls. |
| Inefficient protein extraction | Use a lysis buffer appropriate for your target proteins and ensure complete cell lysis. Sonication or mechanical disruption may be necessary. |
| Issues with protein transfer | Verify efficient protein transfer from the gel to the membrane by staining the membrane with Ponceau S after transfer. |
| Inappropriate blocking conditions | Optimize the blocking buffer and incubation time to minimize non-specific antibody binding. |
Data Presentation
Table 1: Inhibitory Activity of this compound
| Target | Assay | IC50 (μM) | Reference |
| RGS4-Gαo Interaction | TR-FRET | 1.9 | [1] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in cell culture medium from a fresh DMSO stock. The final DMSO concentration should be consistent across all wells and in the vehicle control. Replace the old medium with the medium containing the compound or vehicle.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C, allowing the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
GTPase-Glo™ Assay for RGS4 Activity
This protocol is adapted from the manufacturer's instructions.[3][4][5]
-
Reagent Preparation: Prepare the GTPase-Glo™ Buffer, GTPase/GAP Buffer, and Detection Reagent as per the manufacturer's protocol.
-
Reaction Setup: In a 384-well plate, add the following components in order:
-
GTPase/GAP Buffer
-
Recombinant RGS4 protein
-
This compound (or vehicle control)
-
Recombinant Gαo protein
-
GTP
-
-
Incubation: Incubate the reaction plate at room temperature for the optimized duration (e.g., 90 minutes).
-
GTP Detection: Add the GTPase-Glo™ Reagent to each well, mix, and incubate for 30 minutes at room temperature.
-
Luminescence Measurement: Add the Detection Reagent to each well and measure the luminescence using a plate reader. The luminescence signal is inversely proportional to the GTPase activity.
Visualizations
Caption: Simplified RGS4 signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for a cell-based assay using this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. GTPase-Glo™ Assay [promega.jp]
- 4. promega.com [promega.com]
- 5. GTPase-Glo™ Assay Protocol [worldwide.promega.com]
- 6. cellbiolabs.com [cellbiolabs.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Cell Viability Assay Protocols | Thermo Fisher Scientific - HK [thermofisher.com]
Technical Support Center: Optimizing CCG-63802 Treatment Duration in Cells
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the treatment duration of CCG-63802 in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a selective, reversible, and allosteric inhibitor of Regulator of G-protein Signaling 4 (RGS4).[1][2][3][4] It specifically binds to RGS4 and blocks its interaction with the Gαo subunit, thereby inhibiting the GTPase accelerating protein (GAP) activity of RGS4.[1][2][3][4] The reported IC50 for this interaction is approximately 1.9 μM.[1][2]
Q2: How stable is this compound in solution and in cell culture medium?
This compound solutions are known to be unstable.[3] It is highly recommended to prepare fresh solutions for each experiment. The stability of this compound in cell culture media can be influenced by various components such as serum concentration and other additives.[5][6][7] For optimal results, minimize the time between solution preparation and its addition to the cell cultures.
Q3: What is a good starting point for treatment duration when using this compound?
Based on general practices for small molecule inhibitors, a preliminary time-course experiment is recommended. A typical starting range for initial experiments could be 6, 12, 24, 48, and 72 hours. The optimal duration will be cell-type dependent and influenced by the specific biological question being investigated.
Q4: How do I determine the optimal concentration of this compound to use?
The optimal concentration is best determined empirically for each cell line and assay. A dose-response experiment should be performed. A common starting point for RGS4 inhibition in cell-based assays is in the low micromolar range (e.g., 1-10 µM), considering its IC50 of 1.9 µM.[1][2]
Q5: Should I be concerned about off-target effects with longer incubation times?
As with any small molecule inhibitor, longer incubation times can potentially lead to off-target effects or cellular stress responses that are independent of RGS4 inhibition. It is crucial to include appropriate controls, such as a negative control compound and monitoring of general cytotoxicity, to distinguish between specific and non-specific effects.
Data Presentation: Representative Time-Course and Dose-Response Data
The following tables summarize hypothetical, yet representative, data from experiments designed to optimize this compound treatment. These tables are for illustrative purposes to guide experimental design.
Table 1: Effect of this compound Treatment Duration on Cell Viability (MTT Assay)
| Treatment Duration (hours) | % Viability (1 µM this compound) | % Viability (5 µM this compound) | % Viability (10 µM this compound) |
| 6 | 98 ± 4.5 | 95 ± 5.1 | 92 ± 4.8 |
| 12 | 96 ± 5.2 | 90 ± 4.9 | 85 ± 5.5 |
| 24 | 95 ± 4.8 | 85 ± 6.3 | 75 ± 6.1 |
| 48 | 90 ± 6.1 | 78 ± 7.2 | 65 ± 7.5 |
| 72 | 85 ± 7.5 | 70 ± 8.1 | 55 ± 8.9 |
Data are presented as mean ± standard deviation.
Table 2: Time-Dependent Target Engagement of RGS4 by this compound
| Treatment Duration (hours) | RGS4-Gαo Interaction (% of Control) |
| 0.5 | 55 ± 6.2 |
| 1 | 30 ± 5.5 |
| 2 | 25 ± 4.8 |
| 4 | 28 ± 5.1 |
| 8 | 35 ± 6.0 |
| 24 | 45 ± 7.3 |
Data are presented as mean ± standard deviation, measured by a co-immunoprecipitation assay.
Experimental Protocols
Protocol 1: Time-Course Cell Viability Assay using MTT
This protocol is designed to determine the effect of different this compound treatment durations on cell viability.
Materials:
-
This compound
-
Cell line of interest
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare fresh stock solutions of this compound in a suitable solvent (e.g., DMSO). Further dilute to desired concentrations in complete cell culture medium.
-
Treatment: Remove the overnight culture medium and replace it with medium containing different concentrations of this compound or vehicle control.
-
Incubation: Incubate the plates for various durations (e.g., 6, 12, 24, 48, 72 hours).
-
MTT Addition: At the end of each time point, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Protocol 2: Western Blot for Downstream Signaling Analysis
This protocol assesses the effect of this compound treatment duration on a downstream signaling pathway regulated by RGS4.
Materials:
-
This compound
-
Cell line of interest
-
6-well plates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary and secondary antibodies (e.g., phospho-ERK, total ERK, GAPDH)
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound for various time points (e.g., 0, 15, 30, 60, 120 minutes) before stimulating with a relevant agonist.
-
Cell Lysis: At each time point, wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of the phosphorylated protein to the total protein and a loading control.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High variability between replicate wells in viability assays. | - Uneven cell seeding. - Inconsistent compound concentration. - Edge effects in the microplate. | - Ensure a homogenous single-cell suspension before seeding. - Prepare a master mix of the treatment medium for each concentration. - Avoid using the outer wells of the plate or fill them with sterile PBS. |
| No observable effect of this compound on the target pathway. | - Suboptimal concentration of this compound. - Inappropriate treatment duration. - Low expression of RGS4 in the chosen cell line. - Inactive compound. | - Perform a dose-response experiment to determine the optimal concentration. - Conduct a time-course experiment to identify the optimal treatment window. - Verify RGS4 expression in your cell line by Western blot or qPCR. - Always prepare fresh this compound solutions. |
| Significant cytotoxicity observed even at short treatment durations. | - The chosen cell line is highly sensitive to this compound. - The compound concentration is too high. - Solvent toxicity. | - Lower the concentration range in your dose-response experiments. - Perform a time-course experiment with shorter time points (e.g., 1, 2, 4, 6 hours). - Ensure the final solvent concentration (e.g., DMSO) is consistent across all wells and below a toxic level (typically <0.5%). |
| Loss of inhibitor effect at later time points. | - Degradation of this compound in the culture medium. - Cellular mechanisms compensating for RGS4 inhibition. | - Consider replenishing the medium with fresh this compound for long-term experiments. - Analyze earlier time points to capture the primary inhibitory effect. |
Visualizations
Caption: this compound Signaling Pathway
Caption: Experimental Workflow
Caption: Troubleshooting Logic
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. apexbt.com [apexbt.com]
- 3. selleckchem.com [selleckchem.com]
- 4. CCG 63802 | CAS 620112-78-9 | CCG63802 | Tocris Bioscience [tocris.com]
- 5. Cell culture media impact on drug product solution stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of medium properties and additives on antibody stability and accumulation in suspended plant cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Vitamins in cell culture media: Stability and stabilization strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
how to minimize CCG-63802 toxicity in cell-based assays
Welcome to the technical support center for CCG-63802, a selective and reversible allosteric inhibitor of Regulator of G-protein Signaling 4 (RGS4). This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to help you minimize potential toxicity and achieve reliable results in your cell-based assays.
I. FAQs: Understanding this compound
Q1: What is the mechanism of action of this compound?
A1: this compound is a selective, reversible, and allosteric inhibitor of RGS4. It specifically binds to RGS4 and blocks its interaction with the Gαo subunit of heterotrimeric G-proteins, with a reported half-maximal inhibitory concentration (IC50) of 1.9 μM.[1][2] By inhibiting RGS4, this compound prevents the acceleration of GTP hydrolysis on Gα subunits, thereby prolonging G-protein signaling.
Q2: What are the key considerations for preparing and storing this compound?
A2: this compound is typically supplied as a powder. For cell-based assays, it is recommended to prepare a stock solution in a suitable solvent like DMSO. It is important to note that solutions of this compound are unstable and should be prepared fresh for each experiment.[1] For long-term storage, the powdered form should be stored at -20°C for up to 3 years.[1] To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into single-use volumes.
Q3: At what concentration should I use this compound in my cell-based assay?
A3: The optimal concentration of this compound will vary depending on the cell line and the specific experimental endpoint. A common starting point for in vitro studies is in the low micromolar range. For example, a concentration of 5 μM has been used in HEK-293 cells to inhibit RGS proteins.[2] It is crucial to perform a dose-response experiment to determine the effective concentration for your specific cell line and assay.
Q4: What are the potential off-target effects of this compound?
A4: While this compound is designed to be a selective RGS4 inhibitor, like most small molecules, it may have off-target effects, especially at higher concentrations. While specific off-target effects for this compound are not extensively documented in the provided search results, a related compound, CCG-50014, has been reported to have off-target effects on calcium mobilization. Therefore, it is important to include appropriate controls in your experiments to distinguish between on-target and off-target effects.
II. Troubleshooting Guide: Minimizing Cytotoxicity
Unexpected cytotoxicity can be a significant challenge in cell-based assays. This section provides guidance on identifying and mitigating toxicity associated with this compound.
Issue 1: High levels of cell death observed at the desired effective concentration.
-
Possible Cause: The effective concentration for RGS4 inhibition is at or near the cytotoxic concentration for the specific cell line being used.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for high cell death.
-
Detailed Methodologies:
-
Optimize this compound Concentration:
-
Perform a dose-response experiment with a wide range of this compound concentrations (e.g., 0.1 µM to 50 µM).
-
Concurrently, assess both the desired biological effect (e.g., inhibition of a specific signaling event) and cell viability using a standard cytotoxicity assay (e.g., MTT, LDH, or live/dead staining).
-
Determine the lowest concentration of this compound that produces the desired on-target effect with minimal impact on cell viability.
-
-
Reduce Incubation Time:
-
If long incubation times are leading to toxicity, try shorter exposure periods.
-
Conduct a time-course experiment (e.g., 6, 12, 24, 48 hours) at the determined effective concentration.
-
Identify the shortest incubation time that yields a significant on-target effect.
-
-
Adjust Cell Seeding Density:
-
The number of cells plated can influence their sensitivity to a compound.
-
Test a range of cell seeding densities to find the optimal density that minimizes toxicity while maintaining a robust assay window.
-
-
Increase Serum Concentration:
-
For cell lines cultured in serum-containing media, increasing the serum percentage can sometimes mitigate compound toxicity due to protein binding.
-
Test the effect of a slightly higher serum concentration (e.g., increasing from 10% to 15% FBS) on this compound-induced cytotoxicity. Note that this may also affect the compound's effective concentration.
-
-
Issue 2: Inconsistent results or high variability between experiments.
-
Possible Cause: Instability of this compound in solution or variations in experimental conditions.
-
Troubleshooting Steps:
-
Freshly Prepare Solutions: As this compound solutions are unstable, always prepare them fresh from a powdered stock for each experiment.[1]
-
Consistent Cell Culture Practices: Maintain consistency in cell passage number, confluency at the time of treatment, and media composition.
-
Solvent Control: Ensure that the final concentration of the solvent (e.g., DMSO) is consistent across all wells and is at a level that is non-toxic to the cells.
-
Plate Uniformity: Be mindful of the "edge effect" in multi-well plates. To minimize this, avoid using the outer wells or fill them with sterile media or PBS.
-
III. Data Presentation: Effective and Cytotoxic Concentrations
Due to the limited availability of specific IC50 values for this compound cytotoxicity in the provided search results, the following table provides a general framework for how to present such data once it is generated through dose-response experiments.
| Cell Line | This compound Effective Concentration (IC50 for RGS4 inhibition) | This compound Cytotoxic Concentration (IC50 for cell viability) | Therapeutic Index (Cytotoxic IC50 / Effective IC50) |
| HEK-293 | ~1.9 µM[1][2] | To be determined | To be determined |
| [Your Cell Line 1] | [To be determined] | [To be determined] | [To be determined] |
| [Your Cell Line 2] | [To be determined] | [To be determined] | [To be determined] |
IV. Experimental Protocols
Protocol 1: Determining the Cytotoxicity of this compound using an MTT Assay
This protocol provides a general method for assessing the cytotoxic effects of this compound on a given cell line.
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined optimal density.
-
Allow cells to adhere and grow for 24 hours in a humidified incubator at 37°C and 5% CO2.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a no-treatment control.
-
Carefully remove the old medium from the cells and add the medium containing the different concentrations of this compound.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
Following treatment, add MTT reagent to each well and incubate for 2-4 hours at 37°C.
-
Add solubilization solution (e.g., DMSO or a commercially available solubilizer) to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the cell viability against the log of the this compound concentration and fit a dose-response curve to determine the IC50 value for cytotoxicity.
-
V. Signaling Pathway and Experimental Workflow Diagrams
RGS4 Signaling Pathway
Caption: RGS4 signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Assessing On-Target vs. Off-Target Effects
Caption: Workflow to differentiate on-target from off-target effects.
References
CCG-63802 activity in the presence of reducing agents
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing CCG-63802, a selective, reversible, and allosteric inhibitor of Regulator of G protein Signaling 4 (RGS4). This guide focuses on the activity and stability of this compound in the presence of reducing agents.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a selective, reversible, and allosteric inhibitor of RGS4.[1][2] It specifically binds to RGS4, not the Gα subunit, and blocks the RGS4-Gαo interaction, thereby inhibiting the GTPase-accelerating protein (GAP) activity of RGS4.[1][2]
Q2: Is this compound compatible with reducing agents such as dithiothreitol (DTT) or β-mercaptoethanol (BME)?
Yes, this compound is designed to be active in the presence of reducing agents. The high-throughput screen that identified this compound was conducted in the presence of DTT.[2] Unlike some irreversible RGS inhibitors that lose activity under reducing conditions, this compound retains substantial activity.[2]
Q3: How does the potency (IC50) of this compound change in the presence of DTT or other reducing agents?
Q4: What is the recommended solvent and storage condition for this compound?
This compound is typically dissolved in dimethyl sulfoxide (DMSO) to prepare a stock solution. For long-term storage, it is recommended to store the solid compound at -20°C. Stock solutions in DMSO can also be stored at -20°C, but it is advisable to prepare fresh dilutions for experiments and avoid repeated freeze-thaw cycles.
Q5: What signaling pathway does this compound inhibit?
This compound inhibits the RGS4-mediated negative regulation of G protein-coupled receptor (GPCR) signaling. By inhibiting RGS4, this compound prolongs the active, GTP-bound state of Gα subunits (primarily Gαi/o and Gαq), leading to an enhanced downstream signal from the activated GPCR.
Signaling Pathway and Inhibitor Mechanism
Caption: Mechanism of this compound in RGS4-mediated GPCR signaling.
Troubleshooting Guide
This guide addresses potential issues when using this compound in assays containing reducing agents.
| Problem | Possible Cause | Recommended Solution |
| Reduced or no this compound activity observed | 1. Degradation of this compound: Stock solutions may be unstable with repeated freeze-thaw cycles. | Prepare fresh dilutions of this compound from a recently prepared stock solution for each experiment. |
| 2. Inactive RGS4 protein: The RGS4 protein may have lost activity due to improper storage or handling. Reducing agents are often used to maintain the activity of cysteine-containing proteins like RGS4. | Ensure RGS4 is stored correctly and handled according to the manufacturer's instructions. Include a positive control for RGS4 activity in your assay. | |
| 3. Assay interference from reducing agent: High concentrations of reducing agents can sometimes interfere with assay components (e.g., fluorescent probes, enzymes). | Titrate the concentration of the reducing agent to the lowest effective concentration needed to maintain RGS4 activity. Consider using a different reducing agent (e.g., TCEP, though be mindful of its own potential interferences). | |
| High background signal in the assay | 1. Autofluorescence of this compound or reducing agent: At high concentrations, the compound or reducing agent might contribute to the background signal. | Run appropriate controls, including wells with only the buffer and reducing agent, and wells with the buffer, reducing agent, and this compound (without the protein components). Subtract the background signal from your experimental wells. |
| 2. Light scattering: Precipitated compound or aggregated protein can cause light scattering, leading to artificially high signals in fluorescence-based assays. | Visually inspect your assay wells for any precipitation. Ensure this compound is fully dissolved in the assay buffer. Centrifuge protein preparations to remove any aggregates before use. | |
| Inconsistent or variable results | 1. Oxidation of reducing agent: DTT and BME can oxidize over time in aqueous solutions, leading to inconsistent reducing conditions. | Prepare fresh solutions of reducing agents for each experiment. |
| 2. Variability in pipetting: Small volumes of viscous solutions like DMSO stocks can be challenging to pipette accurately. | Use calibrated pipettes and appropriate pipetting techniques for viscous liquids. Consider preparing an intermediate dilution of this compound in assay buffer to minimize pipetting errors. |
Experimental Protocols
Key Experiment: RGS4 Single-Turnover GTPase Assay
This protocol is a representative method for measuring the GAP activity of RGS4 and its inhibition by this compound in the presence of a reducing agent.
Materials:
-
Purified RGS4 protein
-
Purified Gαo protein
-
This compound
-
[γ-³²P]GTP
-
Assay Buffer: 50 mM HEPES, pH 7.5, 100 mM NaCl, 5 mM MgCl₂, 1 mM DTT (or other reducing agent at desired concentration)
-
Stop Buffer: 5% (w/v) activated charcoal in 50 mM phosphoric acid, pH 2.0
-
Scintillation fluid and counter
Procedure:
-
Prepare Gαo-[γ-³²P]GTP:
-
In a microcentrifuge tube on ice, mix Gαo with [γ-³²P]GTP in a magnesium-free buffer to facilitate nucleotide loading.
-
Incubate for 20 minutes on ice to allow for nucleotide exchange.
-
-
Prepare this compound dilutions:
-
Prepare a serial dilution of this compound in assay buffer containing the desired concentration of DTT. Also, prepare a vehicle control (DMSO in assay buffer).
-
-
Set up the reaction:
-
In separate tubes, pre-incubate RGS4 with either the this compound dilutions or the vehicle control for 15 minutes at room temperature.
-
Include a "no RGS4" control to measure the intrinsic GTPase activity of Gαo.
-
-
Initiate the GTPase reaction:
-
Start the reaction by adding the Gαo-[γ-³²P]GTP complex to the tubes containing RGS4 and the inhibitor/vehicle.
-
Incubate at a constant temperature (e.g., 25°C).
-
-
Quench the reaction:
-
At various time points (e.g., 0, 1, 2, 5, 10 minutes), take an aliquot of the reaction and add it to the ice-cold Stop Buffer. The charcoal will bind the unhydrolyzed [γ-³²P]GTP.
-
-
Separate and quantify:
-
Centrifuge the quenched reactions to pellet the charcoal.
-
Carefully transfer the supernatant, which contains the released ³²Pi, to a scintillation vial.
-
Add scintillation fluid and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the amount of ³²Pi released at each time point.
-
Plot the data and determine the initial rate of GTP hydrolysis.
-
Calculate the percent inhibition of RGS4 activity by this compound at each concentration and determine the IC50 value.
-
Experimental Workflow Diagram
Caption: Workflow for an RGS4 single-turnover GTPase assay.
References
refining CCG-63802 dosage for optimal RGS4 inhibition
Welcome to the technical support center for CCG-63802, a selective inhibitor of Regulator of G-protein Signaling 4 (RGS4). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on refining this compound dosage for optimal RGS4 inhibition and to troubleshoot common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a selective, reversible, and allosteric inhibitor of RGS4.[1][2][3][4] It functions by specifically binding to RGS4 and blocking its interaction with the Gαo subunit of the heterotrimeric G-protein complex.[1][3][4] This inhibition prevents RGS4 from accelerating the GTPase activity of Gα subunits.[2]
Q2: What is the recommended starting concentration for in vitro experiments?
A2: A common starting concentration for in vitro cellular assays, such as in HEK-293 cells, is 5 μM.[4] However, the optimal concentration will vary depending on the cell type and experimental conditions. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific system.
Q3: What is a typical in vivo dosage for this compound?
A3: In a mouse model of airway inflammation, an in vivo dosage of 0.05 mg/kg administered via intratracheal instillation has been reported.[4] The optimal dosage and administration route will depend on the animal model and the target tissue.
Q4: How should I prepare and store this compound stock solutions?
A4: this compound is typically dissolved in DMSO to prepare a stock solution.[4] For in vivo use, the DMSO stock solution can be further diluted with 0.9% NaCl.[4] It is important to note that solutions of this compound are reported to be unstable.[3] Therefore, it is recommended to prepare fresh solutions for each experiment or to purchase small, pre-packaged sizes and repackage them upon receipt to minimize degradation.[3] Store the powder at -20°C for up to 3 years.[3]
Q5: Is the activity of this compound dependent on cysteine residues?
A5: Yes, the activity of this compound and other related RGS inhibitors has been shown to be cysteine-dependent.[5][6]
Troubleshooting Guide
Issue: Inconsistent or lower-than-expected inhibition of RGS4 activity.
-
Question: My results with this compound are variable. What could be the cause?
-
Answer: Inconsistent results can arise from the instability of this compound in solution.[3] Ensure that you are preparing fresh solutions for each experiment from a properly stored powder stock. Avoid repeated freeze-thaw cycles of stock solutions.
-
-
Question: I am not observing the expected level of RGS4 inhibition. What should I check?
-
Answer:
-
Concentration: Verify the final concentration of this compound in your assay. Perform a dose-response curve to ensure you are using an effective concentration for your specific experimental setup.
-
Cell Permeability: If you are working with whole cells, consider the cell permeability of the compound. While it is reported to be cell-active, permeability can vary between cell types.
-
Assay Conditions: The presence of high concentrations of proteins, such as BSA, in your assay buffer can sequester the compound and reduce its effective concentration.[1]
-
-
Issue: Potential off-target effects.
-
Question: How can I be sure that the observed effects are due to RGS4 inhibition?
-
Answer: To confirm the specificity of this compound, consider the following control experiments:
-
Use a negative control: Test a structurally related but inactive compound.
-
Use a positive control: Compare the effects of this compound with a known RGS4 inhibitor.
-
Use RGS4 knockout/knockdown cells: The effect of this compound should be absent or significantly reduced in cells lacking RGS4.
-
Rescue experiment: Overexpression of RGS4 should reverse the effects of the inhibitor.
-
-
-
Question: Are there known off-target effects for this class of compounds?
-
Answer: this compound belongs to the thiadiazolidinone class of molecules. While this compound shows selectivity for RGS4 over some other RGS proteins, it is important to be aware of potential off-target effects.[1] Some inhibitors in this class have been shown to interact with other proteins.[7] It is advisable to consult the literature for known off-target activities of thiadiazolidinone-based compounds and test for these in your system if necessary.
-
Data Presentation
Table 1: Quantitative Data on this compound and Related RGS Inhibitors
| Compound | Target RGS | Assay Type | IC50 (μM) | Notes |
| This compound | RGS4 | TR-FRET | 1.9 | Selective, reversible, and allosteric inhibitor.[1][3] |
| RGS4 | FCPIA | ~10 | Potency is lower in FCPIA, possibly due to high BSA concentration in the buffer.[1] | |
| RGS8 | FCPIA | >100 | Shows selectivity for RGS4 over RGS8. | |
| RGS16 | FCPIA | >100 | Shows selectivity for RGS4 over RGS16. | |
| RGS19 | FCPIA | ~30 | ||
| CCG-4986 | RGS4 | FCPIA | 3-5 | Irreversible inhibitor.[8] |
| CCG-50014 | RGS4 | - | 0.03 | Potent RGS4 inhibitor.[6] |
Experimental Protocols
Protocol 1: Single-Turnover GTPase Assay
This assay measures the ability of RGS4 to accelerate the hydrolysis of GTP by a Gα subunit. The inhibition of this activity by this compound is then quantified.
Materials:
-
Purified recombinant RGS4 protein
-
Purified recombinant Gαo protein
-
[γ-³²P]GTP
-
This compound
-
Assay Buffer: 50 mM HEPES, pH 7.5, 100 mM NaCl, 10 mM MgCl₂, 1 mM DTT
-
Quench Solution: 5% activated charcoal in 20 mM phosphoric acid
-
Scintillation fluid and counter
Procedure:
-
Prepare Gαo-[γ-³²P]GTP: Incubate Gαo with an equimolar amount of [γ-³²P]GTP in the absence of Mg²⁺ for 20 minutes at 30°C to allow for nucleotide exchange.
-
Prepare Reaction Mix: In a microcentrifuge tube, prepare the reaction mix containing assay buffer and the desired concentration of this compound or vehicle (DMSO).
-
Initiate the Reaction: Add RGS4 to the reaction mix, followed immediately by the Gαo-[γ-³²P]GTP complex to start the reaction. The final concentration of Gαo should be in the low nanomolar range, and RGS4 should be in excess.
-
Incubate: Incubate the reaction at 30°C for a predetermined time (e.g., 1-10 minutes), ensuring the reaction is in the linear range.
-
Quench the Reaction: Stop the reaction by adding the quench solution. This will bind the unhydrolyzed [γ-³²P]GTP.
-
Separate and Count: Centrifuge the tubes to pellet the charcoal. Transfer the supernatant, containing the hydrolyzed ³²Pi, to a scintillation vial with scintillation fluid. Measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the amount of ³²Pi released and determine the rate of GTP hydrolysis. Compare the rates in the presence and absence of this compound to determine the percent inhibition.
Protocol 2: Flow Cytometry Protein Interaction Assay (FCPIA)
This assay measures the direct interaction between RGS4 and Gαo and the ability of this compound to disrupt this interaction.
Materials:
-
Biotinylated purified RGS4 protein
-
Streptavidin-coated beads
-
Fluorescently labeled purified Gαo protein (e.g., Alexa Fluor 488-labeled)
-
This compound
-
Assay Buffer: PBS with 1% BSA
-
Flow cytometer
Procedure:
-
Couple RGS4 to Beads: Incubate streptavidin-coated beads with biotinylated RGS4 for 30 minutes at room temperature to allow for coupling. Wash the beads to remove unbound RGS4.
-
Prepare Reaction Mix: In a 96-well plate, add the RGS4-coupled beads to the assay buffer containing various concentrations of this compound or vehicle (DMSO).
-
Add Gαo: Add the fluorescently labeled Gαo to each well.
-
Incubate: Incubate the plate for 1 hour at room temperature, protected from light, to allow for the binding of Gαo to RGS4.
-
Analyze by Flow Cytometry: Analyze the samples on a flow cytometer. Gate on the bead population and measure the mean fluorescence intensity (MFI) of the beads.
-
Data Analysis: The MFI is proportional to the amount of Gαo bound to the RGS4-coupled beads. Plot the MFI against the concentration of this compound to determine the IC50 value for the inhibition of the RGS4-Gαo interaction.
Mandatory Visualizations
Caption: RGS4 Signaling Pathway and Point of Inhibition by this compound.
Caption: Experimental Workflow for Optimizing this compound Dosage.
References
- 1. researchgate.net [researchgate.net]
- 2. CCG 63802 | CAS 620112-78-9 | CCG63802 | Tocris Bioscience [tocris.com]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Reversible Inhibitors of Regulators of G-protein Signaling Identified in a High-throughput Cell-based Calcium Signaling Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Regulator of G-protein signaling (RGS) proteins as drug targets: Progress and future potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Redirecting [linkinghub.elsevier.com]
addressing variability in CCG-63802 experimental results
Welcome to the technical support resource for CCG-63802. This guide provides answers to frequently asked questions, detailed protocols, and troubleshooting advice to help researchers address variability in experimental results.
Frequently Asked Questions (FAQs)
Q1: My experimental results with this compound are inconsistent. What is the most common cause of variability?
A1: The most significant source of variability with this compound is the instability of the compound in solution. Manufacturer datasheets explicitly state that solutions are unstable and recommend preparing them fresh for each experiment.[1] Storing this compound in solution, even for short periods, can lead to degradation and a subsequent loss of potency, resulting in inconsistent IC50 values and variable effects.
Q2: How should I prepare and store this compound?
A2: For optimal results, follow these preparation and storage guidelines:
-
Storage of Powder: The solid powder form of this compound should be stored at -20°C, where it is stable for up to three years.[1]
-
Stock Solutions: Prepare a high-concentration stock solution in a suitable solvent like DMSO.[2]
-
Working Solutions: Always prepare fresh working solutions for your experiments by diluting the stock solution immediately before use. Do not store or reuse diluted solutions.[1] If you must prepare solutions in advance, it is best to purchase small, pre-packaged sizes to avoid repeated freeze-thaw cycles of the stock.[1]
Q3: What is the established mechanism of action for this compound?
A3: this compound is a selective, reversible, and allosteric inhibitor of Regulator of G-protein Signaling 4 (RGS4).[1][2] It functions by specifically binding to RGS4 and blocking its interaction with the Gαo subunit of the heterotrimeric G-protein complex.[1][2] This inhibition prevents RGS4 from accelerating the GTPase activity of Gαo, thereby prolonging G-protein signaling.
Q4: What are the typical effective concentrations and IC50 value for this compound?
A4: The reported IC50 value for the inhibition of the RGS4-Gαo interaction is 1.9 μM.[1][2] In cell-based assays, an effective concentration of 5 μM has been used to inhibit RGS proteins.[2] For in vivo studies in mice, a dosage of 0.05 mg/kg administered via intratracheal administration has been documented.[2] However, the optimal concentration can vary depending on the cell type, experimental conditions, and specific endpoint being measured.
Q5: Are there known off-target effects for this compound?
A5: this compound is described as a selective inhibitor with the greatest potency for RGS4.[3] Its potency order against other RGS proteins has been reported as RGS4 > RGS19 = RGS16 > RGS8 >> RGS7. While highly selective, it is good practice to consider potential off-target effects, as with any small molecule inhibitor. If unexpected phenotypes are observed, consider counter-screening against other RGS proteins or using a secondary, structurally distinct RGS4 inhibitor to confirm that the observed effect is on-target.
Quantitative Data Summary
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Weight | 450.51 g/mol | [1] |
| Molecular Formula | C₂₆H₁₈N₄O₂S | [4] |
| CAS Number | 620112-78-9 | [1][2] |
| Purity | ≥98% (HPLC) | [2] |
Table 2: Reported Biological Activity
| Parameter | Value | Context | Reference |
| IC50 | 1.9 μM | Inhibition of RGS4-Gαo interaction | [1][2] |
| Effective Conc. | 5 μM | Inhibition of RGS proteins in HEK-293 cells | [2] |
| In Vivo Dosage | 0.05 mg/kg | Intratracheal admin. in mice (once/week) | [2] |
Troubleshooting Guide
This section provides a logical workflow to diagnose and resolve common issues encountered during experiments with this compound.
Caption: Troubleshooting decision tree for this compound experiments.
Signaling Pathway and Mechanism of Action
This compound modulates G-protein coupled receptor (GPCR) signaling by targeting the RGS4 protein. The diagram below illustrates this interaction.
Caption: Mechanism of this compound in the GPCR signaling cascade.
Experimental Protocols
Protocol 1: General Cell-Based Assay for RGS4 Inhibition
This protocol provides a framework for assessing the activity of this compound in an adherent cell line.
Materials:
-
Adherent cells expressing the target GPCR and RGS4 (e.g., HEK-293)
-
Complete growth medium
-
This compound powder
-
DMSO (Anhydrous)
-
Phosphate-Buffered Saline (PBS)
-
Assay plate (e.g., 96-well, white-walled for luminescence)
-
Assay reagents for measuring downstream signaling (e.g., cAMP Glo™, Calcium flux assay kit)
Workflow Diagram:
Caption: Standard workflow for a cell-based RGS inhibitor assay.
Procedure:
-
Cell Seeding:
-
One day prior to the experiment, seed adherent cells into the wells of a 96-well plate at a density optimized for your cell line to reach 80-90% confluency on the day of the assay.
-
Incubate at 37°C, 5% CO₂.
-
-
Compound Preparation (Day of Experiment):
-
Prepare a 10 mM stock solution of this compound in 100% DMSO. Ensure the powder is fully dissolved.
-
Perform serial dilutions of the stock solution in complete growth medium to create a range of working concentrations (e.g., 2X final concentration). This step is critical and must be done fresh.
-
Prepare a vehicle control using the same final concentration of DMSO as the highest this compound concentration.
-
-
Cell Treatment:
-
Carefully remove the old medium from the cells.
-
Add the prepared 2X working solutions of this compound and the vehicle control to the appropriate wells.
-
Incubate for a predetermined time (e.g., 30-60 minutes) to allow for cell penetration and target engagement.
-
-
Agonist Stimulation and Signal Detection:
-
Add the specific GPCR agonist to all wells to stimulate the signaling pathway.
-
Immediately or after a short incubation, proceed with the detection protocol according to the manufacturer's instructions for your chosen assay kit (e.g., measuring cAMP levels).
-
-
Data Analysis:
-
Record the signal from each well.
-
Normalize the data to the vehicle control (0% inhibition) and a maximal inhibition control (100% inhibition).
-
Plot the normalized response against the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
References
Technical Support Center: Ensuring Reproducibility in CCG-63802 Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully utilizing the RGS4 inhibitor, CCG-63802, and ensuring the reproducibility of their experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a selective, reversible, and allosteric inhibitor of Regulator of G-protein Signaling 4 (RGS4).[1][2] It functions by specifically binding to RGS4 and blocking its interaction with the Gαo subunit of heterotrimeric G proteins, with a reported IC50 value of 1.9 μM.[1][2] This inhibition of the RGS4-Gαo interaction prevents the RGS4-mediated acceleration of GTP hydrolysis, thereby prolonging the active, GTP-bound state of the Gα subunit and modulating downstream signaling pathways.
Q2: What are the recommended storage and handling conditions for this compound?
For optimal stability, this compound powder should be stored at -20°C for long-term storage (up to 3 years). Solutions of this compound are unstable and it is highly recommended to prepare them fresh for each experiment. If a stock solution must be prepared, it should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C (stable for up to 2 years) or -20°C (stable for up to 1 year).
Q3: What is the solubility of this compound and how should I prepare a stock solution?
This compound has limited solubility. It is soluble in DMSO at a concentration of up to 1.67 mg/mL (3.71 mM). To prepare a stock solution, dissolve the compound in high-quality, anhydrous DMSO. The use of ultrasonic and gentle warming can aid in dissolution. It is crucial to use newly opened DMSO as hygroscopic (water-absorbing) DMSO can significantly impact the solubility of the product.
Troubleshooting Guides
Issue 1: Compound Precipitation in Cell Culture Media
Q: I observed precipitation after adding my this compound stock solution to my cell culture media. What could be the cause and how can I prevent this?
A: Precipitation of this compound in aqueous solutions like cell culture media is a common issue due to its limited solubility.
Possible Causes:
-
High Final Concentration: The final concentration of this compound in your media may exceed its solubility limit.
-
High DMSO Concentration: While used to dissolve the compound, high concentrations of DMSO can be toxic to cells and may also contribute to precipitation when diluted into an aqueous buffer.
-
Media Components: Certain components in the cell culture media, such as salts and proteins, can interact with the compound and reduce its solubility.[3][4]
-
Temperature Changes: A shift in temperature from the stock solution to the culture media can affect solubility.[4]
Solutions:
-
Optimize Final Concentration: Determine the optimal working concentration of this compound for your specific cell line and assay, aiming for the lowest effective concentration.
-
Minimize Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture media is typically below 0.5% (v/v) to minimize both toxicity and precipitation. Prepare intermediate dilutions of your stock solution in media if necessary.
-
Serial Dilution: Instead of adding a small volume of highly concentrated stock directly to a large volume of media, perform serial dilutions to gradually lower the concentration.
-
Pre-warm Media: Ensure your cell culture media is at 37°C before adding the this compound solution.
-
Vortexing: Gently vortex the media immediately after adding the compound to ensure it is evenly dispersed.
Troubleshooting Decision Tree for Precipitation Issues
References
Validation & Comparative
Validating the Specificity of CCG-63802 for RGS4: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the specificity of the small molecule inhibitor CCG-63802 for Regulator of G-protein Signaling 4 (RGS4). In the quest for selective tool compounds to dissect the roles of individual RGS proteins in complex signaling networks, a thorough understanding of inhibitor specificity is paramount. This document compares this compound with other known RGS4 inhibitors, presenting supporting experimental data and detailed methodologies to aid researchers in making informed decisions for their studies.
Executive Summary
This compound is a reversible, allosteric inhibitor of RGS4 that functions by blocking the interaction between RGS4 and Gα subunits, with a reported IC50 of approximately 1.9 μM.[1] While it demonstrates a degree of selectivity for RGS4, comprehensive profiling reveals interactions with other RGS isoforms. This guide delves into the quantitative specifics of its selectivity profile and compares it with alternative RGS4 inhibitors, highlighting the importance of choosing the appropriate chemical probe for specific biological questions.
Data Presentation: Quantitative Comparison of RGS4 Inhibitors
The following tables summarize the inhibitory potency (IC50) of this compound and other commonly used RGS4 inhibitors against a panel of RGS proteins. This data is compiled from multiple studies utilizing various assay formats, as indicated.
Table 1: Selectivity Profile of this compound Against RGS Isoforms (AlphaScreen Assay)
| RGS Isoform | IC50 (µM) |
| RGS1 | >100 |
| RGS2 | No binding observed |
| RGS3 | >100 |
| RGS4 | 1.9 |
| RGS5 | >100 |
| RGS6 | No appreciable inhibition |
| RGS7 | No appreciable inhibition |
| RGS8 | 15 |
| RGS10 | >100 |
| RGS12 | >100 |
| RGS14 | 5.3 |
| RGS16 | >100 |
| RGS17 | >100 |
| RGS18 | >100 |
| RGS19 | 3.6 |
Data adapted from Shaw et al. This study utilized an AlphaScreen protein-protein interaction assay.
Table 2: Comparative IC50 Values of Various RGS4 Inhibitors
| Compound | RGS4 IC50 (µM) | Assay Type | Key Characteristics |
| This compound | 1.9 | TR-FRET | Reversible, Allosteric |
| CCG-4986 | 3-5 | FCPIA | Irreversible, Covalent |
| CCG-50014 | 0.03 | FCPIA | Irreversible, Covalent, Potent |
| CCG-203769 | 0.017 | Not Specified | Potent, Selective over 4 other RGS proteins |
| BMS-192364 | Not Specified | Calcium Flux | RGS Agonist Properties |
This table compiles data from multiple sources to provide a comparative overview.[1][2][3]
Experimental Protocols
A clear understanding of the methodologies used to generate the above data is crucial for its interpretation. Below are detailed protocols for the key assays cited.
AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) for RGS Protein Interaction
This assay measures the interaction between a GST-tagged RGS protein and a biotinylated Gα subunit.
Materials:
-
Anti-GST Acceptor beads
-
Streptavidin Donor beads
-
Biotinylated Gαo
-
GST-tagged RGS4 (and other isoforms)
-
Assay Buffer (e.g., 50mM HEPES, 100mM NaCl, 0.1% Lubrol, 1% BSA, pH 8.0)
-
384-well microplates
Protocol:
-
Bead-Protein Conjugation:
-
Incubate GST-tagged RGS protein with Anti-GST Acceptor beads.
-
In a separate reaction, incubate biotinylated Gαo with Streptavidin Donor beads.
-
-
Assay Reaction:
-
In a 384-well plate, add the test compound (e.g., this compound) at various concentrations.
-
Add the GST-RGS-Acceptor bead complex.
-
Add the Biotin-Gαo-Donor bead complex to initiate the interaction.
-
-
Incubation: Incubate the plate in the dark at room temperature for a specified time (e.g., 1-2 hours).
-
Signal Detection: Read the plate on an AlphaScreen-capable plate reader. Excitation at 680 nm leads to the emission of light at 520-620 nm if the donor and acceptor beads are in close proximity (i.e., if the RGS and Gα proteins are interacting).
-
Data Analysis: The decrease in the AlphaScreen signal in the presence of the inhibitor is used to calculate the IC50 value.
Flow Cytometry Protein Interaction Assay (FCPIA)
FCPIA is a bead-based assay that quantifies protein-protein interactions.
Materials:
-
Avidin-coated microspheres (beads)
-
Biotinylated RGS4
-
Fluorescently labeled Gαo (e.g., AlexaFluor 532-Gαo)
-
Flow Buffer (e.g., 50mM HEPES, 100mM NaCl, 0.1% Lubrol, 1% BSA pH 8.0)
-
96-well plates
-
Flow cytometer with a plate reader
Protocol:
-
Bead-Protein Coupling: Incubate avidin-coated beads with biotinylated RGS4 to couple the protein to the bead surface. Wash to remove unbound protein.
-
Interaction Assay:
-
Dispense the RGS4-coated beads into a 96-well plate.
-
Add the test inhibitor at various concentrations.
-
Add fluorescently labeled Gαo.
-
-
Incubation: Incubate the plate to allow for the protein-protein interaction to reach equilibrium.
-
Detection: Analyze the samples on a flow cytometer. The instrument will quantify the fluorescence associated with each bead, which is proportional to the amount of Gαo bound to RGS4.
-
Data Analysis: A reduction in bead-associated fluorescence in the presence of the inhibitor indicates disruption of the protein-protein interaction, from which an IC50 can be determined.[4][5]
GTPase-Glo™ Assay
This luminescent assay measures the activity of RGS proteins by quantifying the amount of GTP remaining after a GTPase-accelerating protein (GAP) reaction.
Materials:
-
GTPase-Glo™ Reagent
-
Detection Reagent
-
Recombinant Gαo protein
-
Recombinant RGS4 protein
-
GTP
-
GTPase/GAP Buffer
-
White opaque microplates
Protocol:
-
GTPase Reaction:
-
In a microplate, combine Gαo, RGS4, and the test inhibitor in the GTPase/GAP buffer.
-
Initiate the reaction by adding GTP.
-
Incubate at room temperature to allow for GTP hydrolysis.
-
-
GTP Detection:
-
Add the GTPase-Glo™ Reagent, which converts the remaining GTP to ATP.
-
Incubate to allow for the conversion.
-
-
Luminescence Reading:
-
Add the Detection Reagent, which contains luciferase and luciferin, to generate a luminescent signal proportional to the amount of ATP.
-
Measure luminescence using a plate reader.
-
-
Data Analysis: An increase in luminescence in the presence of an RGS inhibitor indicates that GTP hydrolysis was blocked. The IC50 is calculated based on the concentration-dependent increase in signal.[6][7]
Mandatory Visualizations
Signaling Pathway of RGS4 Action
Caption: RGS4 accelerates the hydrolysis of GTP on Gα subunits, terminating the signal. This compound inhibits this process.
Experimental Workflow for Specificity Validation
Caption: A logical workflow for the comprehensive validation of an RGS4 inhibitor's specificity.
Logical Relationship of Inhibitor Characteristics
Caption: The relationship between key inhibitor properties and their overall utility as a specific research tool.
Discussion and Conclusion
The available data indicates that this compound is a valuable tool for studying RGS4 function. Its reversible nature is an advantage over covalent inhibitors like CCG-50014 for studies where a washout period is desired. However, researchers must be aware of its activity against other RGS proteins, particularly RGS8, RGS14, and RGS19. For experiments where the roles of these other RGS proteins may be confounding, a different inhibitor with a cleaner selectivity profile, or the use of genetic knockdown/knockout approaches as controls, should be considered.
Crucially, there is a significant lack of publicly available data on the off-target effects of this compound and many other RGS4 inhibitors against broader panels of proteins, such as kinases. While some studies have shown that compounds like CCG-50014 do not act as general cysteine alkylators, comprehensive kinase profiling and other off-target screens are necessary to fully validate the specificity of these compounds.[2]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A nanomolar potency small molecule inhibitor of Regulator of G protein Signaling (RGS) proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regulator of G-protein signaling (RGS) proteins as drug targets: Progress and future potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of small-molecule inhibitors of RGS4 using a high-throughput flow cytometry protein interaction assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Redirecting [linkinghub.elsevier.com]
- 6. Regulators of G protein signaling (RGS) Proteins as Drug Targets: Modulating GPCR Signal Transduction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to RGS4 Inhibitors: CCG-63802 and Beyond
For researchers, scientists, and drug development professionals, understanding the nuanced differences between small molecule inhibitors targeting Regulator of G protein Signaling 4 (RGS4) is critical for advancing research in GPCR-mediated signaling pathways implicated in various neurological and cardiovascular disorders. This guide provides a detailed comparison of CCG-63802 with other notable RGS4 inhibitors, supported by experimental data and methodologies.
Introduction to RGS4 Inhibition
Regulator of G protein Signaling (RGS) proteins are key negative modulators of G protein-coupled receptor (GPCR) signaling. By acting as GTPase-activating proteins (GAPs) for Gα subunits, they accelerate the hydrolysis of GTP to GDP, thereby terminating the signal. RGS4, in particular, has emerged as a promising therapeutic target. The development of small molecule inhibitors against RGS4 offers a sophisticated approach to potentiate GPCR signaling for therapeutic benefit. This guide focuses on this compound, a well-characterized RGS4 inhibitor, and compares its performance with other widely studied inhibitors.
Overview of this compound
This compound is a selective, reversible, and allosteric inhibitor of RGS4.[1][2][3] It functions by specifically binding to RGS4 and obstructing its interaction with the Gαo subunit, thereby inhibiting the GAP activity of RGS4.[1][2][4][5] The mechanism of this compound is dependent on the presence of cysteine residues on the RGS4 protein.[4]
Comparative Data of RGS4 Inhibitors
The following table summarizes the key quantitative data for this compound and other prominent RGS4 inhibitors. The IC50 values, representing the concentration of an inhibitor required for 50% inhibition, are provided along with their mechanism of action. It is important to note that IC50 values can vary between different assay formats, as illustrated by the data for this compound.
| Inhibitor | IC50 (RGS4) | Other RGS Targets (IC50) | Mechanism of Action | Key Characteristics |
| This compound | 1.9 µM (TR-FRET)[3][6] | RGS19, RGS16, RGS8 (less potent)[4] | Reversible, Allosteric, Cysteine-dependent[1][3][4] | Retains activity in reducing conditions.[5] |
| CCG-4986 | 3-5 µM (FCPIA)[7] | Selective over RGS8.[2][7] | Irreversible, Covalent[6] | One of the first identified small-molecule RGS inhibitors.[2][7] |
| CCG-63808 | 1.4 µM (TR-FRET)[6] | Reversible[6] | Structurally similar to this compound. | |
| CCG-50014 | 30 nM (FCPIA)[8][9][10] | RGS19 (0.12 µM), RGS16 (3.5 µM), RGS8 (11 µM)[8][9]; RGS14 (8 nM)[1][4] | Irreversible, Covalent[8][10] | Highly potent, but also shows high potency for RGS14.[1][4] |
| CCG-203769 | 17 nM (bead-based assay)[4][11] | Highly selective over 4 other RGS proteins.[4][11] | Covalent[11] | Optimized for reduced off-target activity and increased solubility.[11] |
Signaling Pathway and Experimental Workflow
To provide a clearer understanding of the context in which these inhibitors function and are evaluated, the following diagrams illustrate the RGS4 signaling pathway and a typical experimental workflow for assessing inhibitor potency.
References
- 1. Evaluation of the Selectivity and Cysteine Dependence of Inhibitors across the Regulator of G Protein–Signaling Family - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Redirecting [linkinghub.elsevier.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Regulator of G-protein signaling (RGS) proteins as drug targets: Progress and future potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CCG 63802 | CAS 620112-78-9 | CCG63802 | Tocris Bioscience [tocris.com]
- 6. researchgate.net [researchgate.net]
- 7. Identification of small-molecule inhibitors of RGS4 using a high-throughput flow cytometry protein interaction assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. RGS Proteins Inhibitor II, CCG-50014 The RGS Proteins Inhibitor II, CCG-50014 controls the biological activity of RGS4 proteins. This small molecule/inhibitor is primarily used for Biochemicals applications. [sigmaaldrich.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. bellbrooklabs.com [bellbrooklabs.com]
A Head-to-Head Battle of RGS Inhibitors: CCG-63802 vs. CCG-4986
A Comprehensive Guide to a Reversible Allosteric Inhibitor and a Covalent Modifier for Regulator of G-protein Signaling (RGS) Protein Inhibition
For researchers in pharmacology, cell biology, and drug discovery, the modulation of Regulator of G-protein Signaling (RGS) proteins presents a compelling strategy for fine-tuning G-protein coupled receptor (GPCR) pathways. RGS proteins act as GTPase-accelerating proteins (GAPs) for Gα subunits, effectively putting the brakes on GPCR signaling. The development of small molecule inhibitors targeting RGS proteins offers the potential for therapeutic intervention in a host of diseases. Among the early-generation RGS inhibitors, CCG-63802 and CCG-4986 have been instrumental in understanding the pharmacology of RGS inhibition. This guide provides a detailed, data-driven comparison of these two compounds, highlighting their distinct mechanisms of action and experimental profiles.
At a Glance: Key Differences
| Feature | This compound | CCG-4986 |
| Mechanism of Action | Reversible, Allosteric Inhibitor | Covalent Modifier |
| Target Site | Binds to an allosteric site on RGS4 | Covalently modifies cysteine residues on RGS4 (Cys132 is critical) |
| Reversibility | Reversible | Irreversible (in the absence of reducing agents) |
| Potency (IC50 for RGS4) | ~1.9 µM (TR-FRET)[1] | 3-5 µM (FCPIA)[2] |
| Effect of Reducing Agents | Activity is largely retained | Activity is significantly diminished |
Quantitative Comparison of Inhibitory Activity
A direct comparison of the inhibitory potency of this compound and CCG-4986 was performed using a Flow Cytometry Protein Interaction Assay (FCPIA) that measures the binding of fluorescently labeled Gαo to RGS4 immobilized on beads. The results highlight the impact of their different mechanisms of action, particularly in the presence of a reducing agent.
| Compound | Assay Condition | IC50 (µM) |
| This compound | Standard Buffer | ~10 |
| + 2 mM Glutathione | ~40 | |
| CCG-4986 | Standard Buffer | ~1.4 |
| + 2 mM Glutathione | >215 |
Data sourced from Blazer, L.L., et al. (2010). Reversible, allosteric small-molecule inhibitors of regulator of G protein signaling proteins. Mol Pharmacol, 78(3), 524-33.[3]
The data clearly demonstrates that while CCG-4986 is more potent in a standard buffer, its efficacy is dramatically reduced in the presence of a reducing agent like glutathione, consistent with its covalent, thiol-reactive mechanism.[4] In contrast, this compound, a reversible inhibitor, retains substantial activity under reducing conditions.[3]
Mechanism of Action: A Tale of Two Inhibitors
The fundamental difference between this compound and CCG-4986 lies in their mode of interaction with RGS4.
This compound: The Reversible, Allosteric Modulator
This compound is a selective and reversible inhibitor of RGS4.[1] It binds to an allosteric site on the RGS protein, meaning it does not directly compete with the Gα subunit for the primary binding interface.[1] This binding event induces a conformational change in RGS4 that inhibits its ability to accelerate GTP hydrolysis. Thermal shift assays have confirmed that this compound directly binds to RGS4 and not to the Gα subunit.[3]
CCG-4986: The Covalent Modifier
CCG-4986 acts as a covalent inhibitor of RGS4.[2] Its mechanism involves the formation of a covalent bond with specific cysteine residues on the RGS4 protein.[5] Mutational studies have identified Cysteine-132, located near the Gα interaction face, as a critical residue for its inhibitory activity.[5][6] This covalent modification sterically hinders the interaction between RGS4 and the Gα subunit. The irreversible nature of this interaction in non-reducing environments leads to a sustained inhibition of RGS4 function.
Visualizing the RGS Signaling Pathway and Inhibition
The following diagram illustrates the canonical RGS signaling pathway and the distinct points of intervention for this compound and CCG-4986.
Caption: RGS4-mediated GPCR signal termination and inhibitor action.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of RGS inhibitors. Below are the protocols for key experiments used to characterize this compound and CCG-4986.
Flow Cytometry Protein Interaction Assay (FCPIA)
This assay quantitatively measures the interaction between RGS4 and Gα subunits.
Principle: Biotinylated RGS4 is immobilized on streptavidin-coated beads. Fluorescently labeled Gαo in its active, transition state-mimicking form (GDP-AlF4-) is then added. The amount of Gαo bound to the RGS4-coated beads is quantified by flow cytometry. Inhibitors are added to assess their ability to disrupt this interaction.
Protocol:
-
Bead Preparation: Streptavidin-coated Luminex beads are washed and incubated with biotinylated RGS4 to allow for immobilization.
-
Inhibitor Incubation: The RGS4-coated beads are incubated with varying concentrations of the test compound (e.g., this compound or CCG-4986) or DMSO (vehicle control) for a defined period at room temperature.
-
Gαo Addition: AlexaFluor 532-labeled Gαo, pre-activated with GDP and AlF4-, is added to the bead-inhibitor mixture.
-
Incubation: The mixture is incubated to allow for the binding of Gαo to RGS4.
-
Flow Cytometry: The fluorescence associated with the beads is measured using a Luminex flow cytometer. A decrease in fluorescence intensity in the presence of the inhibitor indicates disruption of the RGS4-Gαo interaction.
-
Data Analysis: IC50 values are calculated by plotting the percentage of inhibition against the inhibitor concentration.
Single-Turnover GTP Hydrolysis Assay
This assay directly measures the GTPase-accelerating protein (GAP) activity of RGS4.
Principle: The assay measures the rate of hydrolysis of radiolabeled GTP ([γ-³²P]GTP) to GDP by the Gα subunit in the presence and absence of RGS4. An effective RGS inhibitor will reduce the RGS4-stimulated GTP hydrolysis rate.
Protocol:
-
Gα Loading: Purified Gα subunits are loaded with [γ-³²P]GTP in a low-magnesium buffer.
-
Inhibitor Pre-incubation: RGS4 is pre-incubated with the test inhibitor or vehicle control.
-
Reaction Initiation: The GTPase reaction is initiated by adding the RGS4-inhibitor mixture and Mg²⁺ to the [γ-³²P]GTP-loaded Gα.
-
Time Course and Quenching: Aliquots of the reaction are taken at various time points and quenched with a solution containing activated charcoal, which binds to unhydrolyzed GTP.
-
Quantification: The amount of free ³²P-phosphate (resulting from GTP hydrolysis) in the supernatant is quantified by scintillation counting.
-
Data Analysis: The rate of GTP hydrolysis is determined from the time course of ³²P-phosphate production. The inhibitory effect is calculated by comparing the rates in the presence and absence of the inhibitor.
Reversibility Assay
This assay distinguishes between reversible and irreversible inhibitors.
Principle: The assay assesses whether the inhibitory effect of a compound persists after its removal from the system.
Protocol:
-
Inhibitor Treatment: RGS4-coated beads are incubated with a high concentration of the inhibitor (e.g., 100 µM) or vehicle for a specified time.
-
Washing Step: The beads are then washed extensively to remove any unbound inhibitor.
-
Gαo Binding: The washed beads are resuspended in a buffer, and fluorescently labeled Gαo is added.
-
Flow Cytometry: The binding of Gαo is measured by flow cytometry.
-
Analysis:
-
Reversible Inhibitor (e.g., this compound): The inhibitory effect will be lost after washing, and Gαo binding will be restored to near-control levels.
-
Irreversible Inhibitor (e.g., CCG-4986): The inhibitory effect will persist even after washing, as the inhibitor is covalently bound to RGS4.
-
Visualizing the Experimental Workflow
The logical flow of experiments to characterize and compare RGS inhibitors is depicted below.
Caption: Workflow for characterizing RGS inhibitors.
Conclusion
This compound and CCG-4986, while both targeting RGS4, exemplify two distinct and important classes of enzyme inhibitors. This compound, as a reversible, allosteric inhibitor, offers a model for developing modulators with tunable and transient effects. In contrast, CCG-4986, a covalent inhibitor, provides a template for designing highly potent and long-acting inhibitors. The choice between these or similar compounds will depend on the specific research question and therapeutic goal. For applications requiring sustained target engagement, a covalent approach might be preferable, while studies or therapies necessitating more dynamic control of RGS activity would benefit from a reversible inhibitor. The experimental protocols and comparative data presented in this guide provide a solid foundation for researchers to make informed decisions in the selection and application of these valuable pharmacological tools.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The RGS protein inhibitor CCG-4986 is a covalent modifier of the RGS4 Galpha-interaction face - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Reversible, allosteric small-molecule inhibitors of regulator of G protein signaling proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The RGS protein inhibitor CCG-4986 is a covalent modifier of the RGS4 Gα-interaction face - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Allosteric Inhibition of the Regulator of G Protein Signaling–Gα Protein–Protein Interaction by CCG-4986 - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Selectivity of CCG-63802: A Comparative Guide to its Cross-Reactivity Profile
For researchers, scientists, and drug development professionals, understanding the selectivity of a chemical probe is paramount to interpreting experimental results and predicting potential therapeutic applications. This guide provides a detailed comparison of the cross-reactivity profile of CCG-63802, a selective, reversible, and allosteric inhibitor of Regulator of G-protein Signaling (RGS) 4 protein. We present quantitative data, detailed experimental protocols, and visual diagrams to offer a comprehensive overview of its performance against other alternatives.
This compound has emerged as a valuable tool for studying the physiological roles of RGS4, a key negative regulator of G-protein signaling. Its utility, however, is intrinsically linked to its selectivity. This guide delves into the specifics of its binding profile across various RGS proteins and compares it with another notable RGS4 inhibitor, CCG-4986.
Comparative Analysis of Inhibitor Potency
The inhibitory activity of this compound and its analogs has been quantified against a panel of RGS proteins using various biochemical assays. The following tables summarize the half-maximal inhibitory concentrations (IC50) obtained from these studies, providing a clear comparison of their potency and selectivity.
| Compound | RGS Protein | IC50 (µM) - FCPIA | IC50 (µM) - TR-FRET |
| This compound | RGS4 | ~10 | 1.9[1] |
| RGS8 | >100 | Not Reported | |
| RGS16 | >100 | Not Reported | |
| RGS19 | ~50 | Not Reported | |
| RGS7 | No detectable activity | Not Reported | |
| CCG-63808 | RGS4 | ~10 | 1.4[1] |
| RGS8 | >100 | Not Reported | |
| RGS16 | >100 | Not Reported | |
| RGS19 | ~25 | Not Reported | |
| RGS7 | No detectable activity | Not Reported | |
| CCG-4986 | RGS4 | 3-5[2] | Not Reported |
| RGS8 | No significant effect at 100 µM[2] | Not Reported |
Table 1: Comparative IC50 values of this compound, CCG-63808, and CCG-4986 against a panel of RGS proteins as determined by Flow Cytometry Protein Interaction Assay (FCPIA) and Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays.
The data clearly indicates that this compound is a potent inhibitor of RGS4.[1][3][4] It exhibits significant selectivity for RGS4 over other tested members of the R4 subfamily, such as RGS8 and RGS16, and shows no activity against the more distantly related RGS7.[1] While it shows some activity against RGS19, it is considerably less potent than against RGS4. In contrast, CCG-4986 is an irreversible inhibitor, also selective for RGS4 over RGS8.[2][5]
Understanding the Mechanism of Action through Signaling Pathways
This compound functions by allosterically inhibiting the interaction between RGS4 and the Gα subunit of the G-protein complex. This prevents RGS4 from performing its GTPase-accelerating protein (GAP) function, thereby prolonging the active, GTP-bound state of the Gα subunit and enhancing downstream signaling.
Experimental Methodologies
The determination of the cross-reactivity profile of this compound relies on robust and sensitive biochemical and cell-based assays. Below are the detailed methodologies for the key experiments cited in this guide.
Flow Cytometry Protein Interaction Assay (FCPIA)
This assay quantitatively measures the interaction between an RGS protein and its Gα subunit partner.
References
On-Target Efficacy of CCG-63802: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of CCG-63802, a selective inhibitor of Regulator of G-protein Signaling 4 (RGS4), with other relevant small molecule inhibitors. This document summarizes key performance data, details experimental methodologies, and visualizes associated signaling pathways and workflows to support informed decisions in research and development.
This compound is a selective, reversible, and allosteric inhibitor of RGS4, a critical protein in modulating G-protein coupled receptor (GPCR) signaling. It functions by specifically binding to RGS4 and obstructing its interaction with the Gαo subunit, with a reported half-maximal inhibitory concentration (IC50) of 1.9 μM.[1][2] This guide will delve into the on-target effects of this compound, comparing its performance with other known RGS4 inhibitors.
Comparative Performance of RGS4 Inhibitors
The following tables summarize the inhibitory potency and selectivity of this compound in comparison to other notable RGS4 inhibitors. The data is compiled from various studies, and it is important to note that assay conditions may vary between experiments.
Table 1: Comparative IC50 Values of RGS4 Inhibitors
| Compound | Assay Type | RGS4 IC50 (µM) | Reference |
| This compound | TR-FRET | 1.9 | [1][3] |
| FCPIA | ~10 | [3] | |
| CCG-63808 | TR-FRET | 1.4 | [3] |
| CCG-4986 | FCPIA | 3-5 | [4][5] |
| CCG-50014 | Unknown | 0.03 | [6][7] |
Table 2: Selectivity Profile of RGS Inhibitors Against Various RGS Proteins (IC50 in µM)
| Compound | RGS1 | RGS4 | RGS8 | RGS14 | RGS16 | RGS18 |
| This compound | >100 | 11.7 | >100 | 25.4 | 69.8 | >100 |
| CCG-63808 | 39.5 | 11.2 | >100 | 11.2 | 70.1 | >100 |
| CCG-4986 | 21.6 | 6.8 | 49.6 | 13.1 | 18.3 | >100 |
| CCG-50014 | 0.04 | 0.03 | 0.8 | 0.008 | 0.5 | >100 |
Data in Table 2 was obtained using an AlphaScreen protein-protein interaction assay.[8]
Experimental Methodologies
Detailed protocols for the key assays used to characterize the on-target effects of this compound and its alternatives are provided below.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This assay is used to measure the direct interaction between RGS4 and Gαo.
-
Principle: The assay relies on the transfer of energy from a donor fluorophore (e.g., LanthaScreen Tb-chelate on Gαo) to an acceptor fluorophore (e.g., Alexa Fluor 488 on RGS4) when they are in close proximity. Inhibition of the RGS4-Gαo interaction by a compound like this compound leads to a decrease in the FRET signal.[1][9]
-
Protocol:
-
Purified human RGS4 is labeled with the Alexa Fluor 488 acceptor fluorophore, and purified Gαo is labeled with the LanthaScreen Tb probe donor fluorophore.
-
The assay is performed in a suitable buffer (e.g., 50 mM HEPES, 100 mM NaCl, 1% BSA, and 0.1% Lubrol, pH 8.0).[3]
-
Varying concentrations of the test compound (e.g., this compound) are pre-incubated with RGS4-AF488.
-
Tb-Gαo is then added to the mixture.
-
The reaction is allowed to incubate to reach equilibrium.
-
The TR-FRET signal is measured using a plate reader capable of time-resolved fluorescence detection, with excitation and emission wavelengths appropriate for the donor-acceptor pair.[1]
-
IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Flow Cytometry Protein Interaction Assay (FCPIA)
FCPIA is another method to quantify the interaction between RGS4 and Gαo.
-
Principle: This bead-based assay measures the binding of a fluorescently tagged protein (e.g., Alexa Fluor 532-labeled Gαo) to its partner protein (e.g., biotinylated RGS4) immobilized on microspheres. A flow cytometer is used to quantify the bead-associated fluorescence.[10][11]
-
Protocol:
-
Biotinylated RGS4 is coupled to avidin-coated microspheres.
-
The RGS4-coated beads are incubated with varying concentrations of the test compound in a 96-well plate.
-
Activated Gαo labeled with Alexa Fluor 532 is added to the wells.
-
The plate is incubated to allow binding to occur.
-
The fluorescence associated with the beads is measured using a Luminex flow cytometer. The instrument detects the beads and quantifies the associated fluorescence, which is proportional to the amount of Gαo bound to RGS4.[10]
-
IC50 values are determined by analyzing the dose-dependent inhibition of the Gαo-RGS4 interaction.
-
Single-Turnover GTPase Assay
This assay measures the ability of RGS4 to accelerate the GTPase activity of Gα subunits and the inhibition of this activity by compounds like this compound.
-
Principle: The assay measures the hydrolysis of radiolabeled GTP ([γ-³²P]GTP or [³⁵S]GTPγS) by the Gα subunit in the presence and absence of the RGS protein and the inhibitor.[3][12]
-
Protocol:
-
Purified Gαo is loaded with [γ-³²P]GTP in a low-magnesium buffer.
-
The test compound is pre-incubated with RGS4.
-
The GTPase reaction is initiated by adding the Gαo-[γ-³²P]GTP complex to a reaction buffer containing Mg²⁺ and the RGS4/inhibitor mixture.
-
The reaction is allowed to proceed for a defined period.
-
The reaction is quenched, and the amount of hydrolyzed [³²P]Pi is separated from the unhydrolyzed [γ-³²P]GTP (e.g., by charcoal precipitation).
-
The amount of [³²P]Pi is quantified by scintillation counting.
-
The inhibition of RGS4's GTPase-accelerating protein (GAP) activity is calculated by comparing the rate of GTP hydrolysis in the presence and absence of the inhibitor.
-
Visualizing the Molecular Landscape
The following diagrams illustrate the signaling pathway involving RGS4 and a typical experimental workflow for characterizing RGS4 inhibitors.
Caption: RGS4 signaling pathway.
Caption: Experimental workflow for RGS4 inhibitor characterization.
References
- 1. Redirecting [linkinghub.elsevier.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Identification of small-molecule inhibitors of RGS4 using a high-throughput flow cytometry protein interaction assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Redirecting [linkinghub.elsevier.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evaluation of the Selectivity and Cysteine Dependence of Inhibitors across the Regulator of G Protein–Signaling Family - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The RGS protein inhibitor CCG-4986 is a covalent modifier of the RGS4 Gα-interaction face - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Regulators of G-protein signaling, RGS2 and RGS4, inhibit protease-activated receptor 4-mediated signaling by forming a complex with the receptor and Gα in live cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. RGS4 and GAIP are GTPase-activating proteins for Gqα and block activation of phospholipase Cβ by γ-thio-GTP-Gqα - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of CCG-63802 and siRNA-Mediated RGS4 Knockdown for RGS4 Inhibition
For researchers, scientists, and drug development professionals investigating the role of Regulator of G-protein Signaling 4 (RGS4), choosing the right tool to modulate its activity is a critical experimental decision. This guide provides a comprehensive comparison of two widely used methods: the small molecule inhibitor CCG-63802 and siRNA-mediated RGS4 knockdown.
This comparison guide delves into the mechanisms of action, efficacy, specificity, and experimental considerations for both approaches, supported by quantitative data and detailed protocols.
At a Glance: this compound vs. RGS4 siRNA
| Feature | This compound | siRNA-mediated RGS4 Knockdown |
| Mechanism of Action | Allosteric inhibition of RGS4 protein function | Post-transcriptional silencing of RGS4 mRNA |
| Target | RGS4 protein | RGS4 messenger RNA (mRNA) |
| Nature of Inhibition | Reversible, concentration-dependent | Transient, duration depends on cell division and siRNA stability |
| Speed of Onset | Rapid, limited by cell permeability | Slower, requires transcription and translation machinery turnover |
| Specificity | Selective for RGS4 over some other RGS proteins | Highly sequence-specific, but potential for off-target effects |
| Experimental Control | Dose-response studies, washout experiments | Use of non-targeting control siRNA |
Quantitative Data Summary
The following tables summarize the key quantitative parameters for this compound and siRNA-mediated RGS4 knockdown based on available experimental data.
Table 1: this compound Performance Data
| Parameter | Value | Experimental Context | Reference |
| IC₅₀ | 1.9 µM | Inhibition of RGS4-Gαo interaction | [1][2] |
| Mechanism | Reversible, Allosteric Inhibitor | Blocks the interaction between RGS4 and Gαo | [1][3] |
| In Vitro Efficacy | Inhibition of RGS4 GAP activity | [³²P]GTP single-turnover GAP assay | [4] |
| Cell-based Activity | Reversal of 8-Br-cGMP-induced inhibition of BK signaling | HEK-293 cells | [3] |
Table 2: siRNA-mediated RGS4 Knockdown Performance Data
| Parameter | Value | Experimental Context | Reference |
| Typical Knockdown Efficiency | ≥70-80% reduction in mRNA levels | Various cell lines | [5] |
| Time to Max Knockdown (mRNA) | 24-48 hours post-transfection | Dependent on cell type and transfection efficiency | [6] |
| Time to Max Knockdown (Protein) | 48-96 hours post-transfection | Dependent on protein half-life | [6] |
| Duration of Knockdown | 3-7 days (in dividing cells) | Dependent on cell division rate | [7][8] |
| Validation Methods | qRT-PCR (mRNA), Western Blot (protein) | Standard molecular biology techniques | [6] |
Experimental Protocols
Detailed methodologies for utilizing this compound and RGS4 siRNA are provided below to ensure reproducible experimental outcomes.
Protocol 1: Inhibition of RGS4 Activity using this compound in a GTPase-Glo™ Assay
This protocol is adapted for measuring the GTPase-activating protein (GAP) activity of RGS4 in the presence of this compound.
Materials:
-
Recombinant human RGS4 protein
-
Recombinant Gαo protein
-
GTPase-Glo™ Assay Kit (Promega)
-
This compound (solubilized in DMSO)
-
GTPase/GAP Buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 10 mM MgCl₂, 1 mM DTT)
-
384-well white assay plates
Procedure:
-
Prepare Reagents:
-
Prepare a 2X Gαo solution in GTPase/GAP buffer.
-
Prepare serial dilutions of this compound in GTPase/GAP buffer containing 10 µM GTP. The final DMSO concentration should be kept constant across all wells (e.g., <1%).
-
Prepare a 2X RGS4 solution in GTPase/GAP buffer.
-
-
GTPase Reaction:
-
To the wells of a 384-well plate, add 5 µL of the serially diluted this compound solution.
-
Add 5 µL of the 2X Gαo solution to each well.
-
To initiate the GAP reaction, add 10 µL of the 2X RGS4 solution to each well. For control wells (no GAP activity), add 10 µL of GTPase/GAP buffer.
-
Incubate the plate at room temperature for a predetermined time (e.g., 20-30 minutes), optimized to be in the linear range of the reaction.
-
-
GTPase-Glo™ Detection:
-
Add 20 µL of reconstituted GTPase-Glo™ Reagent to each well.
-
Incubate for 30 minutes at room temperature with shaking.
-
Add 40 µL of Detection Reagent and incubate for 5-10 minutes at room temperature.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition of RGS4 GAP activity for each this compound concentration relative to the DMSO control.
-
Determine the IC₅₀ value by fitting the data to a dose-response curve.
-
Protocol 2: siRNA-Mediated Knockdown of RGS4 using Lipofectamine™ RNAiMAX
This protocol outlines the transient transfection of siRNA targeting RGS4 into mammalian cells.
Materials:
-
RGS4 siRNA duplexes (a pool of 3-5 siRNAs is recommended)[1]
-
Non-targeting control siRNA
-
Lipofectamine™ RNAiMAX Transfection Reagent
-
Opti-MEM™ I Reduced Serum Medium
-
Mammalian cells (e.g., HEK293, SH-SY5Y)
-
6-well tissue culture plates
-
Antibiotic-free growth medium
Procedure:
-
Cell Seeding:
-
The day before transfection, seed cells in a 6-well plate in antibiotic-free medium so that they are 60-80% confluent at the time of transfection.[9]
-
-
Transfection Complex Preparation (per well):
-
Solution A: Dilute 20-80 pmol of RGS4 siRNA or non-targeting control siRNA into 100 µL of Opti-MEM™ I Medium.
-
Solution B: Dilute 2-8 µL of Lipofectamine™ RNAiMAX into 100 µL of Opti-MEM™ I Medium.
-
Combine Solution A and Solution B, mix gently by pipetting, and incubate for 15-45 minutes at room temperature to allow for complex formation.
-
-
Transfection:
-
Wash the cells once with 2 mL of Opti-MEM™ I Medium.
-
Aspirate the medium and add 0.8 mL of Opti-MEM™ I Medium to the tube containing the transfection complexes.
-
Overlay the mixture onto the washed cells.
-
Incubate the cells at 37°C in a CO₂ incubator for 5-7 hours.
-
-
Post-Transfection:
-
Add 1 mL of normal growth medium containing 2x the normal serum and antibiotic concentration without removing the transfection mixture.
-
Incubate for an additional 24-72 hours before harvesting for analysis.
-
-
Validation of Knockdown:
-
qRT-PCR: Harvest cells at 24-48 hours post-transfection, isolate total RNA, and perform qRT-PCR to quantify RGS4 mRNA levels relative to a housekeeping gene.
-
Western Blot: Harvest cells at 48-96 hours post-transfection, prepare cell lysates, and perform Western blotting to detect RGS4 protein levels relative to a loading control.
-
Visualizing the Mechanisms and Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows.
Caption: G-protein signaling and points of intervention.
References
- 1. scbt.com [scbt.com]
- 2. siRNA Plasmid Co-Transfection Protocol with Lipofectamine 2000 | Thermo Fisher Scientific - KR [thermofisher.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Comparison of approaches for rational siRNA design leading to a new efficient and transparent method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. RNA Interference to Knock Down Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Insights into the kinetics of siRNA-mediated gene silencing from live-cell and live-animal bioluminescent imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
Comparative Efficacy of RGS4 Inhibitor CCG-63802 and Alternatives in Modulating G-Protein Signaling
A comprehensive guide for researchers, scientists, and drug development professionals on the efficacy of the Regulator of G-protein Signaling 4 (RGS4) inhibitor, CCG-63802, in comparison to other notable RGS inhibitors. This guide provides a detailed analysis of their biochemical potency, selectivity, and a framework for evaluating their effects on cell viability.
Regulator of G-protein Signaling (RGS) proteins are critical negative regulators of G-protein coupled receptor (GPCR) signaling pathways. By accelerating the GTPase activity of Gα subunits, they terminate signaling cascades. RGS4, in particular, has emerged as a promising therapeutic target in various diseases, including neurological disorders and cancer. Small molecule inhibitors of RGS4, such as this compound, offer a valuable tool to modulate these pathways for therapeutic benefit. This guide presents a comparative analysis of this compound and other key RGS inhibitors to aid researchers in selecting the appropriate tool for their studies.
Biochemical Potency and Selectivity of RGS Inhibitors
The primary measure of an RGS inhibitor's efficacy is its ability to disrupt the interaction between the RGS protein and its target Gα subunit. The half-maximal inhibitory concentration (IC50) in biochemical assays, such as Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET), is a key metric for this activity.
This compound is a reversible and allosteric inhibitor of RGS4, blocking its interaction with the Gαo subunit with a reported IC50 of 1.9 µM.[1] A number of alternative compounds have been developed with varying potencies and mechanisms of action.
| Compound | Target RGS | IC50 (Biochemical Assay) | Mechanism of Action | Reference |
| This compound | RGS4 | 1.9 µM (TR-FRET) | Reversible, Allosteric | [1] |
| CCG-63808 | RGS4 | 1.4 µM (TR-FRET) | Reversible | [2] |
| CCG-50014 | RGS4 | 30 nM | Covalent | [3][4][5][6][7][8] |
| CCG-203769 | RGS4 | 17 nM | Covalent | [6][9][10] |
| CCG-4986 | RGS4 | 3-5 µM | Irreversible, Covalent | [11] |
| CCG-2046 | RGS4 | 4.3 µM | Not specified |
Selectivity Profile:
The selectivity of an inhibitor for its intended target over other related proteins is crucial for minimizing off-target effects.
-
This compound has shown selectivity for RGS4 over other RGS proteins, including RGS7, RGS8, RGS16, and RGS19.
-
CCG-203769 displays significant selectivity for RGS4, with an 8-fold higher potency against RGS4 than RGS19 and over 350-fold selectivity against RGS16.[9]
-
CCG-50014 is reported to be over 20-fold selective for RGS4 compared to other RGS proteins.[4][5][7]
Efficacy in Cellular Models
While biochemical assays provide a measure of direct target engagement, evaluating the efficacy of these inhibitors in cell-based assays is essential to understand their functional consequences in a biological context. At present, specific IC50 values for this compound from cell viability or cytotoxicity assays across a range of cell lines are not widely available in the public domain. However, functional studies have demonstrated its activity in cellular and in vivo models. For instance, this compound has been shown to attenuate hyperalgesia and enhance μ-opioid receptor signaling, indicating its ability to modulate RGS4 function in a physiological setting.[12][13]
Researchers are encouraged to determine the IC50 values of this compound and its alternatives in their specific cell lines of interest to ascertain their cytotoxic or cytostatic effects.
Experimental Protocols
RGS4-Gαo Interaction Assay (TR-FRET)
This protocol outlines a general procedure for a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to measure the interaction between RGS4 and Gαo and the inhibitory effect of compounds like this compound.
Materials:
-
Purified, fluorescently labeled RGS4 (e.g., with an acceptor fluorophore like Alexa Fluor 488).
-
Purified, fluorescently labeled Gαo (e.g., with a donor fluorophore like Terbium cryptate).
-
Assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 10 µM GDP, 10 mM MgCl2, 30 µM AlCl3, 10 mM NaF, 0.1% BSA, pH 7.4).
-
Test compounds (e.g., this compound) dissolved in DMSO.
-
384-well low-volume black plates.
-
TR-FRET compatible plate reader.
Procedure:
-
Compound Plating: Serially dilute test compounds in DMSO and dispense into the assay plate.
-
Reagent Preparation: Prepare a solution of labeled RGS4 and Gαo in assay buffer.
-
Reaction Incubation: Add the RGS4/Gαo mixture to the wells containing the test compounds. Incubate at room temperature for a specified time (e.g., 60 minutes), protected from light.
-
Signal Detection: Read the plate using a TR-FRET plate reader, with excitation at the donor's excitation wavelength (e.g., 340 nm) and emission detection at both the donor and acceptor emission wavelengths (e.g., 620 nm for Terbium and 665 nm for Alexa Fluor 488).
-
Data Analysis: Calculate the TR-FRET ratio (Acceptor emission / Donor emission). Plot the ratio against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Cell Viability Assay (Resazurin-based)
This protocol provides a general method for assessing the effect of RGS inhibitors on cell viability using a resazurin-based assay.
Materials:
-
Cells of interest cultured in appropriate medium.
-
96-well clear-bottom black plates.
-
Test compounds (e.g., this compound) dissolved in DMSO.
-
Resazurin sodium salt solution.
-
Fluorescence plate reader.
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of the test compound. Include vehicle-only (DMSO) controls.
-
Incubation: Incubate the cells for a desired period (e.g., 24, 48, or 72 hours).
-
Resazurin Addition: Add resazurin solution to each well and incubate for 1-4 hours, or until a color change is observed.
-
Fluorescence Measurement: Measure the fluorescence intensity using a plate reader with an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.
-
Data Analysis: Subtract the background fluorescence from blank wells. Normalize the fluorescence readings of treated wells to the vehicle control wells to determine the percentage of cell viability. Plot the percent viability against the compound concentration and fit the data to a dose-response curve to calculate the IC50 value.
Visualizing the Signaling Pathway and Experimental Workflow
To provide a clearer understanding of the underlying mechanisms and experimental procedures, the following diagrams have been generated using Graphviz.
Caption: Mechanism of this compound in the G-protein signaling cycle.
Caption: Workflow for determining cell viability IC50 values.
References
- 1. Small Molecule Inhibitors of Regulators of G Protein Signaling (RGS) Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CCG-63808 | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. bio-techne.com [bio-techne.com]
- 6. biocompare.com [biocompare.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. file.medchemexpress.eu [file.medchemexpress.eu]
- 9. medchemexpress.com [medchemexpress.com]
- 10. gentaur.com [gentaur.com]
- 11. Redirecting [linkinghub.elsevier.com]
- 12. Frontiers | Regulator of G-Protein Signaling (RGS) Protein Modulation of Opioid Receptor Signaling as a Potential Target for Pain Management [frontiersin.org]
- 13. Regulator of G-Protein Signaling (RGS) Protein Modulation of Opioid Receptor Signaling as a Potential Target for Pain Management - PMC [pmc.ncbi.nlm.nih.gov]
Independent Verification of CCG-63802's Mechanism of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the small molecule CCG-63802 and its alternatives, focusing on the independent verification of its mechanism of action as a Regulator of G-protein Signaling 4 (RGS4) inhibitor. The information presented is supported by experimental data to aid in the evaluation and selection of appropriate chemical probes for research and drug development.
Mechanism of Action of this compound
This compound is a selective, reversible, and allosteric inhibitor of RGS4.[1][2][3] It functions by specifically binding to RGS4 and disrupting its interaction with the Gαo subunit of the heterotrimeric G-protein complex.[1][2] This blockage of the RGS4-Gαo interaction inhibits the GTPase-accelerating protein (GAP) activity of RGS4. The reported IC50 value for the inhibition of the RGS4-Gαo interaction is 1.9 μM.[1][2]
The allosteric nature of this compound's inhibition means it binds to a site on RGS4 distinct from the Gα binding site. This property can offer advantages in terms of specificity and potential for modulating protein function without directly competing with the endogenous substrate.
Comparison with Alternative RGS4 Inhibitors
A direct comparison with other known RGS4 inhibitors highlights the distinct properties of this compound. The primary alternatives for comparison are CCG-4986 and CCG-63808.
| Feature | This compound | CCG-4986 | CCG-63808 |
| Mechanism of Inhibition | Reversible, Allosteric | Irreversible, Covalent | Reversible |
| Target Interaction | Blocks RGS4-Gαo interaction | Covalently modifies Cys-132 of RGS4[4] | Blocks RGS4-Gαo interaction |
| IC50 (RGS4-Gαo Interaction) | 1.9 μM[1][2] | Not directly comparable due to irreversible nature | Similar potency to this compound |
| Selectivity | Selective for RGS4 | Selective for RGS4 | Not explicitly stated, but structurally similar to this compound |
Experimental Protocols for Mechanism Verification
The mechanism of action of this compound and its analogs has been verified through several key experiments. The detailed protocols for these assays are crucial for independent replication and validation.
Flow Cytometry Protein Interaction Assay (FCPIA)
This assay is used to quantify the disruption of the RGS4-Gαo protein-protein interaction by the inhibitor.
Principle: Biotinylated RGS4 is coupled to avidin-coated beads. Fluorescently labeled Gαo is then added. In the absence of an inhibitor, Gαo binds to RGS4 on the beads, resulting in a high fluorescence signal from the beads. An effective inhibitor will disrupt this interaction, leading to a decrease in bead-associated fluorescence, which is quantified by flow cytometry.
Detailed Protocol:
-
Bead Preparation: Avidin-coated microspheres are incubated with biotinylated RGS4 to allow for coupling.
-
Inhibitor Incubation: The RGS4-coated beads are pre-incubated with varying concentrations of the test compound (e.g., this compound) or vehicle control (DMSO).
-
Gαo Binding: Fluorescently labeled Gαo (e.g., with Alexa Fluor) is added to the bead-inhibitor mixture.
-
Incubation: The mixture is incubated to allow for the binding of Gαo to RGS4.
-
Flow Cytometry Analysis: The fluorescence intensity of individual beads is measured using a flow cytometer.
-
Data Analysis: The median fluorescence intensity is calculated for each inhibitor concentration. The data is then plotted to determine the IC50 value, which is the concentration of the inhibitor that causes a 50% reduction in the Gαo binding signal.
Single-Turnover GTPase Assay
This assay directly measures the effect of the inhibitor on the GAP activity of RGS4.
Principle: RGS proteins accelerate the intrinsic rate of GTP hydrolysis by Gα subunits. This assay measures the rate of conversion of [γ-³²P]GTP to GDP and ³²Pi in the presence of Gαo and RGS4. An inhibitor of RGS4's GAP activity will decrease the rate of ³²Pi formation.
Detailed Protocol:
-
Reaction Mixture Preparation: A reaction buffer is prepared containing purified Gαo subunits.
-
Inhibitor Pre-incubation: RGS4 is pre-incubated with the test compound (e.g., this compound) or vehicle control.
-
Initiation of Reaction: The reaction is initiated by the addition of [γ-³²P]GTP to the Gαo-containing mixture, followed immediately by the addition of the RGS4-inhibitor complex.
-
Time-course Sampling: Aliquots of the reaction are taken at specific time points and quenched to stop the reaction.
-
Quantification of ³²Pi: The amount of released ³²Pi in each aliquot is determined, typically by a charcoal binding method that separates unincorporated [γ-³²P]GTP from the free ³²Pi.
-
Data Analysis: The rate of GTP hydrolysis is calculated for each inhibitor concentration. The data is then used to determine the extent of inhibition of RGS4's GAP activity.
Visualizing the Molecular Interactions and Experimental Processes
To further clarify the concepts discussed, the following diagrams illustrate the key signaling pathway, the experimental workflow for mechanism verification, and the logical relationship between the compared inhibitors.
Caption: G-protein signaling pathway and the inhibitory action of this compound on RGS4.
Caption: Experimental workflow for the Flow Cytometry Protein Interaction Assay (FCPIA).
Caption: Logical relationship between this compound and its alternatives.
References
A Head-to-Head Battle: Reversible vs. Irreversible RGS4 Inhibitors in Drug Discovery
For researchers, scientists, and drug development professionals, understanding the nuances of enzyme inhibition is paramount. Regulator of G protein Signaling 4 (RGS4), a key player in terminating G protein-coupled receptor (GPCR) signaling, has emerged as a promising therapeutic target. This guide provides a side-by-side comparison of reversible and irreversible RGS4 inhibitors, supported by experimental data, to aid in the selection of appropriate chemical tools for research and development.
Regulator of G protein Signaling (RGS) proteins act as GTPase-activating proteins (GAPs) for Gα subunits of heterotrimeric G proteins.[1] By accelerating the intrinsic rate of GTP hydrolysis, RGS proteins shorten the lifetime of the active, GTP-bound state of Gα subunits, thereby attenuating GPCR signaling.[1][2] RGS4, in particular, is a subject of intense study due to its role in various physiological processes and its potential as a drug target.[3] The development of small molecule inhibitors of RGS4 has led to two distinct classes of compounds: reversible and irreversible inhibitors. The choice between these two can have profound implications for their therapeutic application and as research tools.
Mechanism of Action: A Tale of Two Bonds
The primary distinction between reversible and irreversible inhibitors lies in the nature of their interaction with the target protein. Irreversible inhibitors typically form a strong, covalent bond with the enzyme, permanently inactivating it.[4] In the context of RGS4, many inhibitors, both reversible and irreversible, target cysteine residues within the protein.[5][6]
-
Irreversible Inhibition: Characterized by the formation of a stable covalent adduct. For example, the inhibitor CCG-4986 has been shown to covalently modify cysteine residues on RGS4.[4][7] This leads to a long-lasting inhibition that is not readily reversed by washing or dilution.[5] The restoration of enzyme activity in this case depends on the synthesis of new protein.[4]
-
Reversible Inhibition: Involves the formation of a non-covalent or a labile covalent bond, allowing the inhibitor to dissociate from the enzyme.[4] For instance, inhibitors like CCG-63802 and CCG-63808 demonstrate reversible binding to RGS4.[5] Their inhibitory effect can be diminished by washing the compound away, indicating a dynamic equilibrium between the bound and unbound states.[5]
Quantitative Comparison of RGS4 Inhibitors
The following table summarizes the key quantitative data for representative reversible and irreversible RGS4 inhibitors. The data is compiled from various studies and presented to facilitate a direct comparison of their potency and selectivity.
| Inhibitor | Type | Target | IC50 | Selectivity | Key Findings |
| CCG-4986 | Irreversible | RGS4 | 3-5 µM | Selective for RGS4 over RGS8.[8] | Forms a covalent adduct with cysteine residues.[4][7] Its inhibitory effect is not reversed by washing but can be reversed by reducing agents like DTT.[4] |
| CCG-50014 | Irreversible | RGS4 | 30 nM | >20-fold selective for RGS4 over other RGS proteins.[6][9] | Binds covalently to two cysteine residues in an allosteric site.[6][9] |
| CCG-203769 | Irreversible | RGS4 | 17 nM | 8- to >5000-fold selective for RGS4 over other RGS proteins.[1][10] | A thiol-reactive covalent inhibitor that has shown in vivo efficacy in a model of Parkinson's disease.[2][11] |
| This compound | Reversible | RGS4 | 1.9 µM | Potency order: RGS4 > RGS19 = RGS16 > RGS8 » RGS7.[12] | A reversible, allosteric inhibitor whose activity is dependent on cysteine residues.[5][12] |
| CCG-63808 | Reversible | RGS4 | ~10 µM (FCPIA) | Similar selectivity profile to this compound.[13] | A reversible inhibitor whose effect is readily reversed by washing.[5][13] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for key assays used in the characterization of RGS4 inhibitors.
Flow Cytometry Protein Interaction Assay (FCPIA)
This assay is a high-throughput method to quantify the interaction between RGS4 and Gα subunits.[8][14]
Materials:
-
Avidin-coated microspheres (Luminex)
-
Biotinylated RGS4
-
AlexaFluor 532-labeled Gαo
-
Bead Coupling Buffer (BCB): PBS, pH 8.0, with 1% BSA
-
Flow Buffer: 50 mM HEPES, 100 mM NaCl, 0.1% Lubrol, 1% BSA, pH 8.0
-
96-well plates
-
Flow cytometer (e.g., Luminex 200)
Procedure:
-
Bead Preparation: Wash avidin-coated microspheres three times with BCB by centrifugation and resuspension.[15]
-
RGS4 Immobilization: Resuspend the washed beads in BCB and add biotinylated RGS4. Incubate for 30 minutes at room temperature to allow coupling.[14]
-
Washing: Wash the RGS4-coupled beads three times with BCB to remove unbound protein.[14]
-
Assay Setup: Resuspend the beads in Flow Buffer and dispense into a 96-well plate.[16] Add the test inhibitor at various concentrations.
-
Gαo Incubation: Add AlexaFluor 532-labeled Gαo to each well and incubate for 30 minutes at room temperature, protected from light.[15]
-
Data Acquisition: Analyze the plate on a flow cytometer, measuring the bead-associated fluorescence.[15] The fluorescence intensity is proportional to the amount of Gαo bound to RGS4.
GTPase Activity Assay
This assay measures the ability of RGS4 to accelerate the GTP hydrolysis rate of Gα subunits and the inhibitory effect of compounds on this activity.
Single-Turnover GTPase Assay: Materials:
-
Purified, myristoylated Gαo
-
[γ-³²P]GTP
-
Purified RGS4
-
Test inhibitor
-
Reaction Buffer: 50 mM HEPES, pH 8.0, 100 mM NaCl, 1 mM MgSO₄, 20 mM imidazole, 0.025% C12E10, 10% glycerol
-
Stop Solution: 5% (w/v) Norit A charcoal in 50 mM NaH₂PO₄
Procedure:
-
Gαo Loading: Incubate Gαo with [γ-³²P]GTP in the absence of Mg²⁺ to load the G protein with the radiolabeled nucleotide.[17]
-
Reaction Initiation: Add RGS4 and the test inhibitor to the reaction mixture containing the [γ-³²P]GTP-loaded Gαo. The reaction is initiated by the addition of Mg²⁺.[17]
-
Time Course: At various time points, take aliquots of the reaction mixture and quench the reaction by adding the Stop Solution.[17]
-
Quantification: Centrifuge the samples to pellet the charcoal, which binds to the unhydrolyzed [γ-³²P]GTP. Measure the radioactivity of the supernatant, which contains the released ³²Pi.[17]
Steady-State GTPase Assay (Malachite Green Assay): Materials:
-
Purified RGS4 and Gαi
-
GTP
-
Test inhibitor
-
PiColorLock™ Gold reagent
-
96-well plates
-
Plate reader
Procedure:
-
Reaction Setup: In a 96-well plate, combine RGS4, Gαi, and the test inhibitor in the assay buffer.
-
Reaction Initiation: Start the reaction by adding GTP.[18]
-
Incubation: Incubate the plate at a controlled temperature for a specific period.
-
Detection: Stop the reaction and detect the amount of inorganic phosphate (Pi) released using a malachite green-based reagent like PiColorLock™ Gold.[18] The absorbance is measured at a wavelength between 590-660 nm.[18]
Visualizing the RGS4 Signaling Pathway and Experimental Workflow
To better illustrate the concepts discussed, the following diagrams were generated using Graphviz (DOT language).
Conclusion: Choosing the Right Tool for the Job
The choice between reversible and irreversible RGS4 inhibitors depends on the specific research question or therapeutic goal.
Irreversible inhibitors , with their prolonged duration of action, can be advantageous for achieving sustained target engagement in vivo. Compounds like CCG-203769 have demonstrated efficacy in preclinical models, highlighting their therapeutic potential.[11] However, the potential for off-target effects and toxicity due to permanent protein modification requires careful consideration.[5]
Reversible inhibitors , such as this compound, offer a more tunable and potentially safer profile. Their effects are concentration-dependent and can be washed out, providing a greater degree of control in experimental systems.[5] This can be particularly useful for dissecting the acute roles of RGS4 in cellular signaling.
Ultimately, both classes of inhibitors are invaluable tools for the scientific community. A thorough understanding of their distinct mechanisms and properties, as outlined in this guide, will empower researchers to make informed decisions in their quest to modulate RGS4 activity for both fundamental research and the development of novel therapeutics.
References
- 1. Regulator of G-protein signaling (RGS) proteins as drug targets: Progress and future potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. RGS proteins, GRKs, and beta-arrestins modulate G protein-mediated signaling pathways in asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Allosteric Inhibition of the Regulator of G Protein Signaling–Gα Protein–Protein Interaction by CCG-4986 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Redirecting [linkinghub.elsevier.com]
- 6. A nanomolar-potency small molecule inhibitor of regulator of G-protein signaling proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The RGS protein inhibitor CCG-4986 is a covalent modifier of the RGS4 Gα-interaction face - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification of small-molecule inhibitors of RGS4 using a high-throughput flow cytometry protein interaction assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. bellbrooklabs.com [bellbrooklabs.com]
- 12. Reversible, allosteric small-molecule inhibitors of regulator of G protein signaling proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Redirecting [linkinghub.elsevier.com]
- 15. Use of Flow Cytometric Methods to Quantify Protein-Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Polyplexed FCPIA (Flow Cytometry Protein Interaction Assay): A Novel High Throughput Screening Paradigm For RGS Protein Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. RGS4 and GAIP are GTPase-activating proteins for Gqα and block activation of phospholipase Cβ by γ-thio-GTP-Gqα - PMC [pmc.ncbi.nlm.nih.gov]
- 18. resources.novusbio.com [resources.novusbio.com]
CCG-63802 Selectivity Profile: A Comparative Literature Review
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive literature review of the selectivity profile of CCG-63802, a known inhibitor of Regulator of G-protein Signaling (RGS) proteins. Its performance is objectively compared with other alternative RGS4 inhibitors, supported by experimental data drawn from peer-reviewed publications.
Introduction to this compound
This compound is a small molecule inhibitor that has been identified as a selective, reversible, and allosteric inhibitor of RGS4 (Regulator of G-protein Signaling 4).[1][2][3] RGS proteins are critical negative regulators of G-protein coupled receptor (GPCR) signaling, functioning as GTPase-activating proteins (GAPs) for Gα subunits.[4] Specifically, RGS4 targets Gαi/o and Gαq subunits, accelerating the hydrolysis of GTP to GDP and thereby terminating the signaling cascade.[4] By inhibiting RGS4, compounds like this compound can prolong the active state of G-proteins, potentiating GPCR signaling.
Selectivity Profile of this compound
The selectivity of this compound has been primarily characterized against other members of the RGS protein family. The half-maximal inhibitory concentration (IC50) of this compound for the RGS4-Gαo interaction was determined to be 1.9 μM in a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay.[2][3][5] In a Flow Cytometry Protein Interaction Assay (FCPIA), the potency was observed to be 6- to 7-fold lower.[5]
A key study evaluated the selectivity of this compound against a panel of five different RGS proteins using a multiplex FCPIA competition experiment. The results demonstrate that this compound exhibits preferential inhibition of RGS4 over other R4 subfamily members like RGS8 and RGS16, and shows no detectable activity against RGS7.[5]
Table 1: Selectivity of this compound against a Panel of RGS Proteins (FCPIA)
| RGS Protein | IC50 (µM) |
| RGS4 | 10 |
| RGS8 | >100 |
| RGS16 | >100 |
| RGS6 | >100 |
| RGS7 | >100 |
Data sourced from Blazer et al., 2010.[5]
Information regarding the broader off-target profile of this compound against other protein classes, such as kinases or other GPCR-related proteins, is not extensively available in the public domain. Such comprehensive screening is crucial for understanding potential off-target effects and ensuring the specificity of the compound in biological systems.[6][7][8]
Comparison with Alternative RGS4 Inhibitors
To provide a comprehensive overview, the selectivity profile of this compound is compared with other known RGS4 inhibitors, CCG-4986 and CCG-203769.
Table 2: Comparative Selectivity of RGS4 Inhibitors
| Compound | Target(s) | IC50 (RGS4) | Selectivity Notes |
| This compound | RGS4 | 1.9 µM (TR-FRET) | Selective for RGS4 over RGS8, RGS16, RGS6, and RGS7.[5] |
| CCG-4986 | RGS4 | 3-5 µM (FCPIA) | Selective for RGS4 over RGS8. It is a covalent inhibitor.[9][10][11] |
| CCG-203769 | RGS4 | 17 nM (FCPIA) | Covalent inhibitor with 8- to >6,000-fold selectivity for RGS4 over four other RGS proteins. Showed some off-target activity against GPCRs in biochemical assays.[12] |
Signaling Pathway of RGS4 Inhibition
RGS4 negatively regulates GPCR signaling pathways that utilize Gαi/o and Gαq subunits. Upon receptor activation by a ligand, the G-protein exchanges GDP for GTP, dissociates into Gα-GTP and Gβγ subunits, and initiates downstream signaling. RGS4 enhances the intrinsic GTPase activity of the Gα subunit, leading to its inactivation. Inhibition of RGS4 by this compound blocks this negative regulation, resulting in a sustained signaling response.
Experimental Workflows
The selectivity of RGS inhibitors is primarily determined using in vitro biochemical assays that measure the interaction between the RGS protein and its target Gα subunit. The two most common methods cited in the literature for this compound are the Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay and the Flow Cytometry Protein Interaction Assay (FCPIA).
Detailed Methodologies
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This assay measures the proximity between two molecules based on the energy transfer from a donor fluorophore to an acceptor fluorophore.[13][14]
-
Proteins: Purified human RGS4 is labeled with an acceptor fluorophore (e.g., Alexa Fluor 488), and purified Gαo is labeled with a donor fluorophore (e.g., LanthaScreen Tb probe).[15]
-
Principle: When RGS4 and Gαo interact, the donor and acceptor fluorophores are brought into close proximity, allowing for FRET to occur upon excitation of the donor. The inhibitor, this compound, disrupts this interaction, leading to a decrease in the FRET signal. Time-resolved detection minimizes background fluorescence, enhancing assay sensitivity.[13][16]
-
General Protocol:
-
Reactions are typically set up in 384-well plates.[17]
-
Labeled RGS4 and Gαo are incubated with varying concentrations of this compound.
-
The mixture is excited at the donor's excitation wavelength (e.g., 340 nm for Terbium).
-
Emission is measured at both the donor and acceptor wavelengths (e.g., 620 nm for Tb and 665 nm for Alexa Fluor 488).
-
The ratio of acceptor to donor emission is calculated to determine the degree of inhibition and subsequently the IC50 value.
-
Flow Cytometry Protein Interaction Assay (FCPIA)
FCPIA is a bead-based assay that allows for the quantitative measurement of protein-protein interactions.[18]
-
Components: The assay utilizes spectrally distinct bead sets, each coated with a specific RGS protein.[18] The interacting partner, Gαo, is fluorescently labeled.
-
Principle: In the absence of an inhibitor, the fluorescently labeled Gαo binds to the RGS protein on the beads, resulting in a high fluorescence signal associated with the beads. This compound competes for binding to RGS4, displacing the fluorescent Gαo and causing a reduction in the bead-associated fluorescence.
-
General Protocol: [18]
-
Biotinylated RGS proteins are coupled to streptavidin-coated Luminex beads.
-
The RGS-coated beads are incubated with various concentrations of the inhibitor in a 96-well plate.
-
Fluorescently labeled, activated Gαo (e.g., with AlexaFluor 532) is added to the wells.
-
After incubation, the beads are analyzed on a Luminex instrument, which identifies the bead set (and thus the RGS protein) and quantifies the associated fluorescence.
-
The median fluorescence intensity is used to determine the extent of inhibition and calculate the IC50 value.
-
Conclusion
This compound is a valuable research tool as a selective inhibitor of RGS4. The available data demonstrates its preferential activity for RGS4 over other tested RGS family members. When compared to other RGS4 inhibitors, this compound offers the advantage of being a reversible inhibitor. However, for a complete understanding of its pharmacological profile and potential therapeutic applications, a more extensive off-target screening against a broader range of protein targets is warranted. The provided experimental methodologies and comparative data serve as a valuable resource for researchers working on the modulation of GPCR signaling pathways.
References
- 1. apexbt.com [apexbt.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. RGS4 - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. In silico off-target profiling for enhanced drug safety assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In silico off-target profiling for enhanced drug safety assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Off-Target Profiling - Creative Biolabs [creative-biolabs.com]
- 9. Redirecting [linkinghub.elsevier.com]
- 10. The RGS protein inhibitor CCG-4986 is a covalent modifier of the RGS4 Galpha-interaction face - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. CCG-4986 - Wikipedia [en.wikipedia.org]
- 12. bellbrooklabs.com [bellbrooklabs.com]
- 13. columbiabiosciences.com [columbiabiosciences.com]
- 14. poly-dtech.com [poly-dtech.com]
- 15. researchgate.net [researchgate.net]
- 16. dcreport.org [dcreport.org]
- 17. A Time-Resolved Fluorescence Resonance Energy Transfer Assay for High-Throughput Screening of 14-3-3 Protein–Protein Interaction Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Polyplexed FCPIA (Flow Cytometry Protein Interaction Assay): A Novel High Throughput Screening Paradigm For RGS Protein Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
